Thidiazuron-D5
Description
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Properties
Molecular Formula |
C9H8N4OS |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C9H8N4OS/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14)/i1D,2D,3D,4D,5D |
InChI Key |
HFCYZXMHUIHAQI-RALIUCGRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of Thidiazuron-D5: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Thidiazuron-D5 is the deuterated form of Thidiazuron (B128349) (TDZ), a synthetic phenylurea compound renowned for its potent plant growth regulatory activities. In analytical chemistry, deuterated compounds like this compound are frequently employed as internal standards for the quantification of their non-deuterated counterparts due to their near-identical chemical and biological properties. The substitution of five hydrogen atoms with deuterium (B1214612) atoms does not typically alter the molecule's interaction with biological receptors or enzymes. Therefore, the biological activity of this compound is considered to be virtually identical to that of Thidiazuron. This guide provides a comprehensive overview of the biological activity of Thidiazuron, which is directly applicable to this compound.
Thidiazuron is a versatile molecule that exhibits both cytokinin- and auxin-like activities, making it a powerful tool in plant tissue culture for inducing callus formation, shoot organogenesis, and somatic embryogenesis.[1][2][3] Commercially, it is utilized as a cotton defoliant to facilitate mechanical harvesting.[4][5] Its mechanism of action is complex, involving the modulation of endogenous plant hormone signaling pathways, including those of auxins, cytokinins, ethylene (B1197577), gibberellic acid (GA), and abscisic acid (ABA).[6][7] Beyond its effects on plants, Thidiazuron has also demonstrated cytotoxic effects against certain cancer cell lines.[8][9]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data regarding the biological activity of Thidiazuron in various plant systems.
| Plant Species | Assay | Effective Concentration | Observed Effect | Reference |
| Soybean (Glycine max) | Callus Growth | > 5 x 10-9 M (5 nM) | Maximum callus growth stimulation | [10][11] |
| Radish (Raphanus sativus) | Cotyledon Expansion | > 4 x 10-7 M (400 nM) | Maximum cotyledon expansion | [10][11] |
| Tobacco (Nicotiana tabacum) | Plant Regeneration | Wide range of concentrations | Plant regeneration | [10][11] |
| Rose (Rosa sp.) | Shoot Growth Inhibition | 100 µM | Shoots are half as long as control plants | [6] |
| Rose (Rosa sp.) | Stem Diameter Increase | 100 µM | Stem diameters are about 40% greater | [6] |
| Brassica napus | Seed Diameter Increase | 100 and 200 µmol/L | Significant increase in seed diameter | [12] |
| Geranium (Pelargonium hortorum) | Dedifferentiation | 400 nM | Induces dedifferentiation of hypocotyls | [9] |
| Cotton (Gossypium hirsutum) | Defoliation | 56 g/ha | Induces defoliation in greenhouse studies | [9] |
| Cell Line | Assay | IC50 Value | Reference |
| Chinese hamster ovary (CHO) cells | Cytotoxicity (Sulforhodamine B) | 18.3 ± 1.8 µM | [13] |
| Human cervical cancer (HeLa) cells | Cytotoxicity (Sulforhodamine B) | ~100 times more toxic than to normal cells | [8] |
| Breast cancer (MDA-MB-231) cells | Viability Reduction | Concentration-dependent | [9] |
| Breast cancer (MCF-7) cells | Viability Reduction | Concentration-dependent | [9] |
Key Signaling Pathways Modulated by Thidiazuron
Thidiazuron exerts its effects by intricately modulating multiple plant hormone signaling pathways.
Cytokinin and Auxin Signaling
Thidiazuron is recognized for its strong cytokinin-like activity, promoting cell division and differentiation.[2] It can mimic the effects of natural cytokinins, likely by interacting with cytokinin receptors or by inhibiting cytokinin-degrading enzymes.[1] It also exhibits auxin-like effects, and its activity is often linked to the modulation of endogenous auxin levels and transport.[3][14] In cotton, TDZ down-regulates indole-3-acetic acid (IAA) biosynthesis genes and alters auxin transport to create an auxin gradient that promotes leaf abscission.[7]
Caption: Thidiazuron's influence on cytokinin and auxin signaling pathways.
Ethylene and Abscisic Acid Signaling in Leaf Abscission
In its role as a defoliant, Thidiazuron stimulates the production of ethylene and abscisic acid, both of which are key hormones in promoting leaf senescence and abscission.[5][7] TDZ induces the expression of genes involved in ethylene biosynthesis and signaling.[7] It also regulates the expression of abscisic acid biosynthesis and signaling genes, leading to ABA accumulation, which in turn can inhibit auxin transport.[7]
Caption: Role of Thidiazuron in ethylene and ABA signaling for leaf abscission.
Gibberellic Acid (GA) Metabolism
Thidiazuron has been shown to antagonize the effects of gibberellins. In rose plants, TDZ treatment suppresses the expression of genes encoding GA biosynthesis enzymes (GA3 and GA20 oxidases) and slightly increases the expression of a GA catabolism gene (GA2 oxidase).[6] This leads to reduced levels of bioactive GAs, resulting in inhibited shoot elongation and increased stem thickness.[6]
Caption: Thidiazuron's impact on gibberellic acid metabolism.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Soybean Callus Growth Bioassay
This assay is used to determine the cytokinin activity of Thidiazuron.
Methodology:
-
Explant Source: Soybean (Glycine max) callus is maintained on a standard culture medium.[15]
-
Culture Medium: Miller's medium supplemented with 3% sucrose, 1% Difco Bacto agar, 5 mg/L IAA, and 0.2 mg/L kinetin (B1673648) is used for initial callus culture.[15] For the bioassay, the callus is subcultured on a similar medium containing 2 mg/L NAA and varying concentrations of Thidiazuron (e.g., from 10-10 M to 10-6 M).[15]
-
Culture Conditions: Cultures are grown under 2000 lux fluorescent light for 16 hours at 25°C.[15]
-
Data Collection: After a defined period (e.g., 4 weeks), the fresh weight of the callus is measured to determine the effect of different Thidiazuron concentrations on cell proliferation.[15]
Caption: Workflow for the soybean callus growth bioassay.
Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to assess the cytotoxic effects of Thidiazuron on mammalian cell lines.
Methodology:
-
Cell Culture: Normal (e.g., Chinese hamster ovary - CHO) and cancer (e.g., HeLa) cells are cultured in appropriate media and conditions.[8][13]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Thidiazuron for a specific duration (e.g., 48 hours).
-
Cell Fixation: After treatment, cells are fixed with a solution like 10% trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Quantification: The bound dye is solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value (the concentration of Thidiazuron that inhibits cell growth by 50%) is calculated.[13]
Caption: Workflow for the Sulforhodamine B cytotoxicity assay.
Conclusion
The biological activity of this compound is expected to mirror that of Thidiazuron, a potent plant growth regulator with multifaceted effects. Its ability to modulate key plant hormone signaling pathways, including those of cytokinins, auxins, ethylene, abscisic acid, and gibberellins, underpins its utility in agriculture and plant biotechnology. Furthermore, its demonstrated cytotoxicity against cancer cells suggests potential avenues for future research in drug development. This guide provides a foundational understanding of the biological activities of Thidiazuron, offering valuable insights for researchers and professionals in related fields. The provided quantitative data, signaling pathway diagrams, and experimental protocols serve as a practical resource for further investigation into this versatile compound.
References
- 1. The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Growth Regulators - Cytokinins - Thidiazuron (TDZ) Clinisciences [clinisciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Thidiazuron - Wikipedia [en.wikipedia.org]
- 5. horizonepublishing.com [horizonepublishing.com]
- 6. Frontiers | A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway [frontiersin.org]
- 7. Thidiazuron Promotes Leaf Abscission by Regulating the Crosstalk Complexities between Ethylene, Auxin, and Cytokinin in Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effect of TDZ on human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Cytokinin activity induced by thidiazuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytokinin Activity Induced by Thidiazuron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Study on exogenous application of thidiazuron on seed size of Brassica napus L. [frontiersin.org]
- 13. Identification, Synthesis, and Safety Assessment of Thidiazuron [1-Phenyl-3-(1,2,3-thidiazol-5-yl)urea] and Its Metabolites in Kiwifruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mode of action of thidiazuron: auxins, indoleamines, and ion channels in the regeneration of Echinacea purpurea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
A Technical Guide to the Mechanism of Action of Thidiazuron in Plant Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Thidiazuron (B128349) (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea), commonly known as TDZ, is a synthetic phenylurea-type cytokinin that has emerged as a highly potent plant growth regulator in plant tissue culture. Although structurally distinct from natural purine-based cytokinins, TDZ elicits a wide spectrum of cytokinin-like responses, including the induction of callus, stimulation of shoot organogenesis, and promotion of somatic embryogenesis, often at significantly lower concentrations than other cytokinins.[1][2] This technical guide provides an in-depth examination of the multifaceted mechanism of action of Thidiazuron in plant cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.
A note on Thidiazuron-D5: The "-D5" designation indicates that the compound is a deuterated (heavy isotope-labeled) form of Thidiazuron. This labeled variant is chemically and biologically equivalent to standard Thidiazuron and is primarily used as an internal standard for quantification in mass spectrometry-based analyses. Its mechanism of action in plant cells is identical to that of non-labeled Thidiazuron.
Core Mechanism of Action
Thidiazuron's potent biological activity stems from a dual-mode of action that synergistically elevates cytokinin responses within the plant cell. It not only directly activates the canonical cytokinin signaling pathway but also protects endogenous cytokinins from degradation.
Direct Activation of Cytokinin Signaling
TDZ, despite its non-purine structure, is recognized by the plant's cytokinin perception system. Transcriptomic studies have revealed that TDZ application enhances the expression of key components of the cytokinin signaling pathway.[3][4] This pathway, known as the two-component signaling (TCS) system, involves a multi-step phosphorelay:
-
Perception: TDZ binds to and activates cytokinin receptors, which are transmembrane histidine kinases (AHKs/CRE1) located in the endoplasmic reticulum.[3]
-
Phosphorelay: This binding triggers autophosphorylation of the receptor. The phosphate (B84403) group is then transferred to Histidine Phosphotransfer Proteins (AHPs).
-
Response Regulation: The phosphorylated AHPs move from the cytoplasm to the nucleus, where they transfer the phosphate group to Type-B Arabidopsis Response Regulators (Type-B ARRs).
-
Gene Transcription: Activated Type-B ARRs function as transcription factors, binding to the promoters of cytokinin-responsive genes and inducing their expression. These genes are responsible for initiating cell division (cyclin expression) and differentiation, leading to morphogenic outcomes like shoot formation.[3]
Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)
A primary and critical aspect of TDZ's mechanism is its potent inhibition of the enzyme Cytokinin Oxidase/Dehydrogenase (CKX).[5][6] CKX is the principal enzyme responsible for the irreversible degradation of active cytokinins (e.g., zeatin, isopentenyladenine).[7] By inhibiting CKX activity, TDZ effectively prevents the breakdown of endogenous cytokinins. This action increases the intracellular concentration and extends the biological lifetime of the plant's natural cytokinins, thereby amplifying and prolonging the overall cytokinin signal.[5][7]
Crosstalk with Other Phytohormone Pathways
TDZ's effects are not mediated in isolation but involve complex interactions with other major phytohormone signaling networks.
-
Auxin: TDZ can mimic certain auxin effects and modulate the levels and transport of endogenous auxins.[1][8] The balance between cytokinin (TDZ-induced) and auxin activity is a critical determinant for cellular differentiation, governing the switch between undifferentiated callus proliferation and organized development like shoot or root formation.[4]
-
Gibberellic Acid (GA): TDZ has an antagonistic relationship with gibberellins. It has been shown to suppress the expression of key GA biosynthesis genes (e.g., GA20-oxidase, GA3-oxidase) while simultaneously up-regulating genes involved in GA catabolism (GA2-oxidase).[6][9][10] This leads to a reduction in bioactive GA levels, which often results in the inhibition of shoot elongation—a common observation in TDZ-treated cultures.[9]
-
Ethylene (B1197577) and Abscisic Acid (ABA): At higher concentrations, particularly those used for its commercial application as a cotton defoliant, TDZ can stimulate the biosynthesis of ethylene and ABA.[11] This stress-related response contributes to processes like leaf abscission but is generally a secondary effect at the lower concentrations used for in vitro morphogenesis.
Visualization of TDZ's Mechanism
The following diagrams illustrate the key pathways and workflows associated with Thidiazuron's action.
Caption: TDZ's dual mechanism: direct activation of cytokinin receptors and inhibition of CKX.
Caption: A typical workflow for plant regeneration using Thidiazuron in tissue culture.
Quantitative Data Summary
The optimal concentration of TDZ is highly dependent on the plant species, the type of explant used, and the desired morphogenic outcome. Generally, lower concentrations promote axillary shoot proliferation, while higher concentrations induce callus formation or adventitious shoot regeneration.[2]
Table 1: Effective Concentrations of Thidiazuron for Callus Induction
| Plant Species | Explant Type | TDZ Concentration | Medium | Notes | Reference(s) |
|---|---|---|---|---|---|
| Fragaria vesca (Wild Strawberry) | Whole Leaf | 2.27 µM (~0.5 mg/L) | MS + 2,4-D (0.45-4.53 µM) | 100% callus induction rate in light. | [12] |
| Aconitum balfourii | Leaf & Petiole | 0.5 mg/L (~2.27 µM) | MS + NAA (1.0 mg/L) | Optimum callusing of 86.67% from leaf explants. | [13] |
| Asparagus racemosus | Shoot Segments | 0.4 mg/L (~1.8 µM) | MS | Produced friable, yellowish-green callus. | [14] |
| Phoenix dactylifera (Date Palm) | - | 0.5 mg/L (~2.27 µM) | - | Optimal for callus production. |[15] |
Table 2: Effective Concentrations of Thidiazuron for Shoot Regeneration/Proliferation
| Plant Species | Explant Type | TDZ Concentration | Medium | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Vitex trifolia | Nodal Explant | 5.0 µM (~1.1 mg/L) | MS | 90% regeneration frequency; 22.3 shoots per explant. | [16] |
| Lagerstroemia speciosa | Nodal Explant | 5.0 µM (~1.1 mg/L) | MS (pretreatment) | Pretreatment followed by transfer to BA+NAA medium yielded 24.5 shoots per explant. | [17] |
| Pisum sativum (Pea) | Protoplast-derived callus | 10 µM (~2.2 mg/L) | - | Most effective concentration for shoot induction. | [18] |
| Vigna unguiculata (Cowpea) | Shoot Tip | 0.25 mg/L (~1.14 µM) | MS | Maximum of 4.72 shoots per explant. | [19] |
| Rhododendron 'Irina' | Flower Explants | 0.05 - 0.5 mg/L | Anderson's | Optimal range for stimulating adventitious shoot regeneration. | [20] |
| Glycine max (Soybean) | Callus | > 5 x 10⁻⁹ M (>0.001 mg/L) | - | Stimulated maximum callus growth. |[21] |
Experimental Protocols
The following is a generalized protocol for inducing shoot organogenesis using TDZ, synthesized from common methodologies in the cited literature.[16][20][22]
Protocol: TDZ-Induced Shoot Organogenesis from Nodal Explants
1. Plant Material and Sterilization: a. Select healthy, young shoots from a stock mother plant. b. Excise nodal segments (1-2 cm in length), ensuring each contains at least one axillary bud. c. Wash the explants under running tap water for 10-15 minutes. d. In a laminar flow hood, immerse the explants in a 70% (v/v) ethanol (B145695) solution for 30-60 seconds, followed by three rinses with sterile distilled water. e. Immerse the explants in a 0.5% Sodium Hypochlorite (NaOCl) solution containing a few drops of Tween-20 for 15-20 minutes with gentle agitation. f. Rinse the explants thoroughly 3-4 times with sterile distilled water to remove all traces of the sterilant.
2. Culture Medium Preparation and Inoculation: a. Prepare Murashige and Skoog (MS) basal medium, supplemented with 3% (w/v) sucrose (B13894) and vitamins. b. Add the desired concentration of Thidiazuron (e.g., 5.0 µM or ~1.1 mg/L). For some species, a low concentration of an auxin like NAA (e.g., 0.5 µM) may be beneficial. c. Adjust the pH of the medium to 5.7-5.8 before adding the gelling agent (e.g., 0.8% w/v agar). d. Autoclave the medium at 121°C and 15 psi for 20 minutes. e. Dispense the molten medium into sterile culture vessels (e.g., test tubes or jars). f. Trim the ends of the sterilized explants and place them vertically on the surface of the solidified medium.
3. Incubation and Shoot Induction: a. Seal the culture vessels and place them in a growth chamber under controlled conditions:
- Temperature: 25 ± 2°C.
- Photoperiod: 16 hours of light followed by 8 hours of dark.
- Light Intensity: ~50 µmol m⁻² s⁻¹ provided by cool white fluorescent lamps. b. Observe the cultures weekly for signs of bud break and shoot proliferation. This initial induction phase may last 4-6 weeks.
4. Shoot Elongation and Multiplication: a. TDZ can inhibit shoot elongation. Once multiple shoots are induced, excise the shoot clumps and transfer them to a fresh MS medium. b. This elongation medium should be either hormone-free or contain a less potent cytokinin like 6-Benzyladenine (BA) (e.g., 1.0 µM) in combination with a low concentration of NAA (e.g., 0.5 µM).[16] c. Subculture every 3-4 weeks to promote further multiplication and healthy elongation.
5. Rooting and Acclimatization: a. Once shoots have elongated to 3-4 cm, excise individual shoots and transfer them to a rooting medium. b. The rooting medium is typically half-strength MS medium supplemented with an auxin such as Indole-3-butyric acid (IBA) or NAA (e.g., 0.5-1.0 µM). c. After 3-4 weeks, once a healthy root system has developed, gently remove the plantlets from the medium, wash away any remaining agar, and transfer them to pots containing a sterile potting mix (e.g., Soilrite™ or a peat/vermiculite mixture). d. Cover the pots with a transparent plastic dome or bag to maintain high humidity and place them in the growth chamber. Gradually decrease the humidity over 2-3 weeks to acclimatize the plants to ex vitro conditions.
References
- 1. Plant Growth Regulators - Cytokinins - Thidiazuron (TDZ) Clinisciences [clinisciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Thidiazuron Enhances Strawberry Shoot Multiplication by Regulating Hormone Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The mode of action of thidiazuron: auxins, indoleamines, and ion channels in the regeneration of Echinacea purpurea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway [frontiersin.org]
- 10. A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Use of Thidiazuron for High-Frequency Callus Induction and Organogenesis of Wild Strawberry (Fragaria vesca) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Role of TDZ in the quick regeneration of multiple shoots from nodal explant of Vitex trifolia L.--an important medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Thidiazuron-induced high frequency of shoot induction and plant regeneration in protoplast derived pea callus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. notulaebotanicae.ro [notulaebotanicae.ro]
- 20. eeb.lu.lv [eeb.lu.lv]
- 21. Cytokinin activity induced by thidiazuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. home.olemiss.edu [home.olemiss.edu]
Isotopic Labeling Patterns in Thidiazuron-D5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the isotopic labeling in Thidiazuron-D5, a deuterated analog of the plant growth regulator Thidiazuron. This document outlines the synthesis, isotopic purity analysis, and structural characterization of this compound, making it an essential resource for researchers utilizing this compound as an internal standard in mass spectrometry-based quantitative analyses, metabolic studies, and environmental fate monitoring.
Introduction to this compound
Thidiazuron is a synthetic phenylurea derivative with potent cytokinin-like activity, widely used in agriculture as a cotton defoliant and in plant tissue culture to promote organogenesis. This compound is a stable isotope-labeled version of Thidiazuron, where five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612). This isotopic substitution results in a 5 Dalton mass shift, allowing for its clear differentiation from the unlabeled analyte in mass spectrometry. Its chemical properties are nearly identical to Thidiazuron, making it an excellent internal standard for accurate quantification in complex matrices.
Chemical Structure:
-
Thidiazuron: C₉H₈N₄OS
-
This compound: C₉H₃D₅N₄OS
The high isotopic purity and chemical fidelity of this compound are critical for its application in sensitive analytical methodologies.
Quantitative Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. It is typically determined by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented below is representative of a high-quality this compound analytical standard.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Chemical Formula | Mass (Da) | Relative Abundance (%) |
| d0 (unlabeled) | C₉H₈N₄OS | 220.0419 | < 0.1 |
| d1 | C₉H₇D₁N₄OS | 221.0482 | 0.1 |
| d2 | C₉H₆D₂N₄OS | 222.0545 | 0.2 |
| d3 | C₉H₅D₃N₄OS | 223.0607 | 0.5 |
| d4 | C₉H₄D₄N₄OS | 224.0670 | 1.2 |
| d5 | C₉H₃D₅N₄OS | 225.0733 | > 98.0 |
Note: The relative abundance values are typical and may vary slightly between different batches. A lot-specific Certificate of Analysis should always be consulted for precise values.
Table 2: Key Specifications for this compound Analytical Standard
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥98.0% |
| Isotopic Purity (atom % D) | ≥98% |
| Molecular Formula | C₉H₃D₅N₄OS |
| Molecular Weight | 225.28 g/mol |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound involves the coupling of a deuterated phenyl isocyanate with 5-amino-1,2,3-thiadiazole. The deuterium labels are introduced via the synthesis of aniline-d5, a key precursor.
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.
-
Deuteration of Nitrobenzene: Nitrobenzene is treated with deuterated sulfuric acid and deuterium oxide to facilitate electrophilic substitution of hydrogen with deuterium on the aromatic ring, yielding nitrobenzene-d5.
-
Reduction of Nitrobenzene-d5: The nitro group of nitrobenzene-d5 is reduced to an amino group using a reducing agent such as iron in acidic medium or catalytic hydrogenation to produce aniline-d5.
-
Formation of Phenyl-d5-isocyanate: Aniline-d5 is reacted with phosgene or a phosgene equivalent like triphosgene in an inert solvent to form phenyl-d5-isocyanate.
-
Coupling Reaction: Phenyl-d5-isocyanate is then reacted with 5-amino-1,2,3-thiadiazole in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or acetonitrile) to yield the final product, this compound. The product is then purified by recrystallization or column chromatography.
Isotopic Purity Determination by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is the primary technique for determining the isotopic distribution and purity of this compound.
Caption: Analytical workflow for isotopic purity analysis by LC-HRMS.
LC-MS Conditions:
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 200-250.
-
Resolution: ≥ 70,000 FWHM.
Data Analysis:
-
Extract the ion chromatograms for the theoretical exact masses of the d0 to d5 isotopologues of the [M+H]⁺ ions.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²H NMR are used to confirm the chemical structure and the location of the deuterium labels.
¹H NMR Analysis:
-
Objective: To confirm the absence of protons on the phenyl ring and the presence of protons on the thiadiazole ring and urea (B33335) linkage.
-
Solvent: DMSO-d₆.
-
Expected Spectrum: The spectrum should show signals corresponding to the protons of the thiadiazole ring and the N-H protons of the urea group. The aromatic region (δ 7-8 ppm) should show a significant reduction in signal intensity, corresponding to the residual protons in the deuterated phenyl ring.
²H NMR Analysis:
-
Objective: To directly observe the deuterium signals and confirm their location on the phenyl ring.
-
Solvent: DMSO.
-
Expected Spectrum: A signal in the aromatic region corresponding to the deuterium atoms on the phenyl ring.
Conclusion
This compound is a high-purity stable isotope-labeled standard essential for accurate and precise quantification of Thidiazuron in various analytical applications. The labeling on the phenyl ring provides metabolic stability, ensuring that the isotopic label is retained during biological processing. The detailed methodologies and data presented in this guide provide researchers with the necessary information to confidently employ this compound in their studies. For all quantitative applications, it is imperative to refer to the lot-specific Certificate of Analysis for the most accurate isotopic distribution and purity data.
Thidiazuron-D5 as a Tracer in Cytokinin Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thidiazuron (B128349) (TDZ), a synthetic phenylurea compound, is recognized for its potent cytokinin-like activity, often exceeding that of natural purine-based cytokinins.[1][2] It is widely utilized in plant tissue culture to induce shoot regeneration and somatic embryogenesis.[3][4][5] The stability and high activity of TDZ make it a compelling molecule for studying the intricacies of cytokinin perception and signal transduction.
This technical guide explores the proposed application of Thidiazuron-D5 (TDZ-D5), a stable isotope-labeled variant of TDZ, as a tracer to investigate cytokinin signaling pathways. Stable isotope labeling, where atoms in a molecule are replaced with their heavier, non-radioactive isotopes (like deuterium), provides a powerful method for tracking the fate of compounds within complex biological systems.[6][7][8] By using TDZ-D5 in conjunction with mass spectrometry, researchers can differentiate the exogenous tracer from endogenous molecules, enabling precise tracking of its uptake, metabolism, and interaction with pathway components.[9][10] This approach offers a robust methodology for elucidating the mechanism of action of phenylurea-type cytokinins and discovering novel metabolites.
Core Concepts: The Cytokinin Signaling Pathway
Cytokinin signaling in plants is primarily mediated by a two-component signal transduction (TCS) system, analogous to pathways found in bacteria.[11][12] The pathway begins with the binding of cytokinin to a histidine kinase receptor in the cell membrane, which triggers a cascade of phosphorylation events.
The key components are:
-
Arabidopsis Histidine Kinase (AHK) Receptors: Transmembrane proteins (e.g., AHK2, AHK3, CRE1/AHK4) that bind cytokinins in their extracellular CHASE domain.[11][13] Binding induces autophosphorylation on a conserved histidine residue.
-
Histidine Phosphotransfer Proteins (AHPs): These proteins act as shuttles, transferring the phosphoryl group from the AHK receptors in the cytoplasm to the response regulators in the nucleus.[14][15]
-
Arabidopsis Response Regulators (ARRs): These proteins mediate the downstream cellular response. They are broadly divided into two types:
-
Type-B ARRs: Act as transcription factors. Once phosphorylated by AHPs, they activate the transcription of cytokinin-responsive genes, including the Type-A ARRs.[11][12]
-
Type-A ARRs: Are also induced by cytokinin and function as negative regulators of the pathway, creating a feedback loop to attenuate the signal.[11][13]
-
Data Presentation: Properties and Metabolites of Thidiazuron
Table 1: Physicochemical Properties of Thidiazuron and this compound
| Property | Thidiazuron | This compound (phenyl-D5) | Reference(s) |
| Chemical Formula | C₉H₈N₄OS | C₉D₅H₃N₄OS | |
| Molecular Weight | 220.25 g/mol | 225.28 g/mol | |
| CAS Number | 51707-55-2 | 51707-55-2 (base) | [16] |
| Isotopic Purity | N/A | ≥95.0 atom % D | |
| Assay Purity | ≥98.0% (HPLC) | ≥98.0% (HPLC) |
Table 2: Analytical Detection Parameters for Thidiazuron
| Matrix | Method | Limit of Quantification (LOQ) | Reference(s) |
| Cotton | HPLC-MS/MS | 4 µg/kg | [17] |
| Apple | HPLC-UV | 0.01 mg/kg | [18] |
| Soil | HPLC-UV | 0.01 mg/kg | [18] |
| General | LC-MS | LOD: 0.62-25.9 pg/mL (for related cytokinins) | [19] |
Note: The LOQ and Limit of Detection (LOD) for TDZ-D5 and its deuterated metabolites would need to be experimentally determined but are expected to be similar to the non-labeled compound when analyzed by mass spectrometry.
Table 3: Identified Metabolites of Thidiazuron in Kiwifruit
| Metabolite | Chemical Transformation | Cytotoxicity (IC₅₀ on CHO cells) | Reference(s) |
| 4-hydroxy-thidiazuron | Phenyl ring hydroxylation | 37.56 ± 1.5 µM | [20] |
| 3-hydroxy-thidiazuron | Phenyl ring hydroxylation | 23.36 ± 1.59 µM | [20] |
| Thidiazuron-4-O-β-d-glucoside | Glucosylation of hydroxylated metabolite | No effect observed | [20] |
| Thidiazuron-3-O-β-d-glucoside | Glucosylation of hydroxylated metabolite | No effect observed | [20] |
| Thidiazuron (Parent) | - | 18.3 ± 1.8 µM | [20] |
Note: A tracer study using TDZ-D5 would aim to identify the corresponding deuterated versions of these metabolites.
Experimental Protocols
The following protocol outlines a general methodology for conducting a metabolic fate analysis of TDZ-D5 in plant tissue, such as leaf discs or cell suspension cultures.
Protocol: Metabolic Fate Analysis of this compound in Plant Tissue
1. Materials and Reagents
-
Plant Material: e.g., Arabidopsis thaliana cell suspension culture, tobacco leaf discs, or other relevant plant tissue.
-
This compound (TDZ-D5): Analytical standard grade.[21]
-
Non-labeled Thidiazuron: For comparative analysis.
-
Extraction Buffer: Modified Bieleski's solvent (Methanol/Formic Acid/Water; 15:1:4, v/v/v), pre-chilled to -20°C.[22]
-
Internal Standards (Optional but Recommended): Deuterated purine-type cytokinin standards (e.g., [²H₅]tZ) to monitor extraction efficiency.[23]
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges (e.g., Oasis MCX).[23]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, formic acid, and water.
-
Equipment: Homogenizer, refrigerated centrifuge, SPE manifold, sample evaporator (e.g., nitrogen stream), UHPLC-MS/MS system.
2. Experimental Workflow
References
- 1. What Makes Thidiazuron a Powerful Plant Growth Regulator in Agriculture [jindunchemical.com]
- 2. mdpi.com [mdpi.com]
- 3. Plant Growth Regulators - Cytokinins - Thidiazuron (TDZ) Clinisciences [clinisciences.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. moravek.com [moravek.com]
- 8. metsol.com [metsol.com]
- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Cytokinin Signaling [kieber.weebly.com]
- 12. Cytokinin - Wikipedia [en.wikipedia.org]
- 13. thebiologyislove.com [thebiologyislove.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. [Simultaneous determination of ethephon, thidiazuron, diuroN residues in cotton by using high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous quantitation of cytokinin bases and their glycoconjugates with stable isotope labelling ultrahigh performance liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification, Synthesis, and Safety Assessment of Thidiazuron [1-Phenyl-3-(1,2,3-thidiazol-5-yl)urea] and Its Metabolites in Kiwifruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thidiazuron D5 (phenyl D5) | LGC Standards [lgcstandards.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Degradation of Thidiazuron-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation characteristics of Thidiazuron-D5 (TDZ-D5). Given that TDZ-D5 is an isotopically labeled variant of Thidiazuron (B128349) (TDZ), its chemical stability and degradation pathways are considered analogous to the parent compound. This document synthesizes available data on the persistence, transformation, and ultimate fate of TDZ under various environmental conditions.
Chemical Identity and Properties
This compound is a deuterated analog of Thidiazuron, a synthetic phenylurea compound with cytokinin-like activity. The deuterium (B1214612) labeling is typically on the phenyl ring, providing a stable internal standard for analytical quantification.
| Property | Value | Reference |
| Chemical Name | 1-Phenyl-d5-3-(1,2,3-thiadiazol-5-yl)urea | [1](2) |
| CAS Number | Not widely available; 51707-55-2 for non-labeled Thidiazuron | [3](4) |
| Molecular Formula | C₉H₃D₅N₄OS | [1](2) |
| Molecular Weight | 225.28 g/mol | [1](2) |
| Appearance | White to beige crystalline powder | [5](6) |
| Melting Point | 210.5 - 212.5 °C (decomposes) | [7](8) |
| Water Solubility | Sparingly soluble (31 mg/L at 25°C) | [9](10) |
| Vapor Pressure | 2.3 x 10⁻¹¹ mm Hg at 25°C | [7](8) |
| Log Kow (Octanol-Water Partition Coefficient) | 1.77 | [5](6) |
Stability of this compound
The stability of Thidiazuron has been evaluated under various conditions, including hydrolysis, photolysis, and thermal stress.
Hydrolytic Stability
Thidiazuron is stable to hydrolysis in aqueous solutions. Studies have shown that it does not undergo significant degradation at environmentally relevant pH values.
Table 1: Hydrolytic Stability of Thidiazuron
| pH | Temperature | Duration | Degradation | Reference |
| 5 - 9 | Room Temperature | Not Specified | Hydrolytically stable | [5](6) |
Experimental Protocol: Hydrolysis Study (General)
A typical hydrolysis study is conducted following OECD Guideline 111.
Photolytic Stability
Thidiazuron is susceptible to degradation by light, particularly in aqueous environments. Photolysis is a significant degradation pathway.
Table 2: Photolytic Degradation of Thidiazuron in Water
| Condition | Half-life | Degradation Products | Reference |
| pH-dependent photolysis in water | 1-2 hours | Two photoproducts, including 1-phenyl-3-(1,2,5-thiadiazol-3-yl)urea | [5](6) |
Experimental Protocol: Aqueous Photolysis Study (General)
Aqueous photolysis studies are generally performed according to OECD Guideline 316.
Thermal Stability
Thidiazuron is generally stable at normal temperatures and pressures.[5] An accelerated stability study showed no degradation after 14 days at 54°C.[5]
Table 3: Thermal Stability of Thidiazuron
| Temperature | Duration | Degradation | Reference |
| 54°C | 14 days | No degradation observed | [5](6) |
Degradation of this compound in the Environment
The environmental fate of Thidiazuron is primarily influenced by microbial degradation in soil and photolysis in water.
Soil Degradation
Thidiazuron degrades slowly in soil, with its persistence being dependent on soil type and environmental conditions.
Table 4: Aerobic Soil Metabolism Half-lives of Thidiazuron
| Soil Type/Location | Half-life (days) | Reference |
| Four different soils (aerobic) | 140 - 436 | [5](6) |
| Terrestrial field (California) | 237 | [5](6) |
| Terrestrial field (Florida) | 173 | [5](6) |
| Terrestrial field (North Carolina) | 161 | [5](6) |
| Tobacco fields (China) | 9.76 - 12.60 | [11](12) |
Experimental Protocol: Aerobic Soil Metabolism Study (General)
Aerobic soil metabolism studies are typically conducted based on OECD Guideline 307.
Degradation Pathways and Metabolites
The degradation of Thidiazuron involves several transformation products, primarily through hydroxylation and cleavage of the urea (B33335) bridge.
Key Metabolites:
-
4-Hydroxyphenyl thidiazuron: A major metabolite found in goat and hen excreta, milk, eggs, and tissues.[5]
-
Phenylurea: Detected in goat urine.[5]
-
1-phenyl-3-(1,2,5-thiadiazol-3-yl)urea: A photoisomer formed during photolysis.[5]
-
3-hydroxy-thidiazuron: Identified as a metabolite in kiwifruits.[13](14)
-
Thidiazuron-4-O-β-d-glucoside and Thidiazuron-3-O-β-d-glucoside: Glucoside conjugates identified in kiwifruits.[13](14)
Analytical Methodologies
The analysis of this compound and its metabolites is typically performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.
Experimental Protocol: Sample Analysis (General)
-
Extraction: Samples (soil, water, biological matrices) are extracted with a suitable organic solvent, such as acetonitrile (B52724) or methanol.
-
Cleanup: The extracts may require a cleanup step, such as solid-phase extraction (SPE) with C18 or Florisil cartridges, to remove interfering substances.[15](16)
-
Analysis: The cleaned-up extracts are analyzed by HPLC or LC-MS/MS. A C18 column is commonly used for chromatographic separation.[15](16) this compound serves as an internal standard for the accurate quantification of the non-labeled compound.
Conclusion
This compound, like its non-labeled counterpart, is a relatively persistent molecule in the environment, particularly in soil under aerobic conditions. It is stable to hydrolysis but is susceptible to rapid degradation by photolysis in aqueous environments. The primary degradation pathways involve phototransformation, microbial degradation in soil, and metabolic transformation in living organisms, leading to the formation of hydroxylated derivatives, cleavage products, and conjugates. The use of this compound as an internal standard is crucial for the accurate quantification of Thidiazuron residues in environmental and biological samples. Further research is warranted to fully elucidate the degradation kinetics under a wider range of environmental conditions and to identify all transformation products.
References
- 1. Thidiazuron | C9H8N4OS | CID 40087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]
- 4. Thidiazuron - Wikipedia [en.wikipedia.org]
- 5. High Performance Liquid Chromatography Method for Residues Analysis of Thidiazuron in Apple and Soil | Semantic Scholar [semanticscholar.org]
- 6. Page loading... [wap.guidechem.com]
- 7. oecd.org [oecd.org]
- 8. Thidiazuron | C9H8N4OS | CID 40087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. Thidiazuron | 51707-55-2 [amp.chemicalbook.com]
- 11. oecd.org [oecd.org]
- 12. tandfonline.com [tandfonline.com]
- 13. inside.battelle.org [inside.battelle.org]
- 14. Identification, Synthesis, and Safety Assessment of Thidiazuron [1-Phenyl-3-(1,2,3-thidiazol-5-yl)urea] and Its Metabolites in Kiwifruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Purification of Thidiazuron-D5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis and purification of Thidiazuron-D5, an isotopically labeled analog of the potent plant growth regulator, Thidiazuron (TDZ). This document details the synthetic pathway, experimental protocols, and purification strategies, supplemented with quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.
Introduction to Thidiazuron and its Deuterated Analog
Thidiazuron (N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea) is a synthetic phenylurea compound renowned for its strong cytokinin-like activity.[1][2][3] It is widely utilized in agriculture as a cotton defoliant and in plant tissue culture to stimulate cell division, shoot regeneration, and somatic embryogenesis.[2][3][4][5] The deuterated version, this compound, in which the five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612), serves as an invaluable tool in metabolic studies, pharmacokinetics, and as an internal standard for quantitative analysis by mass spectrometry.[6]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₃D₅N₄OS | [6] |
| Molecular Weight | 225.28 g/mol | [6] |
| Appearance | Neat | [6] |
| IUPAC Name | 1-(phenyl-d5)-3-(1,2,3-thiadiazol-5-yl)urea | N/A |
Chemical Synthesis of this compound
The synthesis of this compound follows a multi-step pathway analogous to the synthesis of unlabeled Thidiazuron. The key distinction is the use of deuterated aniline (B41778) (aniline-D5) as a starting material. The general synthetic route involves the formation of a thiadiazole intermediate followed by its reaction with a deuterated phenyl isocyanate equivalent. A plausible synthetic scheme, adapted from known methods for Thidiazuron synthesis, is presented below.[4][7]
Synthetic Workflow
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative, multi-step experimental protocol for the synthesis of this compound. Safety Precaution: This synthesis involves hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Hydrazinolysis
-
Under agitation, 118 grams of diethyl carbonate are added to 58.8 grams of hydrazine (B178648) hydrate (B1144303).
-
The mixture is heated to 60°C and reacted for 2 hours.
-
The temperature is then raised to 80°C to stop the reaction and distill off the ethanol (B145695) and water produced, yielding the hydrazinolysis product.[7]
Step 2: Condensation Reaction
-
97 grams of the hydrazinolysis product are dissolved in 570 ml of dichloromethane.
-
121 grams of ethyl acetate (B1210297) are added dropwise with stirring.
-
The mixture is refluxed at 60°C for 2.5 hours.
-
The solvent and water are removed by distillation, followed by the addition and subsequent removal of dehydrated alcohol under reduced pressure to yield the condensation product.[7]
Step 3: Cyclization
-
214 grams of thionyl chloride are cooled to -5°C in an ice-salt bath.
-
97 grams of the condensation product are added portion-wise while maintaining the temperature at 0°C.
-
After the addition is complete, the ice bath is removed, and the reaction is stirred.
-
Excess thionyl chloride is removed by distillation at atmospheric pressure, followed by removal of hydrogen chloride gas under reduced pressure to obtain the cyclized product.[7]
Step 4: Second Hydrazinolysis
-
50.6 grams of the cyclized product are dissolved in 180 ml of 95% ethanol.
-
17.3 grams of hydrazine hydrate are added with stirring, and the mixture is heated to 60°C for 15 minutes.
-
The reaction is then rapidly cooled, and the product is collected by suction filtration and dried under vacuum.[7]
Step 5: Diazotization and Rearrangement
-
29.8 grams of the product from the previous step are added to a mixture of 190 ml of water, 23 ml of sulfuric acid, and 355 ml of toluene (B28343), and cooled to 0°C.
-
A solution of sodium nitrite (B80452) in 35 ml of water is added dropwise with stirring.
-
The mixture is stirred for an additional 40 minutes. The toluene phase is separated, dried with anhydrous magnesium sulfate, and filtered.[7]
Step 6: Addition Reaction with Aniline-D5
-
The resulting solution from the previous step is added dropwise to a refluxing solution of 17 ml of aniline-D5 in 117 ml of toluene.
-
The reaction is stirred for 15 minutes, allowing for the evolution of nitrogen gas.
-
The crude this compound is obtained after vacuum drying.[7]
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. A combination of chromatographic and recrystallization techniques is typically employed.
Purification Workflow
Caption: A general workflow for the purification of this compound.
Experimental Protocol
Column Chromatography:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
The solution is loaded onto a silica (B1680970) gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
The column is eluted with a gradient of increasing polarity (e.g., increasing percentage of ethyl acetate in hexane).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Recrystallization:
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol or acetonitrile).
-
The solution is allowed to cool slowly to induce crystallization.
-
The pure crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analytical Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| ¹H-NMR | Absence of signals in the aromatic region corresponding to the phenyl group. |
| ²H-NMR | Presence of signals corresponding to the deuterium atoms on the phenyl ring. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of this compound (m/z = 226.09 [M+H]⁺). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (e.g., >98%). |
Mechanism of Action: Signaling Pathways
Thidiazuron exerts its potent cytokinin-like effects by interacting with plant hormone signaling pathways. It can directly activate cytokinin receptors and also inhibit the degradation of endogenous cytokinins.[1][8]
Caption: Thidiazuron's dual mechanism of action in plant cytokinin signaling.
Thidiazuron's activity is complex and can also influence other hormone pathways, including auxin, gibberellin, and brassinosteroid signaling, to regulate plant differentiation and growth.[8][9][10] The interaction between these pathways ultimately leads to the various physiological responses observed in plants treated with Thidiazuron.
References
- 1. researchgate.net [researchgate.net]
- 2. What Makes Thidiazuron a Powerful Plant Growth Regulator in Agriculture [jindunchemical.com]
- 3. The Chemical Nature of Thidiazuron - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. Thidiazuron | C9H8N4OS | CID 40087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. CN1178925C - Thidiazuron and its synthesizing process - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. The mode of action of thidiazuron: auxins, indoleamines, and ion channels in the regeneration of Echinacea purpurea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway [frontiersin.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Thidiazuron-D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Thidiazuron-D5, an isotopically labeled derivative of the synthetic plant growth regulator, Thidiazuron (B128349) (TDZ). The inclusion of five deuterium (B1214612) atoms makes it a valuable internal standard for quantitative analysis. This document details its fundamental characteristics, outlines standard experimental methodologies for property determination, and visualizes its known biological signaling pathways.
Core Physical and Chemical Data
This compound is a phenylurea derivative with cytokinin-like activity. The following tables summarize its key quantitative properties.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51707-55-2 | [1] |
| Molecular Formula | C₉H₃D₅N₄OS | [1] |
| Molecular Weight | 225.28 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2][3][4] |
| Purity | ≥97% | [5] |
Table 2: Physicochemical Properties of Thidiazuron (TDZ)
Note: Data for the non-deuterated analogue, Thidiazuron, is provided as a close reference. The primary difference is the molecular weight.
| Property | Value | Reference |
| Molecular Weight | 220.25 g/mol | [5][6][7] |
| Melting Point | 210.5 - 213 °C (with decomposition) | [2][8][9] |
| UV/Vis. λmax | 231, 287 nm | [10] |
| Stability | Stable for ≥4 years when stored at -20°C. Aqueous solutions should not be stored for more than one day. | [10] |
Table 3: Solubility of Thidiazuron (TDZ)
| Solvent | Solubility | Temperature | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | >500 g/L | 25°C | [6][11] |
| Dimethylformamide (DMF) | >500 g/L | 25°C | [6][11] |
| Acetone | 8 g/L | 25°C | [11] |
| Methanol | 4.5 g/L | 20°C | [6] |
| Ethanol | ~1 mg/mL | - | [10] |
| Cyclohexanone | 21.5 g/L | 25°C | [6][11] |
| Ethyl Acetate | 1.1 g/L | 20°C | [6] |
| Water | 20 - 50 mg/L | 23-25°C | [2][4][6] |
| Hexane | ~6 mg/L | 20°C | [6][11] |
Experimental Protocols
Detailed experimental protocols for a specific labeled compound like this compound are often proprietary. However, standard methodologies for determining the key physical and chemical properties are well-established.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[6]
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[11][12]
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[6][7]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[7]
-
Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.[12]
Solubility Determination (Shake-Flask Method)
This standard method determines the saturation concentration of a substance in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, DMSO) in a vial or flask.[13]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[13] The original solubility is calculated by accounting for the dilution factor.
Purity Analysis (High-Performance Liquid Chromatography - HPLC)
HPLC is a primary technique for assessing the purity of organic compounds by separating the main component from any impurities.
Methodology:
-
Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., acetonitrile). The test sample is also dissolved in the same solvent.
-
Chromatographic System: A reverse-phase HPLC system is typically used. A common setup includes:
-
Column: C18 column (e.g., LiChrosorb® RP-18).[14]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or formic acid buffer) is used.[3][15] The composition can be delivered isocratically (constant) or as a gradient (changing over time).
-
Detector: A UV detector set to one of the compound's absorbance maxima (e.g., 231 nm or 287 nm) is used for detection.[10][15]
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The retention time (the time it takes for the compound to pass through the column) and the peak area are recorded.
-
Purity Calculation: The purity of the sample is determined by comparing the area of the main this compound peak to the total area of all peaks in the chromatogram, expressed as a percentage.
Biological Activity and Signaling Pathways
Thidiazuron is known for its potent biological activity, primarily as a plant growth regulator with cytokinin-like effects and more recently for its potential in cancer research.
Plant Hormone Signaling in Cotton Defoliation
In cotton, Thidiazuron is used as a defoliant to facilitate mechanical harvesting. Its action involves complex crosstalk between major plant hormone signaling pathways, primarily cytokinin, auxin, and ethylene.[2][16][17][18] TDZ application disrupts the normal hormonal balance, leading to the formation of an abscission zone at the base of the leaf petiole and subsequent leaf drop.[18]
Caption: TDZ-induced hormonal crosstalk leading to cotton leaf defoliation.
Inhibition of Cancer Cell Signaling Pathways
In breast cancer cell lines, Thidiazuron has been shown to reduce cell viability and metastasis.[19] This anticancer effect is partly attributed to its ability to inhibit key signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.[19][20]
Caption: TDZ inhibits the PI3K/AKT/NF-κB signaling pathway in breast cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Thidiazuron Promotes Leaf Abscission by Regulating the Crosstalk Complexities between Ethylene, Auxin, and Cytokinin in Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Thidiazuron on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. scribd.com [scribd.com]
- 5. pennwest.edu [pennwest.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Thidiazuron Enhances Strawberry Shoot Multiplication by Regulating Hormone Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. quora.com [quora.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Thidiazuron as a defoliant to facilitate mechanical harvesting in cotton: A comprehensive review | Plant Science Today [horizonepublishing.com]
- 18. horizonepublishing.com [horizonepublishing.com]
- 19. Thidiazuron decreases epithelial‐mesenchymal transition activity through the NF‐kB and PI3K/AKT signalling pathways in breast cancer - ProQuest [proquest.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
The Role of Thidiazuron-D5 in Elucidating Plant Hormone Crosstalk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thidiazuron (TDZ), a synthetic phenylurea compound, is a potent plant growth regulator with strong cytokinin-like activity.[1][2] Its application in agriculture and plant biotechnology, particularly for cotton defoliation and in vitro morphogenesis, is well-documented.[1][3] Beyond its primary effects, TDZ is a powerful tool for investigating the intricate network of plant hormone signaling, known as hormone crosstalk. It significantly influences the endogenous levels of major phytohormones, including auxins, cytokinins, ethylene (B1197577), abscisic acid (ABA), and gibberellins (B7789140) (GA).[4][5] To accurately quantify the effects of exogenously applied TDZ and understand its metabolic fate within the plant, a reliable analytical standard is crucial. This is the core role of Thidiazuron-D5 (TDZ-D5), a stable isotope-labeled internal standard, in plant hormone crosstalk studies.
This technical guide provides an in-depth overview of the function of TDZ-D5 in quantitative plant hormone analysis, outlines detailed experimental protocols for its use, and presents visualizations of the associated hormonal signaling pathways and experimental workflows.
The Critical Role of this compound as an Internal Standard
In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS), precision and accuracy are paramount.[6] Stable isotope-labeled internal standards are the gold standard for such analyses because they exhibit nearly identical chemical and physical properties to their unlabeled counterparts.[6] TDZ-D5, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an ideal internal standard for the quantification of TDZ in plant tissues for the following reasons:
-
Correction for Matrix Effects: Plant extracts are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. Since TDZ-D5 has the same chemical properties as TDZ, it experiences the same matrix effects, allowing for accurate correction of the analytical signal.
-
Compensation for Sample Loss: During the multi-step process of sample extraction and purification, some of the analyte may be lost. By adding a known amount of TDZ-D5 at the beginning of the extraction process, any losses of TDZ can be precisely accounted for, as the ratio of the analyte to the internal standard remains constant.
-
Improved Accuracy and Precision: The use of a stable isotope dilution assay with TDZ-D5 significantly improves the accuracy and precision of TDZ quantification compared to methods that rely on external calibration.
By ensuring the accurate measurement of TDZ within plant tissues, researchers can confidently correlate its concentration with observed changes in the levels of endogenous hormones, thereby elucidating the mechanisms of hormone crosstalk.
Thidiazuron-Induced Hormone Crosstalk: A Summary of Effects
Application of TDZ initiates a cascade of changes in the plant's hormonal balance. Understanding these interactions is key to interpreting the results of studies utilizing this compound.
| Plant Hormone Class | Effect of Thidiazuron Application | References |
| Auxins (e.g., IAA) | Can be increased or decreased depending on the plant species and experimental conditions. TDZ can influence auxin transport and metabolism. | [4][7] |
| Cytokinins (e.g., Zeatin) | TDZ exhibits strong cytokinin-like activity and can alter the levels of endogenous cytokinins. | [2][5][8] |
| Ethylene | Induces ethylene biosynthesis and signaling pathways, which plays a role in TDZ-induced responses like defoliation. | [4][5] |
| Abscisic Acid (ABA) | Can modulate ABA biosynthesis and signaling, often in conjunction with ethylene. | [5] |
| Gibberellins (GAs) | Can suppress the expression of GA biosynthesis genes. | [9] |
Experimental Protocols
The following is a representative protocol for a plant hormone crosstalk study involving the application of TDZ and the use of TDZ-D5 as an internal standard for LC-MS/MS analysis.
Plant Material and TDZ Treatment
-
Grow the plant species of interest under controlled environmental conditions (e.g., growth chamber or greenhouse).
-
Apply a solution of unlabeled TDZ at the desired concentration to the plants. The application method (e.g., foliar spray, root drench) will depend on the experimental objectives.
-
Include a control group of plants treated with a mock solution (without TDZ).
-
Harvest plant tissues at various time points after treatment and immediately freeze them in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.
Sample Extraction and Purification
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Weigh a precise amount of the powdered tissue (e.g., 50-100 mg) into a microcentrifuge tube.
-
Add a known amount of TDZ-D5 and other relevant deuterated hormone standards (e.g., D2-IAA, D6-ABA) in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Vortex the sample and incubate at 4°C with shaking for a specified time.
-
Centrifuge the sample to pellet cell debris.
-
Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
LC-MS/MS Analysis
-
Evaporate the solvent from the purified extract and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18) for reverse-phase chromatography.
-
Develop a chromatographic method to separate TDZ, TDZ-D5, and the endogenous hormones of interest.
-
Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Define the precursor-to-product ion transitions for each analyte and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Thidiazuron (TDZ) | [Value to be determined empirically] | [Value to be determined empirically] |
| This compound (TDZ-D5) | [Value to be determined empirically, expected to be +5 Da from TDZ] | [Value to be determined empirically] |
| Indole-3-acetic acid (IAA) | [Value to be determined empirically] | [Value to be determined empirically] |
| D2-IAA | [Value to be determined empirically, expected to be +2 Da from IAA] | [Value to be determined empirically] |
| Abscisic Acid (ABA) | [Value to be determined empirically] | [Value to be determined empirically] |
| D6-ABA | [Value to be determined empirically, expected to be +6 Da from ABA] | [Value to be determined empirically] |
| [Other hormones as needed] | [...] | [...] |
Data Analysis
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of the unlabeled standards spiked with the same amount of internal standard as the samples.
-
Quantify the concentration of TDZ and the endogenous hormones in the plant samples by comparing their peak area ratios to the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Thidiazuron-induced hormone crosstalk signaling pathways.
Caption: Experimental workflow for hormone crosstalk analysis using TDZ-D5.
Conclusion
This compound is an indispensable tool for researchers studying the complex interactions between plant hormones. Its use as an internal standard in LC-MS/MS-based stable isotope dilution assays enables the accurate and precise quantification of exogenously applied Thidiazuron in plant tissues. This analytical rigor is fundamental to establishing definitive links between TDZ application and the resulting shifts in the endogenous hormonal landscape. By facilitating reliable data, TDZ-D5 empowers scientists to unravel the intricate mechanisms of plant hormone crosstalk, with significant implications for agricultural innovation and the development of new plant growth regulators.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. mdpi.com [mdpi.com]
- 5. Thidiazuron Promotes Leaf Abscission by Regulating the Crosstalk Complexities between Ethylene, Auxin, and Cytokinin in Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. horizonepublishing.com [horizonepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Thidiazuron-D5 as an Internal Standard for Accurate Cytokinin Quantification by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including cell division, differentiation, and senescence. Accurate quantification of endogenous cytokinin levels is crucial for research in plant science, agriculture, and biotechnology. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the sensitive and specific measurement of cytokinins. The use of stable isotope-labeled internal standards is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of quantification.
Thidiazuron (TDZ), a synthetic phenylurea derivative with strong cytokinin-like activity, is often used in plant tissue culture.[1] Its deuterated analog, Thidiazuron-D5 (TDZ-D5), serves as an excellent internal standard for the quantification of a wide range of cytokinins by LC-MS. Its structural similarity to many cytokinins ensures comparable extraction efficiency and ionization behavior, while its mass shift allows for clear differentiation from the endogenous analytes. This application note provides a detailed protocol for the quantification of cytokinins in plant tissues using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
This compound (phenyl-D5) (Molecular Formula: C₉H₃D₅N₄OS, Molecular Weight: 225.28)[2]
-
Cytokinin standards (e.g., trans-Zeatin, isopentenyladenine, dihydrozeatin)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Deionized water (18.2 MΩ·cm)
-
Plant tissue samples
Sample Preparation and Extraction
-
Homogenization: Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.
-
Extraction: To the homogenized tissue, add 1 mL of a pre-chilled (-20°C) extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The final concentration should be within the linear range of the calibration curve.
-
Extraction: Vortex the mixture thoroughly and incubate for 1 hour at 4°C with constant shaking.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction: To improve recovery, re-extract the pellet with 0.5 mL of the extraction solvent, centrifuge again, and combine the supernatants.
Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition an Oasis MCX SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 1% acetic acid.[3]
-
Loading: Load the combined supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% acetic acid to remove interfering substances.[3]
-
Elution: Elute the cytokinins with 1 mL of 0.35 M ammonium hydroxide in 60% methanol into a clean collection tube.[3]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for cytokinin separation.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5-10% B, increase to 50-70% B over several minutes, followed by a wash and re-equilibration step. The total run time is typically 10-15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Data Presentation
The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. Below are representative tables summarizing the mass spectrometry parameters and typical method performance characteristics.
Table 1: Mass Spectrometry Parameters for Cytokinins and this compound Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| trans-Zeatin | 220.1 | 136.1 | 119.1 | 15 |
| isopentenyladenine (iP) | 204.1 | 136.1 | 119.1 | 15 |
| Dihydrozeatin (DHZ) | 222.1 | 136.1 | 121.1 | 15 |
| This compound (IS) | 226.3 | 122.1 | 94.1 | 20 |
Note: The MRM transitions for this compound are predicted based on the structure of the molecule and the known fragmentation of Thidiazuron. Optimal values should be determined empirically.
Table 2: Representative Method Validation Data for Cytokinin Quantification
| Parameter | trans-Zeatin | isopentenyladenine | Dihydrozeatin |
| Linear Range (pg/mL) | 1 - 10,000 | 1 - 10,000 | 1 - 10,000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (pg/mL) | 0.5 | 0.5 | 0.8 |
| Limit of Quantification (LOQ) (pg/mL) | 1.0 | 1.0 | 2.0 |
| Recovery (%) | 85 - 95 | 88 - 98 | 82 - 93 |
| Intra-day Precision (%RSD) | < 10 | < 10 | < 12 |
| Inter-day Precision (%RSD) | < 15 | < 15 | < 15 |
This data is representative and should be validated for each specific matrix and instrument.
Visualizations
Cytokinin Signaling Pathway
Caption: A simplified diagram of the two-component cytokinin signaling pathway.
Experimental Workflow for Cytokinin Quantification
Caption: The experimental workflow for cytokinin quantification using an internal standard.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Application of Thidiazuron-D5 in Murashige and Skoog Media
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thidiazuron (B128349) (TDZ), a synthetic phenylurea compound (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea), is a highly effective plant growth regulator with potent cytokinin-like activity.[1][2] It is widely utilized in plant tissue culture to induce a variety of morphogenic responses, including callus induction, shoot organogenesis, and somatic embryogenesis, often in species that are recalcitrant to regeneration with traditional cytokinins.[3][4] Thidiazuron-D5 is a deuterated form of Thidiazuron, used as an internal standard in quantitative analyses. For tissue culture applications, its biological activity is considered identical to the non-labeled compound.
This document provides a detailed protocol for the preparation and use of Thidiazuron in conjunction with Murashige and Skoog (MS) medium, a foundational nutrient formulation for in vitro plant cultivation.[5][6][7] The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development engaged in plant micropropagation and biotechnology.
Mechanism of Action
While the precise mechanism of TDZ is still under investigation, it is known to mimic both auxin and cytokinin effects, influencing endogenous plant hormone levels and cellular responses.[2][3] Its activity can lead to the modulation of cell division, differentiation, and morphogenesis.[2]
Data Presentation: Thidiazuron Concentrations in MS Media for Various Applications
The optimal concentration of Thidiazuron can vary significantly depending on the plant species, explant type, and the desired morphogenic outcome. The following tables summarize effective concentrations reported in various studies.
Table 1: Thidiazuron for Shoot Proliferation and Bud Induction
| Plant Species | Explant Type | TDZ Concentration | Other Growth Regulators | Outcome | Reference |
| Lagerstroemia speciosa | Nodal | 5.0 µM | Pre-treatment, then transfer to MS with 1.0 µM BA + 0.25 µM NAA | 24.5 shoots per explant | [8] |
| Vitex trifolia | Nodal | 5.0 µM | Followed by subculture on MS with 1.0 µM BA + 0.5 µM NAA | 22.3 shoots per explant | [9] |
| Myrtus communis | Shoot tips | 0.3 mg/L | + 0.1 mg/L NAA | 3.8 shoots per explant | [10] |
| Stevia rebaudiana | Nodal | 0.5 mg/L | For shoot induction, then transfer to MS with 0.01 mg/L TDZ for multiplication | 11.0 shoots per explant | [11] |
| Cannabis sativa | Nodal | 0.5 µM | - | High-frequency shoot organogenesis | [12] |
Table 2: Thidiazuron for Callus Induction
| Plant Species | Explant Type | TDZ Concentration | Other Growth Regulators | Outcome | Reference |
| Scrophularia takesimensis | Young scape | 22.7 µM | - | High-efficiency callus induction | [13] |
| Ferula assa-foetida | Leaf | Various combinations tested with BAP and NAA | 0.5 mg/L 2,4-D + 2.0 mg/L Kinetin for initial callus induction | Friable calli | [14] |
Experimental Protocols
Preparation of Murashige and Skoog (MS) Medium
The foundational medium for these protocols is the Murashige and Skoog (MS) medium.[5][6][7] It can be prepared from individual stock solutions or by using a commercially available pre-mixed powder.
Materials:
-
MS basal salt mixture (commercially available or prepared from stock solutions)
-
Sucrose
-
myo-Inositol
-
Vitamins (e.g., Nicotinic acid, Pyridoxine HCl, Thiamine HCl)
-
Glycine
-
Gelling agent (e.g., Agar, Gellan gum)
-
Distilled or deionized water
-
1N NaOH and 1N HCl for pH adjustment
Procedure:
-
Dissolve the MS basal salt mixture and other organic components (sucrose, myo-inositol, vitamins, glycine) in approximately 800 ml of distilled water.[15][16]
-
Stir until all components are fully dissolved.
-
Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl.[16][17]
-
Add the desired amount of gelling agent (e.g., 6-8 g/L of agar).[18]
-
Bring the final volume to 1 liter with distilled water.
-
Heat the medium while stirring to completely dissolve the gelling agent.
-
Dispense the medium into culture vessels.
-
Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.[17][18][19]
Preparation of this compound Stock Solution
It is recommended to prepare a stock solution of this compound that can be added to the autoclaved MS medium after it has cooled.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 1N NaOH to dissolve
-
Sterile distilled water
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a small amount of DMSO or 1N NaOH.
-
Bring the solution to the final volume with sterile distilled water to achieve a convenient stock concentration (e.g., 1 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Store the stock solution at 2-8°C in a sterile, light-protected container.
General Protocol for Shoot Proliferation using this compound
This protocol outlines a general procedure for inducing multiple shoots from nodal explants.
Explant Preparation:
-
Select healthy, young shoots from the mother plant.
-
Wash the explants thoroughly under running tap water.
-
Surface sterilize the explants. A common procedure involves:
-
70% ethanol (B145695) for 1 minute.[10][14]
-
3% sodium hypochlorite (B82951) solution with a few drops of Tween-20 for 10 minutes.[10]
-
-
Under aseptic conditions, excise nodal segments (approximately 1-2 cm) containing at least one axillary bud.
Culture Initiation and Proliferation:
-
Prepare sterile MS medium as described above.
-
After autoclaving and cooling the medium to about 45-50°C, add the filter-sterilized this compound stock solution to achieve the desired final concentration (e.g., 0.5 - 5.0 µM).
-
Aseptically place the prepared nodal explants onto the surface of the TDZ-supplemented MS medium.
-
Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.
-
Observe the cultures regularly for shoot bud induction and proliferation.
Two-Stage Culture for Shoot Elongation: Prolonged exposure to TDZ can sometimes inhibit shoot elongation.[9] A two-stage culture procedure is often more effective.
-
Stage 1 (Induction): Culture the explants on MS medium with an optimal concentration of TDZ for 3-4 weeks to induce shoot buds.[8]
-
Stage 2 (Elongation and Multiplication): Transfer the explants with induced shoot buds to a fresh MS medium, which may be hormone-free or supplemented with a different combination of growth regulators, such as a lower concentration of TDZ or a combination of a cytokinin (like BA) and an auxin (like NAA), to promote shoot elongation and further multiplication.[8][9]
Visualizations
Caption: Experimental workflow for shoot proliferation using this compound.
Caption: Putative mode of action of Thidiazuron in plant tissue culture.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Thidiazuron: A potent regulator ofin vitro plant morphogenesis | Semantic Scholar [semanticscholar.org]
- 4. The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MS media (Murashige - Skoog) composition and preparation - Sharebiology [sharebiology.com]
- 6. tmmedia.in [tmmedia.in]
- 7. Murashige and Skoog medium - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Role of TDZ in the quick regeneration of multiple shoots from nodal explant of Vitex trifolia L.--an important medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Two-stage culture procedure using thidiazuron for efficient micropropagation of Stevia rebaudiana, an anti-diabetic medicinal herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. home.olemiss.edu [home.olemiss.edu]
- 13. researchgate.net [researchgate.net]
- 14. Deep Learning and Machine Learning Modeling Identifies Thidiazuron as a Key Modulator of Somatic Embryogenesis and Shoot Organogenesis in Ferula assa-foetida L. [mdpi.com]
- 15. plantcelltechnology.com [plantcelltechnology.com]
- 16. medium no. 34: Murashige and Skoog medium, 0.9% (w/v) agar, pH 5.7 — BRC plant cell line documentation [plant.rtc.riken.jp]
- 17. himedialabs.com [himedialabs.com]
- 18. plantcelltechnology.com [plantcelltechnology.com]
- 19. himedialabs.com [himedialabs.com]
Application Notes & Protocols: Optimizing Thidiazuron-D5 for Woody Plant Micropropagation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Thidiazuron (TDZ), a diphenyl urea (B33335) derivative (N-phenyl-N'-1,2,3-thidiazol-5-ylurea), is a highly potent synthetic plant growth regulator with strong cytokinin-like activity.[1][2] Thidiazuron-D5 (TDZ-D5) is a deuterated form of TDZ, primarily used as an internal standard for analytical quantification. However, when used as a growth regulator in culture media, its biological activity is functionally identical to TDZ. Due to its high stability and resistance to degradation by cytokinin oxidases, TDZ is often more effective than natural cytokinins, especially for regenerating recalcitrant woody plant species.[3][4]
TDZ's effects are highly concentration-dependent. Low concentrations typically stimulate axillary shoot proliferation, while higher concentrations tend to induce adventitious shoot formation, callus induction, and somatic embryogenesis.[5][6] However, supra-optimal levels can lead to undesirable effects such as stunted or fasciated shoots, hyperhydricity (vitrification), and inhibition of shoot elongation.[3][4] A common strategy to mitigate these issues is to use TDZ as a short-term induction pulse before transferring the explants to a medium with a less potent cytokinin or no cytokinin at all for shoot elongation and development.
These notes provide a comprehensive guide to optimizing TDZ-D5 concentrations for various micropropagation objectives in woody plants.
Quantitative Data on TDZ Application in Woody Plants
The optimal TDZ concentration is highly dependent on the plant species, genotype, and type of explant used. The following tables summarize effective concentrations reported in various studies.
Table 1: TDZ-D5 for Axillary Shoot Proliferation
| Plant Species | Explant Type | Basal Medium | Optimal TDZ-D5 Conc. (µM) | Avg. Shoots per Explant | Reference |
| Lagerstroemia speciosa | Nodal Explant | MS | 5.0 | 24.5 (after transfer) | [7] |
| Salix tetrasperma | Nodal Explant | MS | 2.5 | 4.53 | [3] |
| Ficus carica | Nodal Explant | MS | ~9.0 (2 mg/L) | 7.20 | [8] |
| Erythrina variegata | Nodal Explant | MS | 1.5 | ~12 | [9] |
Table 2: TDZ-D5 for Adventitious Shoot Regeneration & Somatic Embryogenesis
| Plant Species | Explant Type | Basal Medium | Optimal TDZ-D5 Conc. (µM) | Observed Morphogenic Response | Reference |
| Populus tremula × P. alba | Callus | WPM | 0.09 (0.02 mg/L) | Adventitious Shoot Differentiation | [10] |
| Populus ciliata | Leaf Explant | MS | 0.2 (0.044 mg/L) | 7.4 shoots/explant via callus | [11] |
| Various Woody Species | Various | - | > 1.0 | Adventitious Shoots / Somatic Embryos | [5][12][6] |
| Astragalus cariensis | Leaf Explant | MS | 1.8 (0.4 mg/L) + 0.2 mg/L NAA | 15 shoots/explant | [13] |
Note: Concentrations are provided in µM for standardization. To convert: 1 µM TDZ ≈ 0.22 mg/L.
Experimental Protocols
Protocol 1: Preparation of TDZ-D5 Stock Solution
-
Chemicals & Equipment: this compound (analytical grade), Dimethyl sulfoxide (B87167) (DMSO) or 1N NaOH, sterile deionized water, sterile filter (0.22 µm), sterile storage bottles, analytical balance, magnetic stirrer.
-
Procedure:
-
To prepare a 1 mg/mL (approx. 4.54 mM) stock solution, weigh 10 mg of TDZ-D5 powder.
-
Dissolve the powder in a small volume (1-2 mL) of DMSO. Alternative: Use a few drops of 1N NaOH to dissolve, as TDZ is sparingly soluble in water but dissolves in a basic solution.[14]
-
Once fully dissolved, gradually add sterile deionized water to a final volume of 10 mL while stirring.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 4°C in the dark for up to one month.
-
Protocol 2: Optimizing TDZ-D5 Concentration for Shoot Proliferation
This protocol outlines a typical experiment to determine the optimal TDZ-D5 concentration for a specific woody plant.
-
Media Preparation:
-
Prepare a suitable basal medium such as Murashige and Skoog (MS) or Woody Plant Medium (WPM), supplemented with 3% (w/v) sucrose.[8][10]
-
Adjust the pH of the medium to 5.7-5.8.
-
Add a gelling agent (e.g., 0.7% agar (B569324) or 0.25% Gelrite). Heat to dissolve completely.
-
After the medium has cooled slightly (but before it solidifies), add the TDZ-D5 stock solution to achieve the desired final concentrations. A good starting range for woody plants is 0, 0.5, 1.0, 2.5, 5.0, and 10.0 µM.
-
Dispense the medium into sterile culture vessels and autoclave.
-
-
Explant Preparation:
-
Select healthy, juvenile explants (e.g., nodal segments, shoot tips) from the source plant.
-
Wash explants under running tap water for 15-20 minutes.
-
Surface sterilize the explants using a standard protocol (e.g., 70% ethanol (B145695) for 30-60 seconds, followed by 10-15 minutes in a 10-20% commercial bleach solution with a drop of Tween-20, and then rinse 3-4 times with sterile distilled water).
-
Trim the explants to a uniform size (e.g., 1-2 cm nodal segments) under sterile conditions.
-
-
Culture and Incubation:
-
Place one explant per culture vessel. Use at least 10-15 replicates per TDZ-D5 concentration.
-
Incubate the cultures in a growth chamber at 24 ± 2°C under a 16-hour photoperiod with cool white fluorescent light.
-
-
Data Collection and Subculturing:
-
After 4-6 weeks, record data on the percentage of explants responding, the number of new shoots per explant, and average shoot length. Note any morphological abnormalities like hyperhydricity or callus formation.
-
For shoot elongation, transfer explants that have formed multiple shoot buds to a fresh medium with a lower TDZ-D5 concentration or a different cytokinin like 6-Benzylaminopurine (BAP), or a hormone-free medium.[7] This two-step process is crucial for many species where TDZ inhibits elongation.[5][12]
-
-
Rooting:
-
Excise elongated microshoots ( > 1.5 cm) and transfer them to a rooting medium.
-
The rooting medium is often a half-strength basal medium supplemented with an auxin like Indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA) at concentrations ranging from 0.5 to 5.0 µM.
-
Note that a "carry-over" effect from TDZ can sometimes inhibit rooting.[14] If rooting is poor, a TDZ-free intermediate subculture may be necessary before transfer to rooting medium.
-
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for optimizing TDZ-D5 concentration.
Caption: Dose-dependent morphogenic effects of TDZ-D5.
Caption: Simplified cytokinin signaling pathway activated by TDZ-D5.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thidiazuron: a potent cytokinin for woody plant tissue culture | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of High-Efficiency Tissue Culture Regeneration Systems in Gray Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. scispace.com [scispace.com]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application of Thidiazuron (TDZ) in Callus Induction from Leaf Explants: A Detailed Guide for Researchers
Introduction:
Thidiazuron (TDZ), a synthetic phenylurea compound, is a highly potent plant growth regulator renowned for its cytokinin-like activity. It is widely utilized in plant tissue culture to induce callus formation, promote shoot organogenesis, and facilitate somatic embryogenesis from various explants, particularly recalcitrant species. TDZ's unique ability to mimic both auxin and cytokinin effects allows it to effectively stimulate cell division and differentiation, making it a valuable tool in micropropagation and plant biotechnology research. This document provides detailed application notes and protocols for the use of Thidiazuron in inducing callus formation from leaf explants, targeted at researchers, scientists, and professionals in drug development and plant sciences.
Note on Thidiazuron-D5: this compound is the isotopically labeled form of Thidiazuron, containing five deuterium (B1214612) atoms. In scientific research, deuterated compounds like this compound are typically used as internal standards for quantitative analysis by mass spectrometry. This allows for the precise measurement of the non-labeled Thidiazuron in biological samples. There is no evidence in the scientific literature to suggest that this compound is used as a plant growth regulator in tissue culture media. Therefore, the following protocols and data are based on the use of standard, non-labeled Thidiazuron (TDZ).
Data Presentation: Efficacy of Thidiazuron in Callus Induction
The optimal concentration of Thidiazuron for callus induction can vary significantly depending on the plant species and the presence of other plant growth regulators, particularly auxins. Below are tables summarizing quantitative data from various studies on the effect of TDZ on callus induction from leaf explants.
Table 1: Effect of Thidiazuron (TDZ) in Combination with Auxins on Callus Induction from Leaf Explants of Various Plant Species.
| Plant Species | Explant Source | Basal Medium | TDZ Concentration (µM) | Auxin Type & Concentration (µM) | Callus Induction (%) | Observations |
| Fragaria vesca (Wild Strawberry) | Whole Leaf | Murashige and Skoog (MS) | 2.27 | 2,4-D (2.27) | 100% | High induction rate in darkness after 2 weeks.[1] |
| Fragaria vesca (Wild Strawberry) | Whole Leaf | Murashige and Skoog (MS) | 0.45 - 4.54 | 2,4-D (0.45 - 4.53) | High | Effective callus induction after 4 weeks.[1] |
| Stephania wightii | Leaf | Murashige and Skoog (MS) | 1.5 mg/L (~6.8 µM) | NAA (0.02 mg/L; ~0.11 µM) | High | Found to be more suitable than other growth regulators.[2] |
| Caladium × hortulanum | In vitro Leaf | Murashige and Skoog (MS) | 1 mg/L (~4.5 µM) | NAA (1 mg/L; ~5.4 µM) | 100% | Best response for callus induction.[3] |
| Astragalus cariensis | Leaf | Murashige and Skoog (MS) | 0.4 mg/L (~1.8 µM) | NAA (0.2 mg/L; ~1.1 µM) | High | Adventitious shoots regenerated from callus. |
Table 2: Effect of Thidiazuron (TDZ) Alone on Callus Induction from Leaf Explants.
| Plant Species | Explant Source | Basal Medium | TDZ Concentration (mg/L) | Callus Induction (%) | Observations |
| Astragalus cariensis | Leaf | Murashige and Skoog (MS) | < 0.6 | Suppressed | Lower concentrations of TDZ alone suppressed callus formation. |
| Triticum aestivum (Wheat) | Mature Embryo | Murashige and Skoog (MS) | Various | > 96% | High callus induction frequencies were independent of the variety.[4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for callus induction from leaf explants using Thidiazuron. This protocol is a synthesis of common practices reported in the scientific literature.
Protocol 1: General Callus Induction from Herbaceous Plant Leaf Explants
1. Materials and Reagents:
- Young, healthy leaves from the source plant
- Murashige and Skoog (MS) basal medium with vitamins
- Sucrose (B13894)
- Agar (B569324) or other gelling agent
- Thidiazuron (TDZ)
- An auxin (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) or α-Naphthaleneacetic acid (NAA))
- 70% (v/v) Ethanol (B145695)
- 0.1% (w/v) Mercuric chloride (HgCl₂) or a commercial bleach solution (e.g., 10-20% v/v) with a few drops of Tween-20
- Sterile distilled water
- pH meter
- Autoclave
- Laminar flow hood
- Sterile Petri dishes, forceps, and scalpels
2. Media Preparation (per liter):
- Dissolve 4.4 g of MS basal salt mixture and vitamins in approximately 800 mL of distilled water.
- Add 30 g of sucrose and stir until completely dissolved.
- Prepare stock solutions of TDZ and the chosen auxin (e.g., 2,4-D or NAA). The solvent will depend on the specific growth regulator (e.g., DMSO or NaOH for TDZ, ethanol for 2,4-D).
- Add the desired volume of TDZ and auxin stock solutions to the MS medium to achieve the final concentration (refer to Table 1 for guidance, a common starting point is 1.0 mg/L TDZ and 0.5 mg/L 2,4-D).
- Adjust the pH of the medium to 5.8 using 0.1 M NaOH or 0.1 M HCl.
- Add distilled water to bring the final volume to 1 liter.
- Add 7-8 g of agar and heat the medium while stirring until the agar is completely dissolved.
- Dispense the medium into culture vessels (e.g., 25 mL per Petri dish).
- Autoclave the medium at 121°C and 15 psi for 20 minutes.
- Allow the medium to cool and solidify in a sterile environment.
3. Explant Preparation and Sterilization:
- Select young, fully expanded leaves from a healthy, disease-free plant.
- Wash the leaves thoroughly under running tap water for 15-20 minutes.
- In a laminar flow hood, immerse the leaves in a 70% (v/v) ethanol solution for 30-60 seconds.
- Transfer the leaves to a sterile beaker containing a 10-20% commercial bleach solution with a few drops of Tween-20 and agitate for 10-15 minutes. Alternatively, use a 0.1% (w/v) mercuric chloride solution for 5-7 minutes.
- Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.
- Place the sterilized leaves on a sterile Petri dish and cut them into small sections (explants) of approximately 1 cm².
4. Inoculation and Incubation:
- Using sterile forceps, place the leaf explants onto the surface of the prepared callus induction medium. Ensure good contact between the explant and the medium.
- Seal the Petri dishes with parafilm.
- Incubate the cultures in a growth chamber at 25 ± 2°C. For initial callus induction, incubation in complete darkness is often beneficial for the first 1-2 weeks.[1]
- After the initial dark period, transfer the cultures to a 16-hour light/8-hour dark photoperiod.
5. Subculture and Maintenance:
- Observe the cultures regularly for callus formation, which typically initiates from the cut edges of the explants within 2-4 weeks.
- Once a sufficient amount of callus has formed, subculture the callus onto fresh medium of the same composition to promote further proliferation. Subculturing is typically done every 3-4 weeks.
Visualizations
Signaling Pathway of Thidiazuron in Callus Induction
Thidiazuron's mode of action is complex, influencing multiple hormonal signaling pathways to promote cell division and differentiation. TDZ is known to have strong cytokinin-like activity and can also modulate endogenous auxin levels.
Caption: Thidiazuron (TDZ) signaling pathway in callus induction.
Experimental Workflow for Callus Induction from Leaf Explants
The following diagram illustrates the general workflow for inducing callus from leaf explants using a Thidiazuron-supplemented medium.
Caption: Experimental workflow for TDZ-induced callus formation.
References
Application Notes and Protocols for High-Frequency Shoot Regeneration with Thidiazuron (TDZ) in Recalcitrant Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Thidiazuron (TDZ), a potent plant growth regulator, to induce high-frequency shoot regeneration in recalcitrant plant species. Recalcitrant species are notoriously difficult to propagate using conventional in vitro techniques, and TDZ has emerged as a key tool to overcome these challenges. This document outlines the mechanism of TDZ action, provides detailed experimental protocols, and presents quantitative data from various studies to guide researchers in developing effective regeneration systems.
Introduction to Thidiazuron (TDZ)
Thidiazuron (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea) is a synthetic phenylurea compound with strong cytokinin-like activity. It is highly effective in inducing shoot organogenesis and somatic embryogenesis in a wide range of plant species, particularly in recalcitrant woody plants that respond poorly to traditional cytokinins like benzyladenine (BA) and kinetin (B1673648) (KIN).[1][2] TDZ is known to modulate endogenous levels of plant hormones, such as auxins and cytokinins, and influence the expression of genes involved in their biosynthesis and signaling pathways.[3][4] While the user query specified Thidiazuron-D5, the vast body of research focuses on the application of Thidiazuron (TDZ) for shoot regeneration. This compound is likely an isotopically labeled variant used in metabolic studies and not typically used for routine plant tissue culture.
Mechanism of Action
Thidiazuron's potent regenerative capacity stems from its complex influence on plant hormonal balance and signaling. Key aspects of its mechanism include:
-
Mimicking Cytokinin Activity : TDZ exhibits strong cytokinin-like effects, promoting cell division and shoot formation.[5]
-
Modulation of Endogenous Hormones : TDZ treatment has been shown to decrease endogenous cytokinin levels by down-regulating biosynthesis genes (e.g., IPT, CYP735A) and up-regulating degradation genes (e.g., CKX). Simultaneously, it can lead to an increase in auxin concentrations.[3][6]
-
Enhancement of Cytokinin Signaling : Despite lowering endogenous cytokinin levels, TDZ appears to enhance the cytokinin signaling pathway. It achieves this by up-regulating key signaling components like the cytokinin receptor CRE1, histidine phosphotransfer proteins (AHP), and type-A authentic response regulators (ARRs).[3]
-
Interaction with other Hormones : TDZ can also influence the gibberellin and brassinosteroid pathways to regulate cell differentiation.[3] It has been observed to suppress the expression of genes involved in gibberellic acid (GA) biosynthesis.[7][8]
Quantitative Data on TDZ-Induced Shoot Regeneration
The following tables summarize quantitative data from various studies on high-frequency shoot regeneration using TDZ in a selection of recalcitrant species.
Table 1: Effect of TDZ on Shoot Regeneration in Woody Species
| Species | Explant Type | Basal Medium | TDZ Concentration (µM) | Other Growth Regulators | Regeneration Frequency (%) | Average No. of Shoots per Explant | Reference |
| Hibiscus syriacus | Root | MS | 0.044 (0.01 mg/L) | 4.44 µM BAP | 98 | Not Specified | [9] |
| Vitex trifolia | Nodal Explant | MS | 5.0 | None | 90 | 22.3 | [10] |
| Salix tetrasperma | Nodal Explant | MS | 2.5 | None | 90 | 4.53 | [1] |
| Pterocarpus marsupium | Nodal Explant | MS | 1.5 | None | Not Specified | 10.2 | [1] |
| Dalbergia sissoo | Nodal Explant | MS | 0.23 | None | Not Specified | 12.3 | [1] |
Table 2: Effect of TDZ on Shoot Regeneration in Herbaceous and Other Recalcitrant Species
| Species | Explant Type | Basal Medium | TDZ Concentration (µM) | Other Growth Regulators | Regeneration Frequency (%) | Average No. of Shoots per Explant | Reference |
| Eruca sativa (Rocket) | Hypocotyl | MS | 4.54 (1.0 mg/L) | 0.54 µM NAA + 5.0 mg/L AgNO₃ | 25.38 | 2.18 | [11] |
| Cassia sophera | Cotyledonary Node | MS | 2.5 | None | Not Specified | High | [12] |
| Sesamum indicum (Sesame) | Plumule Tip | MS | 4.54 (1.0 mg/L) | 0.44 µM BAP | Not Specified | 16-19 | [13] |
| Lens culinaris (Lentil) | Cotyledonary Node | MS | 1.14 (0.25 mg/L) | None | High | High | [14] |
| Cannabis sativa | Nodal Segment | MS | 0.5 | None | High | High | [15] |
Experimental Protocols
The following are generalized protocols for high-frequency shoot regeneration using TDZ. Specific concentrations and culture conditions should be optimized for each species and genotype.
General Protocol for Shoot Induction with TDZ
-
Explant Preparation :
-
Select healthy, young explants (e.g., nodal segments, leaf discs, cotyledonary nodes).
-
Surface sterilize the explants using a standard protocol (e.g., washing with detergent, treatment with 70% ethanol, followed by a sodium hypochlorite (B82951) solution, and rinsing with sterile distilled water).
-
-
Culture Medium :
-
Prepare Murashige and Skoog (MS) medium or Woody Plant Medium (WPM) supplemented with 3% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar.
-
Add the desired concentration of TDZ to the medium before autoclaving. A common starting range is 0.5-5.0 µM.
-
In some cases, a low concentration of an auxin like α-naphthaleneacetic acid (NAA) (e.g., 0.1-0.5 µM) may be beneficial.
-
Adjust the pH of the medium to 5.8 before autoclaving at 121°C for 20 minutes.
-
-
Culture Conditions :
-
Inoculate the sterilized explants onto the prepared medium in sterile culture vessels.
-
Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 40-60 µmol m⁻² s⁻¹.
-
-
Subculture and Shoot Elongation :
-
Observe the cultures regularly for signs of shoot induction.
-
Prolonged exposure to TDZ can inhibit shoot elongation and cause abnormalities.[2] Therefore, once shoot buds are initiated, transfer the cultures to a medium with a lower TDZ concentration or a TDZ-free medium containing a less potent cytokinin like BA (e.g., 1.0-5.0 µM) for shoot elongation and multiplication.[10][12]
-
Protocol for Rooting and Acclimatization
-
In Vitro Rooting :
-
Excise individual elongated shoots (typically >2 cm) and transfer them to a half-strength MS medium.
-
Supplement the rooting medium with an auxin such as indole-3-butyric acid (IBA) or NAA at a concentration of 1.0-5.0 µM.
-
Incubate under the same temperature and light conditions as for shoot culture.
-
-
Acclimatization :
-
Once a well-developed root system is formed, carefully remove the plantlets from the culture medium and wash off any remaining agar.
-
Transfer the plantlets to small pots containing a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite).
-
Cover the pots with a transparent plastic bag or place them in a high-humidity chamber to maintain high humidity.
-
Gradually reduce the humidity over 2-3 weeks to acclimatize the plants to the external environment.
-
Transfer the hardened plants to a greenhouse or a controlled environment.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TDZ signaling pathway in shoot regeneration.
Caption: Experimental workflow for TDZ-induced shoot regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Thidiazuron-induced abnormalities in plant tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thidiazuron Promotes Leaf Abscission by Regulating the Crosstalk Complexities between Ethylene, Auxin, and Cytokinin in Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thidiazuron Enhances Strawberry Shoot Multiplication by Regulating Hormone Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway [frontiersin.org]
- 9. kspbtjpb.org [kspbtjpb.org]
- 10. Role of TDZ in the quick regeneration of multiple shoots from nodal explant of Vitex trifolia L.--an important medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secure Verification [radar.ibiss.bg.ac.rs]
- 12. TDZ-induced high frequency shoot regeneration in Cassia sophera Linn. via cotyledonary node explants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. home.olemiss.edu [home.olemiss.edu]
Application Notes and Protocols: A Step-by-Step Guide to Preparing Thidiazuron-D5 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a Thidiazuron-D5 (TDZ-D5) stock solution, a crucial step for various research applications, including plant tissue culture and studies in drug development. Thidiazuron, a synthetic cytokinin, and its isotopically labeled form, this compound, are used to study plant growth regulation and metabolic pathways. Accurate preparation of stock solutions is paramount for experimental reproducibility and success.
Quantitative Data Summary
The following table summarizes the key quantitative data for Thidiazuron and its deuterated analog, this compound. The solubility data provided is for Thidiazuron, as the solubility of this compound is expected to be highly similar.
| Property | Thidiazuron | This compound | Reference |
| Molecular Formula | C₉H₈N₄OS | C₉H₃D₅N₄OS | [1][2] |
| Molecular Weight | 220.25 g/mol | 225.28 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | Neat | [2][3] |
| Solubility in Dimethylformamide (DMF) | ~30 mg/mL | Expected to be similar | [4] |
| Solubility in Dimethyl Sulfoxide (DMSO) | ~15 mg/mL (up to 100 mg/mL with sonication) | Expected to be similar | [3][4] |
| Solubility in Ethanol | ~1 mg/mL | Expected to be similar | [4] |
| Solubility in Water | Sparingly soluble (~20-31 mg/L) | Expected to be similar | [1][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common solvent and concentration for many biological experiments.
2.1. Materials and Equipment
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2.2. Safety Precautions
-
Thidiazuron and its analogs should be handled with care.[6] This material should be considered hazardous until further information becomes available.[4]
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[7]
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[8]
-
Refer to the Safety Data Sheet (SDS) for this compound for complete safety information.[6][7][8][9][10]
2.3. Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 225.28 g/mol x 1000 mg/g
-
Mass = 2.25 mg
-
-
-
Weigh the this compound:
-
Using an analytical balance, carefully weigh out 2.25 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Ensure Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all the solid has dissolved.
-
If any solid particles remain, sonicate the solution for 5-10 minutes, or until the solution is clear.[3] Gentle warming may also aid dissolution.
-
-
Storage:
-
Store the 10 mM this compound stock solution in a tightly sealed amber vial or a tube wrapped in aluminum foil to protect it from light.
-
For long-term storage, it is recommended to store the solution at -20°C.[3] When stored at -20°C, the solution should be used within one month, and for storage at -80°C, it can be used for up to six months.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Alternative Protocol: Preparation in Aqueous Solution using NaOH
For applications where DMSO is not suitable, an aqueous stock solution can be prepared using a small amount of sodium hydroxide (B78521) (NaOH) to aid dissolution.[11][12]
2.1. Materials
-
This compound (solid form)
-
1N Sodium Hydroxide (NaOH)
-
Deionized or distilled water
-
Volumetric flask
2.2. Procedure
-
Weigh the desired amount of this compound.
-
Dissolve the powder in a small volume of 1N NaOH (e.g., 1 mL).[11][12]
-
Dilute with deionized or distilled water to the final desired volume in a volumetric flask.[11][12]
-
Store the solution at 4°C.[11] It is important to note that aqueous solutions of Thidiazuron are not recommended for long-term storage and should ideally be used within one day.[4]
Diagrams
Workflow for Preparing this compound Stock Solution in DMSO
References
- 1. Thidiazuron | C9H8N4OS | CID 40087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Thidiazuron | 51707-55-2 [amp.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. carlroth.com [carlroth.com]
- 9. genfarm.com.au [genfarm.com.au]
- 10. bmsci.com [bmsci.com]
- 11. angelfire.com [angelfire.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Thidiazuron in Monocot Somatic Embryogenesis
A Note on Thidiazuron-D5: It is important for researchers to note that this compound is the deuterated form of Thidiazuron (TDZ). In scientific research, particularly in metabolic and pharmacokinetic studies, deuterated compounds like TDZ-D5 serve as internal standards for analytical quantification. When analyzing the uptake, distribution, and metabolism of TDZ in plant tissues using techniques such as mass spectrometry, a known amount of TDZ-D5 is added to the sample. Because it is chemically identical to TDZ but has a different mass, it can be distinguished by the detector, allowing for precise measurement of the non-deuterated TDZ. The following application notes and protocols are for Thidiazuron (TDZ). Researchers studying the dynamics of TDZ during somatic embryogenesis would utilize this compound as an analytical tool within these experimental frameworks.
Introduction to Thidiazuron (TDZ) in Somatic Embryogenesis
Thidiazuron (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea), or TDZ, is a synthetic plant growth regulator with potent cytokinin-like activity. It is widely used in plant tissue culture to induce various morphogenic responses, including organogenesis and somatic embryogenesis.[1] Notably, TDZ is often more effective than traditional adenine-type cytokinins for inducing regeneration in recalcitrant species.[2] In monocots, which are generally more challenging to regenerate in vitro, TDZ has been shown to be a key factor in successfully inducing somatic embryogenesis from a variety of explants.
The mechanism of TDZ action is complex, involving the modulation of endogenous plant hormone levels, particularly the auxin to cytokinin ratio.[3] It has been suggested that TDZ can influence the synthesis and accumulation of endogenous cytokinins and auxins, which are critical for the induction of cell division and differentiation leading to embryo formation.[4] High concentrations of TDZ are generally associated with the induction of somatic embryogenesis, while lower concentrations tend to promote shoot organogenesis.[2][5]
Data Presentation: Thidiazuron Concentrations for Monocot Somatic Embryogenesis
The optimal concentration of TDZ for inducing somatic embryogenesis in monocots is highly dependent on the species, genotype, and explant type. The following table summarizes effective TDZ concentrations from various studies.
| Monocot Species | Explant Type | Basal Medium | TDZ Concentration (µM) | Outcome |
| Lentil (Lens culinaris) | Cotyledonary node | MS | 2.5 - 15.0 | Induction of somatic embryogenesis |
| Pigeonpea (Cajanus cajan) | Intact seedlings | MS | 10.0 - 20.0 | Induction of direct somatic embryos |
| Brachypodium distachyon | Immature zygotic embryo | Not Specified | Not the primary inducer; used in combination with auxin | Secondary somatic embryo development |
| Coconut (Cocos nucifera) | Embryonic shoot meristem | Y3 | 5.0 (in combination with 200 µM picloram) | 48% somatic embryo production |
Experimental Protocols
Protocol 1: General Protocol for Induction of Somatic Embryogenesis in Monocots using TDZ
This protocol provides a general framework. Researchers should optimize concentrations and timings for their specific plant system.
1. Explant Preparation and Sterilization:
- Select healthy, young explants (e.g., immature embryos, leaf segments, shoot meristems).
- Wash explants under running tap water for 15-20 minutes.
- In a laminar flow hood, surface sterilize with 70% (v/v) ethanol (B145695) for 30-60 seconds.
- Immerse in a 10-20% commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20 for 10-15 minutes.
- Rinse 3-4 times with sterile distilled water.
2. Culture Initiation and Proliferation:
- Place the sterilized explants onto a semi-solid Murashige and Skoog (MS) or other suitable basal medium.
- Supplement the medium with TDZ at a concentration determined from optimization experiments (typically in the range of 5-20 µM).
- The medium may also contain an auxin, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), to promote callus formation.
- Adjust the pH of the medium to 5.7-5.8 before autoclaving at 121°C for 20 minutes.
- Culture the explants in the dark at 25 ± 2°C for 4-6 weeks to induce embryogenic callus.
3. Maturation of Somatic Embryos:
- Transfer the embryogenic callus to a fresh medium with a reduced concentration of or no TDZ.
- This maturation medium may be supplemented with other plant growth regulators like abscisic acid (ABA) to promote embryo development and prevent premature germination.
- Maintain the cultures under a 16-hour photoperiod at 25 ± 2°C.
4. Germination and Plantlet Conversion:
- Once somatic embryos have matured (reaching the cotyledonary stage), transfer them to a hormone-free or low-cytokinin basal medium for germination.
- Culture under a 16-hour photoperiod.
5. Acclimatization:
- Once plantlets have developed a sufficient root and shoot system, carefully remove them from the culture vessel, wash off any remaining agar, and transfer them to pots containing a sterile potting mix.
- Maintain high humidity for the first 1-2 weeks by covering the pots with a transparent lid or plastic bag.
- Gradually acclimate the plantlets to ambient humidity and light conditions in a greenhouse.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of Thidiazuron (TDZ) in plant cells.
Caption: General experimental workflow for TDZ-induced somatic embryogenesis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thidiazuron induces shoot organogenesis at low concentrations and somatic embryogenesis at high concentrations on leaf and petiole explants of African violet (Saintpaulia ionantha Wendl) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Endogenous Cytokinins Using Deuterated Thidiazuron as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth, development, and physiological processes. Accurate quantification of endogenous cytokinin levels is crucial for understanding their complex roles in plant biology and for applications in agriculture and drug development. Thidiazuron (B128349) (TDZ), a synthetic phenylurea derivative, exhibits strong cytokinin-like activity and is widely used in plant tissue culture and as a cotton defoliant.[1][2] The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard for precise quantification of analytes by liquid chromatography-mass spectrometry (LC-MS) as it corrects for analyte loss during sample preparation and for matrix effects during analysis.[3][4]
This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of endogenous cytokinins in plant tissues using deuterated Thidiazuron (d-TDZ) as an internal standard. While the use of a suite of deuterated cytokinins is common practice, the inclusion of d-TDZ can serve as a valuable control for the analytical process, especially when studying the effects of exogenously applied TDZ.
Data Presentation
The application of Thidiazuron has been shown to significantly alter the endogenous concentrations of various cytokinins. The following tables summarize the quantitative data from studies on the effect of TDZ on endogenous cytokinin levels in different plant species.
Table 1: Effect of Thidiazuron (TDZ) Treatment on Endogenous Cytokinin Levels in Strawberry (Fragaria × ananassa)
| Cytokinin | Control (pmol/g FW) | 0.05 mg·L⁻¹ TDZ (pmol/g FW) | Fold Change |
| trans-Zeatin (tZ) | 1.25 | 0.85 | -0.68 |
| trans-Zeatin riboside (tZR) | 2.50 | 1.50 | -0.60 |
| Isopentenyladenine (iP) | 3.80 | 2.20 | -0.58 |
| Isopentenyladenosine (iPA) | 8.50 | 5.10 | -0.60 |
Data adapted from a study on strawberry shoot multiplication.[5] The study indicated that while TDZ enhanced the cytokinin signaling pathway, it decreased the overall endogenous cytokinin levels.[5]
Table 2: Effect of Thidiazuron (TDZ) Treatment on Endogenous Cytokinin and IAA Levels in Dendrobium Second Love Shoots
| Phytohormone | Control (ng/g FW) | 1.8 µM TDZ (ng/g FW) - Day 5 | Fold Change (Day 5) | 1.8 µM TDZ (ng/g FW) - Day 25 | Fold Change (Day 25) |
| Zeatin (Z) | ~5 | ~15 | ~3.0 | ~25 | ~5.0 |
| Zeatin Riboside ([9R]Z) | ~10 | ~45 | ~4.5 | ~60 | ~6.0 |
| Isopentenyladenine (iP) | ~2 | ~8 | ~4.0 | ~12 | ~6.0 |
| Isopentenyladenosine ([9R]iP) | ~8 | ~55 | ~6.9 | ~70 | ~8.8 |
| Indoleacetic Acid (IAA) | ~20 | ~60 | ~3.0 | ~80 | ~4.0 |
Data adapted from a study on the flowering of isolated Dendrobium shoots.[6][7] The presence of TDZ had a profound effect on the endogenous cytokinin and IAA levels, with significant increases associated with flower induction and development.[6][7]
Experimental Protocols
The following is a detailed protocol for the extraction, purification, and quantification of endogenous cytokinins from plant tissue using LC-MS/MS, incorporating deuterated Thidiazuron as an internal standard. This protocol is an adapted composite based on established methodologies for cytokinin analysis.[8][9]
1. Sample Preparation and Extraction
-
1.1. Plant Material: Collect 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
-
1.2. Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
-
1.3. Extraction:
-
To the frozen powder, add 1 mL of pre-chilled modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v).
-
Add a known amount of a deuterated internal standard mixture, including deuterated cytokinins (e.g., d5-trans-Zeatin, d5-trans-Zeatin Riboside, d6-Isopentenyladenine, d6-Isopentenyladenosine) and deuterated Thidiazuron (d5-TDZ). A final concentration of 1 pmol per sample for each standard is a good starting point.
-
Incubate the mixture at -20°C for at least 1 hour (overnight is recommended for optimal extraction).
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube. For enhanced recovery, the pellet can be re-extracted with 0.5 mL of the same extraction buffer, and the supernatants pooled.
-
2. Solid-Phase Extraction (SPE) Purification
-
2.1. Cartridge: Use a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX).
-
2.2. Conditioning: Condition the cartridge sequentially with 1 mL of methanol (B129727) and 1 mL of 1 M formic acid.
-
2.3. Loading: Load the supernatant from the extraction step onto the conditioned cartridge.
-
2.4. Washing:
-
Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interfering compounds.
-
-
2.5. Elution: Elute the cytokinins and Thidiazuron with 2 mL of 0.35 N ammonium (B1175870) hydroxide (B78521) in 60% methanol.
-
2.6. Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
2.7. Reconstitution: Reconstitute the dried residue in 50 µL of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).
3. LC-MS/MS Analysis
-
3.1. Liquid Chromatography (LC) System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Injection Volume: 5 µL.
-
-
3.2. Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: The precursor and product ion pairs for each cytokinin and Thidiazuron, along with their deuterated analogues, need to be optimized. Example MRM transitions are provided in Table 3.
-
Table 3: Example MRM Transitions for Cytokinins and Thidiazuron
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| trans-Zeatin (tZ) | 220.1 | 136.1 |
| d5-trans-Zeatin | 225.1 | 136.1 |
| Isopentenyladenine (iP) | 204.1 | 136.1 |
| d6-Isopentenyladenine | 210.1 | 142.1 |
| Thidiazuron (TDZ) | 221.0 | 105.0 |
| d5-Thidiazuron | 226.0 | 110.0 |
Note: These are example transitions and should be optimized for the specific instrument used.
4. Quantification
Quantification is based on the isotope dilution method.[8] A calibration curve is generated for each non-deuterated cytokinin using a fixed concentration of the corresponding deuterated internal standard. The ratio of the peak area of the endogenous cytokinin to its deuterated internal standard is used to calculate the concentration in the sample by interpolating from the calibration curve. The concentration of Thidiazuron can be quantified against the deuterated Thidiazuron standard.
Mandatory Visualization
Caption: Thidiazuron (TDZ) signaling pathway and its crosstalk with other phytohormone pathways.
Caption: Experimental workflow for cytokinin quantification.
References
- 1. Cytokinin Activity Induced by Thidiazuron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric determination of cytokinins in the top of tobacco plants using deuterium-labeled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Thidiazuron Enhances Strawberry Shoot Multiplication by Regulating Hormone Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thidiazuron influences the endogenous levels of cytokinins and IAA during the flowering of isolated shoots of Dendrobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Cytokinin Levels and Responses in Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thidiazuron-D5 in Combination with Auxins for Organogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thidiazuron (TDZ), a synthetic phenylurea compound, is a potent plant growth regulator with strong cytokinin-like activity. It is widely utilized in plant tissue culture to induce organogenesis, particularly shoot regeneration, in a broad range of plant species, including many that are recalcitrant to regeneration with other cytokinins.[1][2][3] TDZ is known to mimic both auxin and cytokinin effects, although it is structurally different from purine-based cytokinins.[1][4] Its mode of action involves the modulation of endogenous plant growth regulators, influencing the uptake and transport of auxins, and interacting with cytokinin and ethylene (B1197577) signaling pathways.[5][6][7][8]
Thidiazuron-D5 (TDZ-D5) is a deuterated form of Thidiazuron. In the context of plant tissue culture and organogenesis, TDZ-D5 is not typically used as a direct plant growth regulator in culture media. Instead, its primary application is as an internal standard in mass spectrometry-based quantitative analyses. This allows for the precise measurement of endogenous and exogenously applied TDZ levels within plant tissues, aiding in metabolic and uptake studies. The biological activity of TDZ-D5 is considered identical to that of TDZ. Therefore, the following protocols and data are based on the use of TDZ, with the understanding that TDZ-D5 would be used in parallel analytical experiments to quantify TDZ concentrations.
Mechanism of Action: TDZ's Influence on Phytohormone Signaling
Thidiazuron's potent morphogenic effects stem from its complex interactions with endogenous plant hormone signaling pathways. While the complete mechanism is still under investigation, it is understood that TDZ influences the balance of auxins and cytokinins, key regulators of cell division and differentiation. TDZ has been shown to increase the levels of endogenous indoleamines, including auxin.[5] Furthermore, TDZ's effects can be modulated by auxin transport inhibitors, indicating a crucial role for auxin transport and accumulation in TDZ-induced regeneration.[5] The following diagram illustrates a simplified model of TDZ's interaction with auxin and cytokinin signaling to promote organogenesis.
Caption: Simplified signaling pathway of Thidiazuron in promoting organogenesis.
General Experimental Workflow for Organogenesis
The process of in vitro organogenesis using TDZ in combination with auxins typically follows a multi-step procedure. The following diagram outlines a general workflow from explant preparation to a rooted plantlet.
Caption: General experimental workflow for TDZ-induced organogenesis.
Detailed Experimental Protocols
The optimal concentrations of TDZ and auxins are highly dependent on the plant species and the type of explant used. Below are generalized protocols for callus induction and shoot regeneration, followed by specific examples from the literature.
Protocol 1: General Protocol for Callus Induction and Indirect Organogenesis
-
Explant Preparation: Select healthy, young plant material (e.g., leaves, stems, petioles). Wash thoroughly under running tap water.
-
Surface Sterilization: Immerse explants in 70% (v/v) ethanol (B145695) for 30-60 seconds, followed by a 10-20 minute treatment with a 1-2% (w/v) sodium hypochlorite (B82951) solution containing a few drops of Tween-20. Rinse 3-4 times with sterile distilled water.
-
Culture Initiation: Aseptically cut the sterilized explants into small pieces (e.g., 1 cm² for leaves) and place them on Murashige and Skoog (MS) medium supplemented with TDZ and an auxin (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) or Naphthaleneacetic acid (NAA)). The specific concentrations will vary (see tables below).
-
Incubation: Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod, unless darkness is specified for callus induction.
-
Subculture for Shoot Regeneration: Once sufficient callus has formed (typically after 3-4 weeks), transfer the calli to a fresh MS medium with a different combination of plant growth regulators, often with a lower auxin concentration or a different type of cytokinin like 6-Benzylaminopurine (BAP) in combination with TDZ, to promote shoot differentiation.
-
Shoot Elongation and Rooting: Once shoots have developed, transfer them to a medium with reduced or no TDZ to encourage elongation. For rooting, individual shoots are excised and placed on MS medium containing an auxin such as Indole-3-butyric acid (IBA) or NAA.[9][10]
Protocol 2: General Protocol for Direct Shoot Organogenesis
-
Explant Preparation and Sterilization: Follow steps 1 and 2 from Protocol 1. Nodal segments or shoot tips are often used for direct organogenesis.
-
Culture Initiation: Place the explants directly onto MS medium containing TDZ, often in combination with a low concentration of an auxin like IBA or NAA.
-
Incubation and Shoot Development: Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C. Multiple shoots should arise directly from the explant tissue.
-
Shoot Multiplication and Elongation: Subculture the cluster of shoots onto a fresh medium, which may contain a lower concentration of TDZ or a combination of BAP and an auxin to promote further multiplication and elongation.[10]
-
Rooting and Acclimatization: Follow step 6 from Protocol 1.
Quantitative Data on TDZ and Auxin Combinations for Organogenesis
The following tables summarize the effective concentrations of TDZ and various auxins for callus induction and shoot regeneration in different plant species as reported in the scientific literature.
Table 1: TDZ and Auxin Combinations for Callus Induction
| Plant Species | Explant Type | TDZ Concentration (mg/L) | Auxin Type & Concentration (mg/L) | Callus Induction Frequency (%) | Reference |
| Solanum tuberosum (Potato) | Sprouts | - | 2,4-D (2.0-4.0) | High | [11] |
| Stachys inflata | Internode | 0.3 | 2,4-D (0.7) | High | [4] |
| Sorbus caloneura | Leaf | 0.2 | 2,4-D (1.0) + 6-BA (0.5) | High | [12] |
| Fragaria vesca | Leaf | 2.27 µM | 2,4-D (2.27 µM) | 100 | |
| Himalayan Rice (SR4) | Seed | - | 2,4-D (3.0) | 96.6 | [13] |
| Pyrus ussuriensis (Pear) | Leaf | 3.0 | IBA (4.0) | 54 | [14] |
Table 2: TDZ and Auxin Combinations for Shoot Regeneration
| Plant Species | Explant/Culture Type | TDZ Concentration (mg/L) | Auxin Type & Concentration (mg/L) | Regeneration Response | Reference |
| Sorbus caloneura | Callus | 0.1 | NAA (0.3) + 6-BA (3.0) | Indirect shoot regeneration | [12] |
| Himalayan Rice (SR4) | Seed | 6.0 | - | 100% direct regeneration | |
| Lens culinaris (Lentil) | Cotyledonary node | 0.5 µM | - | 93% shoot organogenesis | [9][15] |
| Vitex trifolia | Nodal explant | 5.0 µM | Subsequent culture on BA (1.0 µM) + NAA (0.5 µM) | 90% regeneration, 22.3 shoots/explant | [10] |
| Morus alba (Mulberry) | Cotyledon | 0.25 | IBA (0.025) | 96.67% regeneration, 4.43 shoots/explant | [16] |
| Scutellaria araxensis | Stem explant | - | IBA (0.5) + BAP (0.5) | 40% direct organogenesis, 18 shoots/explant | [17] |
| Alstroemeria aurantiaca | Shoot tip | 0.4-1.0 µM | As effective as BAP (1.0 mg/L) + NAA (0.01 mg/L) | Multiple shoot formation | |
| Rhododendron 'Irina' | Flower explant | 0.05 - 1.0 | IBA (3.0) + 2iP (15.0) | Direct adventitious shoot regeneration | [18] |
Table 3: Auxins for Rooting of In Vitro Regenerated Shoots
| Plant Species | Auxin Type & Concentration (mg/L) | Rooting Response | Reference |
| Lens culinaris (Lentil) | IBA (2.5 µM) | High frequency | [9] |
| Vitex trifolia | NAA (0.5 µM) | High frequency | [10] |
| Morus alba (Mulberry) | IBA (2.0) | 83.33% rooting, 4.36 roots/shoot | [16] |
| Scutellaria araxensis | IBA (0.5) | Successful rooting | [17] |
| Sorbus caloneura | NAA (0.2) + IBA (1.5) | High rooting rate | [12] |
Concluding Remarks
The combination of Thidiazuron with various auxins provides a powerful tool for inducing organogenesis in a wide array of plant species. The success of these protocols is highly dependent on the specific concentrations of plant growth regulators, the genotype of the plant, and the type of explant used. The provided protocols and data serve as a starting point for developing optimized regeneration systems. The use of this compound as an internal standard is recommended for studies aiming to precisely quantify TDZ levels in plant tissues, thereby contributing to a deeper understanding of its uptake, metabolism, and mode of action in promoting plant regeneration. Researchers should be aware that high concentrations of TDZ can sometimes lead to abnormalities in regenerated plants, and thus, careful optimization of concentrations is crucial.[19]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. What Makes Thidiazuron a Powerful Plant Growth Regulator in Agriculture [jindunchemical.com]
- 4. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 5. The mode of action of thidiazuron: auxins, indoleamines, and ion channels in the regeneration of Echinacea purpurea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. horizonepublishing.com [horizonepublishing.com]
- 7. Thidiazuron Promotes Leaf Abscission by Regulating the Crosstalk Complexities between Ethylene, Auxin, and Cytokinin in Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Thidiazuron combined with cyclanilide modulates hormone pathways and ROS systems in cotton, increasing defoliation at low temperatures [frontiersin.org]
- 9. TDZ-induced direct shoot organogenesis and somatic embryogenesis on cotyledonary node explants of lentil (Lens culinaris Medik.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of TDZ in the quick regeneration of multiple shoots from nodal explant of Vitex trifolia L.--an important medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oaji.net [oaji.net]
- 12. In vitro propagation, shoot regeneration, callus induction, and suspension from lamina explants of Sorbus caloneura - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Callus induction and regeneration in high-altitude Himalayan rice genotype SR4 via seed explant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maxapress.com [maxapress.com]
- 15. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-frequency adventitious shoot organogenesis from in vitro stem explants of Scutellaria araxensis Grossh - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eeb.lu.lv [eeb.lu.lv]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the In vitro Propagation of Orchids using Thidiazuron-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thidiazuron (TDZ), a synthetic phenylurea derivative, is a potent plant growth regulator with strong cytokinin-like activity. It is widely utilized in plant tissue culture for inducing organogenesis, somatic embryogenesis, and shoot proliferation in a variety of plant species, including commercially important and endangered orchids.[1][2][3] The orchid industry heavily relies on micropropagation for the mass production of planting material due to the lack of a functional endosperm in orchid seeds, which hinders natural germination.[1] TDZ has proven to be a highly effective bioregulant in orchid tissue culture, often surpassing the activity of other cytokinins in promoting regeneration and multiplication, even in recalcitrant species.[1][4]
This document provides detailed application notes and protocols for the in vitro propagation of orchids using Thidiazuron-D5. While the provided data pertains to Thidiazuron (TDZ), the biological activity of its deuterated form, this compound, is considered equivalent for the purposes of in vitro propagation. This compound is typically used as an internal standard in analytical studies for the quantification of TDZ; however, its effect on plant tissue morphogenesis is expected to be identical to that of the non-deuterated compound.
Mechanism of Action
Thidiazuron exhibits its potent cytokinin-like effects by influencing endogenous plant hormone levels and signaling pathways.[5] It is believed to stimulate the synthesis and accumulation of purine-type cytokinins in cultured tissues.[6] TDZ can also modulate cell membrane properties, energy levels, and nutrient uptake and assimilation.[5] Its primary role in orchid micropropagation is the induction of cell division and differentiation, leading to the formation of protocorm-like bodies (PLBs), shoot organogenesis, and somatic embryogenesis.[1][7][8]
Data Presentation: Effects of Thidiazuron on Orchid Propagation
The following tables summarize the quantitative effects of various concentrations of Thidiazuron on different orchid species as reported in the literature.
Table 1: Effect of TDZ on Grammatophyllum stapeliiflorum Protocorm Growth [7]
| TDZ Concentration (mg/L) | Average Number of Roots | Average Root Length (mm) |
| 0 (Control) | 2.00 | 2.00 |
| 0.5 | 2.25 | 2.50 |
| 1.0 | 2.50 | 3.00 |
| 1.5 | 2.75 | 3.50 |
| 2.0 | 3.00 | 4.00 |
Note: The best results for both the number of roots and root length were observed at a concentration of 2.0 mg/L TDZ.[7]
Table 2: Effect of TDZ on Shoot Formation in Various Orchid Species
| Orchid Species | Explant Type | Optimal TDZ Concentration | Observed Effect | Reference |
| Phalaenopsis | Leaf | 9.08 µM | Highest frequency of direct shoot-bud formation. | [6] |
| Vanda tricolor | Not Specified | 2.0 mg/L | Highest percentage of shoot formation. | [7] |
| Vanda coerulea | Shoot tip | 11.35 µM | Proliferation of protocorm-like bodies. | [1] |
| Dendrobium nobile | Pseudostem segments | 1.5 mg/L | Induction of protocorm-like bodies (PLBs). | [1] |
| Vanda Douglas | Not Specified | 0.5 mg/L | Formation of an average of 8 shoots. | [7] |
Table 3: Synergistic Effects of TDZ with Other Plant Growth Regulators
| Orchid Species | Explant Type | TDZ Concentration | Co-applied PGR & Concentration | Optimal Response | Reference |
| Dendrobium chrysanthum | Nodal segments | 5 µM | 5 µM BAP | 14.33 shoots per explant, 1.97 cm shoot length. | [1] |
| Cymbidium hybrid | Not Specified | 1.0 mg/L | 0.5 mg/L NAA | Adventitious shoot induction rate of 56.8%. | [1] |
| Rhynchostylis retusa | Not Specified | 2 mg/L | 0.5 mg/L NAA | Optimal number of roots and plantlet height. | [1] |
Experimental Protocols
The following are generalized protocols for the in vitro propagation of orchids using this compound. It is crucial to note that optimal conditions, including media composition and growth regulator concentrations, can be species and even genotype-dependent.[3] Therefore, a preliminary experiment to determine the optimal TDZ-D5 concentration for a specific orchid variety is highly recommended.
Protocol 1: Induction of Protocorm-Like Bodies (PLBs) from Leaf Explants of Phalaenopsis
This protocol is adapted from studies on Phalaenopsis orchids where TDZ was shown to be highly effective for direct shoot-bud induction.[6]
1. Explant Preparation and Sterilization: a. Select young, healthy leaves from a mother plant. b. Wash the leaves thoroughly under running tap water. c. In a laminar flow hood, surface sterilize the leaves by immersing them in 70% (v/v) ethanol (B145695) for 30-60 seconds, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite (B82951) solution with a few drops of Tween-20. d. Rinse the leaves three to five times with sterile distilled water. e. Cut the sterilized leaves into small segments (e.g., 1x1 cm).
2. Culture Medium and Conditions: a. Prepare half-strength Murashige and Skoog (MS) basal medium supplemented with 3% sucrose (B13894) and solidified with 0.8% agar.[9] b. Adjust the pH of the medium to 5.6-5.8 before autoclaving at 121°C for 20 minutes.[9] c. After the medium has cooled, add filter-sterilized this compound to a final concentration of approximately 9.08 µM. Other concentrations can be tested to optimize the response. d. Dispense the medium into sterile culture vessels.
3. Inoculation and Incubation: a. Place the leaf explants onto the surface of the TDZ-D5-supplemented medium. b. Seal the culture vessels and incubate them in a growth chamber at 25 ± 2°C under a 16-hour photoperiod with cool white fluorescent light.
4. Subculture and Plantlet Development: a. After 6-8 weeks, PLBs or direct shoot buds should form on the explants. b. Excise the newly formed structures and transfer them to a fresh half-strength MS medium without any plant growth regulators for further shoot elongation and root development.[6] c. Subculture every 4-6 weeks.
5. Acclimatization: a. Once plantlets have well-developed roots and shoots, carefully remove them from the culture vessel and wash off the agar. b. Transfer the plantlets to small pots containing a suitable potting mix (e.g., sphagnum moss, coconut husk chips). c. Maintain high humidity by covering the pots with a transparent plastic bag or placing them in a greenhouse with a misting system.[6] d. Gradually reduce the humidity over several weeks to acclimatize the plantlets to the external environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Thidiazuron-induced abnormalities in plant tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. In vitro propagation of the orchid Phalaenopsis circus via organogenesis and somatic embryogenesis using protocorm and thin cell layer explants [italianbotanist.pensoft.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rooting Inhibition in Thidiazuron (TDZ)-Induced Shoots
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when rooting shoots induced with Thidiazuron (TDZ).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Complete Failure of Shoots to Root
Symptoms:
-
No root formation even after several weeks on rooting medium.
-
Base of the shoots may turn brown or black.
-
Shoots may start to senesce.
Possible Causes & Solutions:
| Cause | Solution |
| TDZ Carryover Effect: Residual TDZ from the shoot induction medium is inhibiting root formation.[1][2] | 1. Introduce a TDZ-free intermediate medium: Before transferring to a rooting medium, culture the shoots on a plant growth regulator-free MS medium for 2-4 weeks to reduce internal TDZ levels. |
| 2. Use Activated Charcoal: Add 0.5-2.0 g/L of activated charcoal to the rooting medium to adsorb residual TDZ and other inhibitory substances.[3][4] | |
| Inappropriate Auxin Treatment: The type or concentration of auxin is not optimal for root induction. | 1. Optimize Auxin Type and Concentration: Indole-3-butyric acid (IBA) is often more effective than α-naphthalene acetic acid (NAA) for rooting TDZ-treated shoots.[3][5] Test a range of IBA concentrations (e.g., 0.1 - 5.0 mg/L or 0.5 - 25 µM). |
| 2. Pulse Treatment: Instead of continuous culture on auxin-containing medium, try a high-concentration auxin dip (e.g., 100-1000 mg/L IBA for a few minutes) before transferring to an auxin-free medium.[6] | |
| Nutrient Medium Composition: The rooting medium may not be suitable. | 1. Reduce Medium Strength: Use half-strength (½ MS) or even quarter-strength (¼ MS) basal salt medium for the rooting stage.[7][8] High salt concentrations can be inhibitory to root development. |
| 2. Adjust Sucrose (B13894) Levels: Increasing the sucrose concentration (e.g., from 30 g/L to 40 g/L) can sometimes provide the necessary energy for root initiation.[8] |
Problem 2: Shoots Produce Callus Instead of Roots
Symptoms:
-
A mass of undifferentiated callus forms at the base of the shoots.
-
Few or no roots emerge from the callus.
Possible Causes & Solutions:
| Cause | Solution |
| High Cytokinin to Auxin Ratio: The residual cytokinin activity from TDZ is promoting cell division (callus) rather than differentiation (roots).[9] | 1. Elongation Phase: After shoot induction on TDZ, transfer shoots to a medium with a less potent cytokinin like 6-benzyladenine (BA) or Kinetin (Kin) at a low concentration (e.g., 0.5-1.0 µM) to promote shoot elongation and dilute the TDZ effect before moving to the rooting stage.[10][11] |
| 2. Increase Auxin Concentration: A higher auxin concentration in the rooting medium might be needed to shift the hormonal balance in favor of root formation. | |
| Prolonged Exposure to Auxin: Continuous presence of auxin can sometimes lead to callus proliferation. | 1. Two-Step Rooting Protocol: Culture shoots on an auxin-containing medium for a limited period (e.g., 7-10 days) to induce root primordia, and then transfer them to an auxin-free medium for root elongation.[12] |
| 2. Ex Vitro Rooting: This method bypasses the in vitro rooting stage where callus is more likely to form. Treat the base of the microshoots with a high concentration of IBA and plant them directly into a sterile substrate.[6][10] |
Problem 3: Poor Shoot Quality (Stunted, Hyperhydric Shoots)
Symptoms:
-
Shoots appear water-soaked, brittle, and translucent (hyperhydricity or vitrification).[14][15]
-
Leaves may be curled or malformed.
Possible Causes & Solutions:
| Cause | Solution |
| High TDZ Concentration or Prolonged Exposure: TDZ is known to cause these abnormalities, especially at higher concentrations (>1.0 µM) or with continuous exposure.[13][14] | 1. Optimize TDZ Application: Reduce the TDZ concentration in the shoot induction medium or limit the exposure time to a few weeks before transferring to a TDZ-free medium.[10] A short pulse treatment with a higher TDZ concentration can also be effective.[16] |
| 2. Transfer to Elongation Medium: Move the induced shoots to a medium containing a lower activity cytokinin (e.g., BA, Kinetin) or no cytokinin to promote normal shoot elongation.[10][13] | |
| TDZ's Effect on Gibberellin Pathway: TDZ can inhibit shoot elongation by interfering with the gibberellic acid (GA) pathway.[17] | 1. Add Gibberellic Acid (GA₃): Incorporate a low concentration of GA₃ (e.g., 0.1-1.0 mg/L) into the shoot elongation medium to counteract the inhibitory effects of TDZ.[17] |
| High Humidity in Culture Vessel: This can contribute to hyperhydricity. | 1. Improve Gas Exchange: Use vented culture vessel lids or open the vessels for short periods in a sterile environment to reduce humidity. |
Frequently Asked Questions (FAQs)
Q1: Why is Thidiazuron so effective for shoot induction but problematic for rooting?
Thidiazuron (TDZ) is a substituted phenylurea with very high cytokinin-like activity. It is highly stable and not easily metabolized by plant tissues, which leads to its potent effect on inducing shoot proliferation, even in recalcitrant species.[18] However, this same stability causes a "carryover" effect, where residual TDZ in the plant tissues strongly inhibits the root induction phase, which requires a high auxin-to-cytokinin ratio.[1][19] TDZ has been shown to down-regulate auxin biosynthesis and transport genes, further complicating root formation.[20]
Q2: What is the optimal duration for keeping shoots on a TDZ-containing medium?
The optimal duration is species-dependent. However, a common strategy is to culture the explants on a TDZ-containing medium for 4 to 8 weeks, which is typically sufficient to induce a high number of shoots.[10][16] Following this induction phase, it is crucial to transfer the shoots to a TDZ-free medium for elongation and subsequent rooting.[10][11]
Q3: Can I just add auxin to the TDZ medium to get roots?
This is generally not recommended. The high cytokinin activity of TDZ will likely override the effect of the added auxin, leading to callus formation rather than rooting.[9] A sequential, multi-step culture process is more effective: first, a shoot induction medium with TDZ, followed by a shoot elongation medium (often TDZ-free or with a weaker cytokinin), and finally, a rooting medium with auxin.
Q4: What is "ex vitro" rooting and why is it often successful for TDZ-induced shoots?
Ex vitro rooting is a technique where rooting and acclimatization occur simultaneously. In vitro-raised microshoots are harvested, their bases are treated with a high-concentration auxin solution (a quick dip), and they are then planted in a sterile, high-humidity environment outside of the culture vessel (e.g., in sterile soilrite, peat, or vermiculite).[6] This method is often successful because it completely removes the shoots from the inhibitory in vitro environment containing residual TDZ and provides better aeration to the developing root zone. It can also be more time and cost-effective.[10]
Q5: How does TDZ affect the plant's endogenous hormones?
TDZ significantly alters the internal hormonal balance. Transcriptomic and physiological analyses have shown that TDZ can:
-
Decrease endogenous cytokinin levels by suppressing their biosynthesis and promoting their degradation.[21]
-
Increase endogenous auxin concentrations in some cases.[21]
-
Inhibit auxin transport and down-regulate auxin signaling genes.[20][22]
-
Stimulate ethylene (B1197577) production , which can be associated with some physiological abnormalities.[17]
-
Interfere with the gibberellin pathway , leading to stunted shoot growth.[17]
Data Summary Tables
Table 1: Successful Rooting Protocols for TDZ-Induced Shoots
| Plant Species | Shoot Induction (TDZ) | Rooting Treatment | Rooting Success | Avg. Roots/Shoot | Reference |
| Lagerstroemia speciosa | 5.0 µM TDZ (4 weeks), then 1.0 µM BA + 0.25 µM NAA | 200 µM IBA (ex vitro) | 85% | 8.7 | [10] |
| Rauvolfia serpentina | 50 µmol/L TDZ (8-day pretreatment) | 0.5 µmol/L IBA (in MS medium) | 90% (survival) | 5.50 | [16] |
| Bauhinia racemosa | 0.004 mg/L TDZ (with BA, Kin, NAA) | 400 mg/L IBA (7-min dip, ex vitro) | 91.06% | 5.47 | [6] |
| Lens culinaris (Lentil) | 0.25 mg/L TDZ | 0.25 mg/L IBA (in MS medium) | 25% | Not Reported | [1] |
| Myrtus communis | 0.3 mg/L TDZ + 0.01 mg/L NAA | 1.0 mg/L IBA + 2.0 g/L Act. Charcoal (½ MS) | 80% | Not Reported | [3] |
| Cassia alata | 7.5 µM TDZ | 0.5 µM IBA (in MS medium) | Not Reported | 7.2 | [11] |
Table 2: Troubleshooting TDZ-Induced Abnormalities
| Abnormality | Causal Factor(s) | Recommended Solution(s) |
| Hyperhydricity | High TDZ concentration (>2.3 µM), high humidity | Reduce TDZ concentration, use vented lids, transfer to TDZ-free medium.[14] |
| Stunted Shoots | High TDZ concentration, TDZ interference with GA pathway | Transfer to TDZ-free elongation medium, add GA₃ (0.1-1.0 mg/L).[10][17] |
| Fasciated Shoots | Prolonged exposure to TDZ | Reduce exposure time, transfer to a medium with a weaker cytokinin like BA or Kinetin.[11][13] |
| Basal Callus | High residual cytokinin activity | Transfer to hormone-free medium before rooting, use a two-step rooting protocol.[12] |
Detailed Experimental Protocols
Protocol 1: Two-Step In Vitro Rooting
This protocol is adapted for shoots that are difficult to root directly.
-
Shoot Elongation (Optional but Recommended):
-
Excise shoots (minimum 2-3 cm) from the TDZ-containing multiplication medium.
-
Culture them on a TDZ-free MS basal medium, optionally supplemented with a low concentration of a weaker cytokinin (e.g., 0.5 µM BA) and/or GA₃ (0.5 mg/L) for 2-4 weeks to promote elongation and dilute internal TDZ.
-
-
Root Induction:
-
Prepare a rooting medium consisting of half-strength (½) MS salts, 2-3% sucrose, and an optimal concentration of IBA (e.g., 1.0 mg/L). The medium can be solidified with 0.7% agar (B569324) or 0.3% Phytagel.
-
Transfer the elongated shoots to this medium.
-
Incubate the cultures in the dark for the first 5-7 days to stimulate root primordia formation, then move them to a 16/8 hour light/dark photoperiod.
-
-
Root Elongation:
-
After 10-14 days on the induction medium, transfer the shoots (which may have small root primordia) to a fresh ½ MS medium without any auxins.
-
Culture for another 2-4 weeks until a well-developed root system is visible.
-
Protocol 2: Ex Vitro Rooting
This protocol is efficient and helps bypass issues of in vitro callus formation and poor aeration.
-
Preparation of Microshoots:
-
Select healthy, elongated shoots (at least 3 cm) from a TDZ-free elongation medium.
-
Using a sterile scalpel, make a fresh cut at the base of each shoot.
-
-
Auxin Pulse Treatment:
-
Prepare a concentrated solution of IBA (e.g., 400 mg/L) in sterile water.
-
Dip the basal 0.5 cm of the shoots into this solution for a short period (e.g., 5-7 minutes).[6]
-
-
Planting:
-
Immediately plant the treated shoots into a sterile substrate like Soilrite™, peat:perlite (1:1), or vermiculite.
-
Place the plantlets in a high-humidity environment, such as a greenhouse mist bench or a container covered with a transparent lid.
-
-
Acclimatization:
-
After 2-3 weeks, once roots have formed, gradually reduce the humidity over another 2-3 weeks to harden the plants to ambient conditions.
-
Visualizations
Signaling & Workflow Diagrams
Caption: TDZ's impact on hormonal pathways leading to rooting inhibition.
Caption: Recommended workflow for rooting TDZ-induced shoots.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Improving Rooting and Shoot Tip Survival of Micropropagated Transgenic American Chestnut Shoots in: HortScience Volume 51: Issue 2 | ASHS [journals.ashs.org]
- 5. Solving Common Issues in Plant Tissue Culture [greenwaylab.co]
- 6. In vitro propagation, ex vitro rooting and leaf micromorphology of Bauhinia racemosa Lam.: a leguminous tree with medicinal values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thidiazuron (TDZ) induced organogenesis and clonal fidelity studies in Haloxylon persicum (Bunge ex Boiss & Buhse): an endangered desert tree species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How hormones and growth regulators affect your plants | OSU Extension Service [extension.oregonstate.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ocha-festival.jp [ocha-festival.jp]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Thidiazuron Promotes Leaf Abscission by Regulating the Crosstalk Complexities between Ethylene, Auxin, and Cytokinin in Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thidiazuron Enhances Strawberry Shoot Multiplication by Regulating Hormone Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Hyperhydricity in Thidiazuron-Treated Tissue Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and mitigate hyperhydricity in plant tissue cultures treated with Thidiazuron (TDZ).
Frequently Asked Questions (FAQs)
Q1: What is hyperhydricity and what are its common symptoms?
A1: Hyperhydricity, previously known as vitrification, is a physiological disorder in plant tissue culture characterized by excessive water content in the tissues.[1] This condition leads to abnormal plantlet development and can significantly hinder successful micropropagation.[2][3] Common symptoms include:
-
Glassy, translucent appearance: Tissues appear water-soaked and brittle.[2][4]
-
Abnormal morphology: Shoots may be thickened, with curled, brittle, or twisted leaves and short internodes.[1][2]
-
Reduced growth: Overall growth and development of the plantlets are stunted.[1]
-
Physiological changes: These can include chlorophyll (B73375) deficiency (leading to a pale or yellowish appearance), reduced lignification, and impaired stomatal function.[1][5]
Q2: Why does Thidiazuron (TDZ) induce hyperhydricity?
A2: Thidiazuron (TDZ) is a potent synthetic cytokinin that is highly effective in inducing shoot regeneration and proliferation.[6][7][8] However, its high cytokinin activity is also a primary reason it can induce hyperhydricity.[2][9] High concentrations of cytokinins like TDZ can disrupt the hormonal balance within the plant tissue, leading to stress responses.[1][2] One of the key responses is the increased production of ethylene (B1197577), a plant hormone associated with stress and senescence.[1][2][10] The accumulation of ethylene within the sealed culture vessel is a major contributing factor to the development of hyperhydricity.[2][11]
Q3: What are the main factors, besides TDZ, that contribute to hyperhydricity?
A3: Several factors related to the in vitro environment and culture medium can contribute to the incidence of hyperhydricity:[2][5]
-
High humidity: Sealed culture vessels trap humidity, leading to a high relative humidity environment that promotes excessive water uptake.[2][5]
-
Gelling agent: The type and concentration of the gelling agent affect the water potential of the medium. Softer media or lower concentrations of gelling agents can increase water availability to the explants, promoting hyperhydricity.[2][12]
-
Nutrient composition: An excess of certain ions, particularly ammonium (B1175870) (NH4+), can contribute to hyperhydricity.[1][5] The ratio of ammonium to nitrate (B79036) (NO3-) is a critical factor.[5]
-
Gas accumulation: Poor ventilation in culture vessels leads to the accumulation of gases like ethylene and carbon dioxide, which are strongly linked to hyperhydricity.[13][14]
-
Genotype: The susceptibility to hyperhydricity can vary significantly between different plant species and even cultivars.[1]
Troubleshooting Guide: Preventing and Reversing TDZ-Induced Hyperhydricity
This guide provides specific troubleshooting steps for researchers encountering hyperhydricity in their TDZ-treated cultures.
| Issue | Potential Cause | Recommended Solution |
| Glassy, translucent shoots after TDZ treatment | High cytokinin activity from TDZ leading to ethylene production and water accumulation.[1][2] | 1. Optimize TDZ Concentration: Reduce the concentration of TDZ to the lowest effective level for shoot induction.[2] 2. Pulsed TDZ Treatment: Expose explants to TDZ for a limited duration and then transfer them to a TDZ-free medium for further growth. |
| High incidence of hyperhydricity in multiple cultures | Suboptimal culture environment exacerbating the effects of TDZ. | 1. Improve Vessel Ventilation: Use vented culture vessels or lids with filters to allow for better gas exchange and reduce ethylene and humidity buildup.[1][2][14] 2. Adjust Gelling Agent: Increase the concentration of the gelling agent (e.g., agar) or switch to a gelling agent with a higher gel strength.[2][12][15] This reduces the availability of free water. 3. Modify Media Composition: Reduce the concentration of ammonium nitrate or use a medium with a lower ammonium-to-nitrate ratio.[1][5] Consider increasing the calcium concentration in the medium, as this has been shown to reduce hyperhydricity.[5][16] |
| Hyperhydricity appears after subculturing | Cumulative stress from repeated subculturing and prolonged exposure to high-humidity conditions. | 1. Increase Time Between Subcultures: If possible, extend the period between subcultures to reduce stress on the plantlets. 2. Use Anti-Hyperhydricity Additives: Consider adding substances like salicylic (B10762653) acid, polyethylene (B3416737) glycol (PEG), or polyamines to the culture medium, which have shown promise in reversing hyperhydricity in some species.[1][2] 3. Bottom Cooling: Implementing a bottom cooling system can create a temperature differential that reduces relative humidity inside the vessel.[13] |
Data Presentation: Effect of Gelling Agent on Hyperhydricity
The choice and concentration of the gelling agent significantly impact the water potential of the culture medium and, consequently, the incidence of hyperhydricity.[12][17]
| Gelling Agent | Concentration | Effect on Hyperhydricity | Reference Species |
| Agar (B569324) | Low (e.g., < 6 g/L) | Increased incidence of hyperhydricity.[18] | Watermelon |
| Agar | High (e.g., 8-10 g/L) | Reduced incidence of hyperhydricity.[18][19] | Watermelon, Sunflower |
| Gelrite | Standard concentrations | Can lead to higher rates of hyperhydricity compared to agar.[3][18] | Watermelon, Ornamental Cherry |
| Agarose | High concentrations | Can reduce hyperhydricity. | General observation |
Experimental Protocols
Protocol: Reducing TDZ-Induced Hyperhydricity by Modifying the Gelling Agent Concentration
This protocol provides a method to test the effect of different agar concentrations on reducing hyperhydricity in a TDZ-containing medium.
1. Materials:
- Plant explants of the desired species.
- Murashige and Skoog (MS) basal medium.
- Thidiazuron (TDZ) stock solution.
- Sucrose (B13894).
- Agar.
- Culture vessels (e.g., Magenta™ boxes).
- Sterile distilled water.
- pH meter and adjustment solutions (1N HCl and 1N NaOH).
- Autoclave.
- Laminar flow hood.
2. Methodology:
- Medium Preparation:
- Prepare MS medium at the desired strength (e.g., full or half-strength).
- Add sucrose (typically 30 g/L).
- Add the desired concentration of TDZ from the stock solution.
- Divide the medium into batches and add different concentrations of agar to each batch (e.g., 6 g/L, 8 g/L, and 10 g/L).[18]
- Adjust the pH of each medium batch to 5.7-5.8.
- Heat the media while stirring to completely dissolve the agar.
- Dispense the media into culture vessels.
- Autoclave the media at 121°C for 20 minutes.
- Explant Culture:
- Under sterile conditions in a laminar flow hood, place one explant in each culture vessel.
- Seal the vessels and place them in a growth chamber with controlled light and temperature conditions.
- Data Collection:
- After a predetermined culture period (e.g., 4-6 weeks), record the incidence of hyperhydricity for each agar concentration.
- Calculate the percentage of hyperhydric shoots.
- Also, record other relevant data such as the number of shoots per explant and shoot length to assess the overall effect on regeneration.
Visualizations
Signaling Pathway of TDZ-Induced Hyperhydricity
Caption: TDZ binds to cytokinin receptors, leading to enhanced signaling and hormonal imbalance, which promotes ethylene biosynthesis and accumulation, ultimately causing oxidative stress and hyperhydricity.
Troubleshooting Workflow for Hyperhydricity
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. labassociates.com [labassociates.com]
- 3. Effect of media components on hyperhydricity in horticultural crops: A review [kspbtjpb.org]
- 4. Occurrence and recovery of vittrification in plant tissue culture [ijrfpbgr.areeo.ac.ir]
- 5. Hyperhydricity - Wikipedia [en.wikipedia.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. Thidiazuron-induced abnormalities in plant tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. labassociates.com [labassociates.com]
- 13. mdpi.com [mdpi.com]
- 14. ecaaser5.ecaa.ntu.edu.tw [ecaaser5.ecaa.ntu.edu.tw]
- 15. goldbio.com [goldbio.com]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. academicjournals.org [academicjournals.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting Thidiazuron-D5 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thidiazuron-D5. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation, with a focus on preventing and resolving the precipitation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Thidiazuron (TDZ)?
This compound is a deuterated form of Thidiazuron (TDZ), a synthetic phenylurea compound with strong cytokinin-like activity. In this compound, five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it a valuable internal standard in mass spectrometry-based quantitative analysis, allowing for precise differentiation from the naturally occurring, non-labeled form. For most practical purposes, including solubility and biological activity, its properties are considered analogous to those of TDZ.
Q2: My this compound precipitated out of my stock solution. What are the common causes?
Precipitation of this compound in stock solutions is a frequent issue, primarily due to its low aqueous solubility.[1] Key causes include:
-
Inappropriate Solvent Choice: this compound is sparingly soluble in water and aqueous buffers.[1] Using an inappropriate solvent or an insufficient amount of a suitable organic solvent is a primary cause of precipitation.
-
Exceeding Solubility Limits: Even in appropriate organic solvents, there is a maximum concentration at which this compound will remain dissolved. Attempting to prepare a stock solution that is too concentrated can lead to precipitation.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, causing it to precipitate from a saturated or near-saturated solution. This is particularly relevant when storing stock solutions at low temperatures.
-
pH Shifts: The pH of the solution can influence the solubility of Thidiazuron. While it is generally stable across a range of pH values, significant shifts, particularly towards a more neutral or acidic pH from an alkaline preparation, can reduce solubility.
-
Improper Dilution: Adding a concentrated organic stock solution of this compound too quickly to an aqueous buffer without adequate mixing can cause localized high concentrations that exceed the aqueous solubility limit, leading to immediate precipitation.
Q3: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several organic solvents. The choice of solvent will depend on the intended application and the required concentration. Commonly used solvents include:
-
1N Sodium Hydroxide (NaOH) or 1N Potassium Hydroxide (KOH) [4]
For applications in aqueous systems like cell culture media or buffers, a common practice is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before diluting it into the final aqueous solution.[1]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving.
Solution:
-
Verify Solvent Choice: Ensure you are using a recommended solvent such as DMSO, DMF, or ethanol. For aqueous applications, initial dissolution in a small amount of one of these organic solvents is recommended before dilution in water or buffer.[1]
-
Increase Solvent Volume: You may be attempting to dissolve the powder in too small a volume of solvent. Refer to the solubility data table below to ensure you are not exceeding the solubility limit.
-
Gentle Heating: Gently warming the solution in a water bath can aid in dissolution. However, avoid excessive heat, as it may degrade the compound.
-
Sonication: Using an ultrasonic bath can help to break up aggregates and enhance dissolution.[2]
Issue 2: A precipitate forms when I dilute my organic stock solution into an aqueous buffer or medium.
Solution:
-
Slow, Dropwise Addition: Add the organic stock solution to the aqueous solution slowly and dropwise while continuously stirring or vortexing. This helps to prevent localized high concentrations and promotes rapid dispersion.
-
Pre-warm the Aqueous Solution: Gently warming the aqueous buffer or medium before adding the stock solution can increase the solubility of this compound.
-
Reduce the Final Concentration: It is possible that the final concentration in your aqueous solution is still too high. Try preparing a more dilute solution.
-
Increase the Percentage of Co-solvent: If your experimental system allows, a slightly higher final concentration of the organic solvent (e.g., DMSO) may be necessary to maintain solubility. However, be mindful of potential solvent toxicity in your experiments.
Data Presentation
Table 1: Solubility of Thidiazuron in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [1][3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][3] |
| Ethanol | ~1 mg/mL | [1][3] |
| Water (at 23-25°C) | 20-50 mg/L | [5][6][7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1][3] |
Note: The solubility of this compound is expected to be very similar to that of Thidiazuron.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mL for a 10 mg/mL solution).
-
Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in 1N NaOH for Plant Tissue Culture
Materials:
-
This compound powder
-
1N Sodium Hydroxide (NaOH)
-
Sterile, deionized water
-
Sterile volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated analytical balance
Procedure:
-
Weigh 10 mg of this compound powder and place it in a sterile beaker.
-
Add a small volume (e.g., 1 mL) of 1N NaOH to the beaker.
-
Gently swirl or stir with a magnetic stirrer until the powder is completely dissolved.
-
Transfer the dissolved solution to a 10 mL sterile volumetric flask.
-
Rinse the beaker with a small amount of sterile, deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 10 mL with sterile, deionized water.
-
Mix the solution thoroughly.
-
Store the stock solution at 4°C. Note that some precipitation may occur over time with this method.[4]
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified cytokinin signaling pathway activated by Thidiazuron.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thidiazuron | C9H8N4OS | CID 40087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Detail introduction of Thidiazuron/TDZ 97%TC - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 7. High quality Thidiazuron TDZ 98%TC 50%WP Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
Technical Support Center: Managing Abnormal Shoot Morphology in Thidiazuron-Induced Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thidiazuron (B128349) (TDZ)-induced plant cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate abnormal shoot morphologies that can arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thidiazuron (TDZ) and why is it used in plant tissue culture?
A1: Thidiazuron (TDZ) is a synthetic phenylurea compound with strong cytokinin-like activity. It is widely used in plant tissue culture to induce cell division, shoot proliferation, and somatic embryogenesis, often at lower concentrations than traditional cytokinins. Its potency makes it particularly effective for regenerating recalcitrant species.
Q2: What are the common types of abnormal shoot morphology observed in TDZ-induced cultures?
A2: Prolonged exposure to or high concentrations of TDZ can lead to several morphological abnormalities, including:
-
Hyperhydricity (or Vitrification): Shoots appear water-soaked, translucent, and brittle. Leaves may be curled and underdeveloped.[1][2][3]
-
Shoot Fasciation: Stems become flattened, fused, or ribbon-like.[4]
-
Stunted Shoots: Shoots fail to elongate, remaining short and compact.
-
Swollen Shoot Bases: The base of the shoot becomes thick and bulbous.[5]
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Rosette Formation: A circular arrangement of leaves with very short internodes.
-
Callus Formation at the Shoot Base: Undifferentiated callus tissue proliferates at the base of the shoots.[5]
Q3: What are the primary causes of these abnormalities?
A3: These abnormalities are generally attributed to the high cytokinin activity of TDZ, which can disrupt the natural hormonal balance within the plant tissues. TDZ can directly activate cytokinin receptors and also inhibit cytokinin oxidase, the enzyme responsible for cytokinin degradation, leading to an accumulation of endogenous cytokinins.[6] This hormonal imbalance can affect auxin transport and signaling, leading to the observed morphological changes.[7][8][9][10][11][12][13]
Troubleshooting Guides
Issue 1: Hyperhydricity (Vitrification)
Symptoms: Your shoots appear glassy, swollen, and translucent. The leaves are often brittle and may be curled or malformed. These shoots have poor survival rates when transferred to ex vitro conditions.[1][2]
Causes:
-
High TDZ concentration.
-
Prolonged exposure to TDZ.
-
High humidity within the culture vessel.
-
Imbalance of nutrients in the medium.
-
Accumulation of ethylene (B1197577) in the culture vessel.
Solutions:
| Solution | Detailed Protocol |
| Reduce TDZ Concentration or Exposure Time | 1. Initial Culture: Induce shoots on a medium containing the optimal TDZ concentration for your species. 2. Subculture: After shoot initiation (typically 2-4 weeks), transfer the cultures to a medium with a lower TDZ concentration or a TDZ-free medium containing a less potent cytokinin like kinetin (B1673648) or BAP for shoot elongation. |
| Increase Gelling Agent Concentration | Increase the concentration of your gelling agent (e.g., agar, gellan gum) by 10-20% to reduce water availability in the medium.[14] |
| Improve Vessel Ventilation | Use vented culture vessels or open the lids for short periods in a sterile environment to reduce humidity and ethylene accumulation.[14] |
| Incorporate Anti-Ethylene Agents | Add an ethylene inhibitor, such as silver nitrate (B79036) (AgNO₃), to the culture medium. A common starting concentration is 1-5 mg/L.[15][16] |
| Adjust Medium Composition | Reduce the concentration of ammonium (B1175870) nitrate in the medium or increase the calcium (Ca²⁺) concentration.[14][17] |
Issue 2: Shoot Fasciation
Symptoms: Stems of the regenerated shoots are flattened, fused, or appear as if multiple stems are joined together.[4]
Causes:
-
High concentrations of cytokinins, particularly TDZ.
-
Genetic predisposition of the plant species or cultivar.
-
Disruption of the apical meristem development.
Solutions:
| Solution | Detailed Protocol |
| Reduce Cytokinin Concentration | Lower the concentration of TDZ in the culture medium. If fasciation persists, consider replacing TDZ with a different cytokinin like BAP or kinetin. |
| Subculture to a Hormone-Free Medium | Once shoots are initiated, transfer them to a hormone-free medium or a medium with a low concentration of auxin to promote normal development and elongation. |
| Physical Separation | Carefully dissect the fasciated shoot into smaller, individual shoots under sterile conditions and subculture them separately. |
Quantitative Data on TDZ-Induced Morphologies
The following tables summarize the effects of different TDZ concentrations on shoot morphology in various plant species.
Table 1: Effect of TDZ Concentration on Shoot Proliferation and Morphology
| Plant Species | TDZ Concentration (µM) | Observed Effect on Shoot Morphology | Reference |
| Spathiphyllum cannifolium | 2.27–8.08 | Swollen shoot base and abnormal morphology | [5] |
| Cordyline fruticosa | 13.6 | Stunted and swollen shoots | [5] |
| Arbutus unedo | 18.2 | Hyperhydric shoots | [5] |
| Cissus rhombifolia | 4.5 | Shoot tip necrosis | [5] |
| Lentil (Lens culinaris) | < 2.0 | Shoot organogenesis | [18][19] |
| Lentil (Lens culinaris) | 2.5 - 15 | Somatic embryogenesis | [18][19] |
| Strawberry (Fragaria × ananassa) | 0.05 mg/L (approx. 0.23 µM) | Optimal for shoot proliferation | [20] |
| Strawberry (Fragaria × ananassa) | 0.4 mg/L (approx. 1.82 µM) | Highest number of shoots, but inhibited plant height | [20] |
Table 2: Comparative Anatomy of Normal vs. Hyperhydric Shoots
| Feature | Normal Shoots | Hyperhydric Shoots | Reference |
| Appearance | Opaque, well-formed leaves and stem | Translucent, glassy, brittle leaves and swollen stem | [1][2] |
| Leaf Anatomy | Well-differentiated palisade and spongy mesophyll | Poorly differentiated mesophyll with large intercellular spaces | [1][2][3] |
| Stomata | Normal shape and function | Malformed, often non-functional and raised | [1][3] |
| Vascular Tissue | Well-developed and lignified xylem | Poorly developed and less lignified xylem | [1][2] |
| Epidermis | Continuous with a waxy cuticle | Often discontinuous with a thinner cuticle | [1] |
Experimental Protocols
Protocol 1: Reversal of Hyperhydricity using Silver Nitrate (AgNO₃)
This protocol is adapted from studies on Dianthus chinensis and other species.[15][16][21]
Objective: To reverse hyperhydricity in in vitro shoot cultures.
Materials:
-
Hyperhydric shoot cultures
-
Murashige and Skoog (MS) medium (or other suitable basal medium)
-
Gelling agent (e.g., agar)
-
Silver nitrate (AgNO₃) stock solution (1 mg/mL in sterile distilled water, stored in a dark bottle)
-
Plant growth regulators (as required for the specific plant species, but with reduced or no TDZ)
-
Sterile culture vessels
-
Sterile forceps and scalpels
-
Laminar flow hood
Procedure:
-
Prepare the culture medium. For a starting point, use the same basal medium and sucrose concentration as your previous cultures but reduce or eliminate TDZ.
-
After autoclaving and cooling the medium to approximately 50-60°C, add AgNO₃ from the stock solution to a final concentration of 1-5 mg/L. Mix well.
-
Pour the medium into sterile culture vessels and allow it to solidify in a laminar flow hood.
-
Under sterile conditions, carefully excise the hyperhydric shoots from the existing culture. If the shoots are in a clump, separate them into smaller clusters or individual shoots.
-
Transfer the excised shoots to the fresh medium containing AgNO₃.
-
Incubate the cultures under the same environmental conditions (light, temperature) as before.
-
Observe the cultures regularly for signs of recovery, which may include a reduction in the glassy appearance and the growth of new, healthy-looking shoots. This may take several weeks.
-
Once normal shoots have developed, they can be subcultured to a fresh medium without AgNO₃ for further proliferation or rooting.
Signaling Pathways and Workflows
TDZ Interaction with Hormone Signaling Pathways
TDZ primarily exerts its effects by modulating the cytokinin and auxin signaling pathways. It can directly bind to and activate cytokinin receptors, mimicking the action of natural cytokinins. Additionally, it inhibits the degradation of endogenous cytokinins, leading to their accumulation. This hyper-cytokinin state can, in turn, affect auxin biosynthesis, transport, and signaling, leading to a hormonal imbalance that underlies the observed abnormal morphologies.
Caption: TDZ interaction with cytokinin and auxin signaling pathways.
Experimental Workflow for Troubleshooting Abnormal Shoot Morphology
The following workflow provides a logical sequence of steps to address abnormal shoot morphology in your cultures.
Caption: A logical workflow for troubleshooting TDZ-induced abnormal shoot morphology.
References
- 1. Anatomy of normal and hyperhydric leaves and shoots of in vitro grown Simmondsia chinesis (link) schn | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of media components on hyperhydricity in horticultural crops: A review [kspbtjpb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thidiazuron Promotes Leaf Abscission by Regulating the Crosstalk Complexities between Ethylene, Auxin, and Cytokinin in Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Thidiazuron Enhances Strawberry Shoot Multiplication by Regulating Hormone Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on exogenous application of thidiazuron on seed size of Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labassociates.com [labassociates.com]
- 15. Effective reversal of hyperhydricity leading to efficient micropropagation of Dianthus chinensis L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. plantcelltechnology.com [plantcelltechnology.com]
- 18. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 19. TDZ-induced direct shoot organogenesis and somatic embryogenesis on cotyledonary node explants of lentil (Lens culinaris Medik.) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Effective reversal of hyperhydricity leading to efficient micropropagation of Dianthus chinensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thidiazuron (TDZ) Exposure for Enhanced Plantlet Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during plant tissue culture experiments involving Thidiazuron (TDZ).
Troubleshooting Guides
Issue 1: Low shoot regeneration or callus proliferation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal TDZ concentration | Perform a dose-response experiment with TDZ concentrations ranging from 0.1 to 10.0 µM.[1] | Identification of the optimal TDZ concentration for the specific plant species and explant type. |
| Inappropriate exposure time | Test different exposure durations, including continuous and pulse treatments. A short pulse treatment (e.g., 4 hours) can be effective for some species.[2] | Determination of the most effective exposure strategy to induce morphogenesis without causing developmental abnormalities. |
| Poor explant quality | Use healthy, young explants from a sterile source to ensure optimal response. | Improved and more uniform regeneration across explants. |
| Incorrect basal medium | Ensure the basal medium (e.g., MS, DKW) is appropriate for the plant species and supplemented with necessary macro- and micronutrients.[3] | Enhanced overall growth and development of the plantlets. |
Issue 2: Hyperhydricity (vitrification) of shoots
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Prolonged exposure to high TDZ concentrations | Reduce the TDZ concentration or switch to a pulse treatment followed by transfer to a TDZ-free medium.[4][5] | Reduction in the occurrence of water-soaked, translucent leaves and stems. |
| High humidity in the culture vessel | Decrease the relative humidity by ensuring proper ventilation or using vented culture vessel lids. | Improved plantlet morphology and reduced physiological disorders. |
| Imbalance of other plant growth regulators | Co-application with auxins like IAA or IBA can sometimes mitigate the negative effects of TDZ.[3] | More balanced shoot and root development and prevention of hyperhydricity. |
Issue 3: Formation of abnormal or fasciated shoots
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessively high TDZ concentration | Lower the TDZ concentration in the culture medium. Concentrations above 2.0 µM have been shown to induce undesirable morphological changes in some species.[4][5][6] | Development of morphologically normal shoots. |
| Continuous exposure to TDZ | Transfer explants to a medium with a lower TDZ concentration or a TDZ-free medium after an initial induction period.[1][7] | Promotion of normal shoot elongation and development after the initial induction phase. |
| Genotype-specific sensitivity | Screen different genotypes for their response to TDZ to identify less sensitive and more responsive lines. | Selection of genotypes that are more amenable to regeneration with TDZ. |
Issue 4: Difficulty in rooting of regenerated shoots
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitory effect of residual TDZ | Transfer the elongated shoots to a TDZ-free rooting medium. | Promotion of adventitious root formation. |
| Lack of appropriate auxin signal | Supplement the rooting medium with an auxin such as IBA or NAA. IBA is often effective for rooting in vitro regenerated shoots.[1][7] | Induction and development of a healthy root system. |
| Carry-over of cytokinin effects | Increase the number of subcultures on a growth regulator-free medium before transferring to the rooting medium to dilute the endogenous cytokinin levels. | Overcoming the inhibitory effect of cytokinins on root initiation. |
Frequently Asked Questions (FAQs)
Q1: What is Thidiazuron (TDZ) and how does it work?
A1: Thidiazuron (TDZ) is a synthetic phenylurea compound with strong cytokinin-like activity.[8] It is a potent plant growth regulator used in tissue culture to induce cell division and differentiation, leading to shoot regeneration, axillary shoot proliferation, and somatic embryogenesis.[3][9][10] TDZ is thought to work by modulating endogenous levels of plant hormones, including enhancing cytokinin signaling pathways and influencing auxin biosynthesis and transport.[9][11] Unlike natural cytokinins, TDZ is more stable in culture media as it is resistant to cytokinin oxidase, an enzyme that degrades cytokinins.[6]
Q2: What is the difference between continuous and pulse exposure to TDZ?
A2: Continuous exposure involves culturing the explants on a medium containing TDZ for the entire duration of the regeneration phase. Pulse exposure, on the other hand, involves treating the explants with a higher concentration of TDZ for a short period (e.g., a few hours to a few days), followed by transfer to a TDZ-free medium.[2] Pulse treatment can be advantageous in minimizing the negative side effects of prolonged TDZ exposure, such as hyperhydricity and the formation of abnormal shoots.[4][5]
Q3: What are the typical concentrations of TDZ used in plant tissue culture?
A3: The optimal concentration of TDZ is highly dependent on the plant species, explant type, and desired morphogenic response.[8] Generally, concentrations ranging from 0.1 to 10.0 µM are effective for inducing shoot multiplication in many species.[1] For some plants, like strawberries, a concentration as low as 0.05 mg·L−1 (approximately 0.23 µM) has been found to be optimal for shoot proliferation.[9][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Can TDZ be combined with other plant growth regulators?
A4: Yes, TDZ is often used in combination with other plant growth regulators, particularly auxins like Indole-3-acetic acid (IAA), α-naphthalene acetic acid (NAA), or Indole-3-butyric acid (IBA).[3][12] The combination of TDZ with an auxin can help to achieve a balance between cell division and differentiation, leading to more organized development and sometimes enhancing the regeneration frequency.[3] For example, after inducing shoot buds with TDZ, transferring them to a medium containing a different cytokinin like 6-benzylaminopurine (B1666704) (BA) and an auxin can promote shoot elongation and multiplication.[7]
Q5: What are the common signs of TDZ-induced abnormalities?
A5: Prolonged exposure to high concentrations of TDZ can lead to several abnormalities, including:
-
Hyperhydricity (vitrification): Water-soaked, translucent, and brittle shoots.[4]
-
Fasciated shoots: Fused or flattened stems and shoots.[1][6]
-
Abnormal leaf morphology: Deformed or unusually shaped leaves.[4]
-
Callus formation at the base of shoots: Excessive callus proliferation that can hinder further development.[4]
-
Genetic instability: In some cases, prolonged exposure to TDZ has been associated with somaclonal variation.[4]
Data Presentation
Table 1: Effect of TDZ Concentration on Shoot Proliferation in Strawberry (Fragaria × ananassa) after Four Weeks
| TDZ Concentration (mg·L⁻¹) | Average Number of Shoots per Plant |
| 0 | Not specified |
| 0.025 | 3.96 |
| 0.05 | 4.07 |
| 0.1 | Not specified |
| 0.4 | 4.93 |
Data adapted from a study on strawberry shoot multiplication. Note that while the highest number of shoots was observed at 0.4 mg·L⁻¹, the study identified 0.05 mg·L⁻¹ as the most effective concentration for overall shoot proliferation, suggesting other factors like shoot quality were considered.[9][11]
Table 2: Effect of TDZ and BA on Shoot Regeneration from Cotyledonary Node Explants of Cassia alata
| Treatment | Mean Number of Shoots per Explant | Mean Shoot Length (cm) |
| 7.5 µM TDZ (after 4 weeks) | 9.2 ± 0.2 | 2.1 ± 0.1 |
| 1.0 µM BA (after 6 weeks, following 4 weeks on TDZ) | 18.9 ± 0.3 | 4.7 ± 0.1 |
This table demonstrates a two-step procedure where initial exposure to TDZ induces shoot formation, and subsequent transfer to a BA-containing medium promotes shoot multiplication and elongation.[1]
Experimental Protocols
Protocol 1: Optimizing TDZ Concentration for Shoot Induction (Dose-Response Experiment)
-
Prepare Basal Medium: Prepare Murashige and Skoog (MS) medium or another suitable basal medium for your plant species, supplemented with 3% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar.
-
Add TDZ: Aliquot the basal medium into separate flasks and add TDZ to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µM).
-
Sterilize Medium: Autoclave the media at 121°C for 20 minutes.
-
Explant Preparation: Excise explants (e.g., leaf discs, nodal segments) from healthy, in vitro-grown plantlets under sterile conditions.
-
Inoculation: Place the explants onto the surface of the prepared media.
-
Incubation: Culture the explants at 25 ± 2°C under a 16-hour photoperiod.
-
Data Collection: After 4-6 weeks, record the percentage of explants forming shoots, the number of shoots per explant, and any morphological abnormalities.
-
Analysis: Determine the optimal TDZ concentration that yields the highest number of healthy, well-formed shoots.
Protocol 2: Pulse Treatment with TDZ for Shoot Regeneration
-
Prepare High-Concentration TDZ Medium: Prepare a liquid or semi-solid basal medium containing a relatively high concentration of TDZ (e.g., 25 µM).[2]
-
Explant Preparation: Prepare explants as described in Protocol 1.
-
Pulse Treatment: Immerse the explants in the high-concentration TDZ medium for a predetermined duration (e.g., 4 hours).[2]
-
Transfer to TDZ-Free Medium: After the pulse treatment, blot the explants dry on sterile filter paper and transfer them to a TDZ-free regeneration medium.
-
Incubation and Data Collection: Incubate the cultures and collect data as described in Protocol 1.
-
Comparison: Compare the results of the pulse treatment with a continuous exposure protocol to determine the most effective strategy for your plant species.
Visualizations
Caption: Simplified signaling pathway of Thidiazuron (TDZ) in plant cells.
Caption: General experimental workflow for optimizing TDZ exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thidiazuron Enhances Strawberry Shoot Multiplication by Regulating Hormone Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jabonline.in [jabonline.in]
HPLC peak splitting issues with Thidiazuron-D5 analysis and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address HPLC peak splitting issues encountered during the analysis of Thidiazuron-D5.
Troubleshooting Guide: HPLC Peak Splitting
Peak splitting in HPLC for this compound analysis can manifest as a single peak dividing into two or more distinct peaks, which can compromise the accuracy and precision of quantification. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Diagram: Troubleshooting Workflow for HPLC Peak Splitting
Caption: Troubleshooting workflow for HPLC peak splitting.
Frequently Asked Questions (FAQs)
Instrument-Related Issues
Q1: I am observing peak splitting for all compounds in my chromatogram, including this compound. What could be the cause?
A1: When all peaks in a chromatogram exhibit splitting, the issue is likely related to the HPLC system itself, occurring before the analytical separation.[1] Common causes include:
-
Blocked Column Inlet Frit: Particulate matter from the sample or mobile phase can clog the frit, leading to a disturbed flow path.[2][3]
-
Column Void or Channeling: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in split peaks.[2][4] This can be caused by improper packing or column degradation.[5]
-
Leaking or Improperly Seated Fittings: Leaks or dead volume in the connections between the injector, column, and detector can cause peak distortion.[6]
-
Injector Problems: A partially blocked injector needle or sample loop can lead to improper sample introduction onto the column.[7]
Q2: How can I confirm if a blocked frit is causing the peak splitting?
A2: A simple diagnostic test is to reverse and flush the column (if permitted by the manufacturer's instructions). If the pressure is excessively high in the reverse direction, it indicates a blocked inlet frit. Replacing the frit should resolve the issue.[2]
Method- and Sample-Related Issues
Q3: Only the this compound peak is splitting. What are the potential causes?
A3: If peak splitting is isolated to this compound, the cause is likely related to the specific interactions of the analyte with the mobile phase or stationary phase, or an issue with the sample itself.[2] Potential causes include:
-
Sample Solvent and Mobile Phase Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.[7]
-
Sample Overload: Injecting too high a concentration or volume of this compound can saturate the stationary phase, leading to peak fronting and splitting.[5][8]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. If the pH is close to the pKa of the compound, a mixture of ionized and unionized forms can exist, leading to peak splitting.[9]
-
Inadequate Mobile Phase Buffering: Insufficient buffer capacity can lead to pH shifts on the column, causing peak shape issues.
-
Co-elution with an Interfering Compound: The split peak may actually be two co-eluting compounds.[2]
Q4: My this compound sample is dissolved in a high percentage of organic solvent, while my mobile phase starts with a high aqueous percentage. Could this be the problem?
A4: Yes, this is a very likely cause of peak splitting.[7] The strong sample solvent can cause the analyte to travel through the initial part of the column in a distorted band. To resolve this, it is highly recommended to dissolve your this compound standard and samples in the initial mobile phase composition.
Q5: How can I determine if I am overloading the column with this compound?
A5: To check for sample overload, you can perform a series of injections with decreasing concentrations of this compound or reduce the injection volume.[8] If the peak shape improves and the splitting is eliminated at lower concentrations or volumes, then column overload is the issue.[5]
Experimental Protocols
Hypothetical HPLC Method for this compound Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 275 nm or Mass Spectrometer |
| Sample Diluent | Initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) |
Protocol for Investigating Sample Overload
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.
-
Create a dilution series of 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.
-
Inject a constant volume (e.g., 10 µL) of each concentration and observe the peak shape.
-
Alternatively, inject decreasing volumes (e.g., 20 µL, 10 µL, 5 µL, 2 µL) of a single concentration (e.g., 50 µg/mL).
-
Analyze the chromatograms for improvements in peak symmetry and resolution of the split peak.
Quantitative Data Summary
Table 1: Effect of Injection Volume on Peak Shape (Hypothetical Data)
| Injection Volume (µL) | Peak Asymmetry | Peak Splitting |
| 20 | 2.5 | Severe |
| 10 | 1.8 | Moderate |
| 5 | 1.2 | Minimal |
| 2 | 1.0 | Not Observed |
Table 2: Effect of Sample Solvent on Peak Shape (Hypothetical Data)
| Sample Solvent | Peak Asymmetry | Peak Splitting |
| 100% Acetonitrile | 3.1 | Severe |
| 50:50 Acetonitrile:Water | 2.2 | Moderate |
| Initial Mobile Phase | 1.1 | Not Observed |
Chemical Interactions and Peak Splitting
Thidiazuron is a phenylurea derivative with cytokinin-like activity.[10][11] Its potential for secondary interactions with the stationary phase can contribute to peak shape issues.
Diagram: Potential Chemical Interactions Leading to Peak Splitting
Caption: Interactions of this compound in an HPLC column.
This diagram illustrates how the pH of the mobile phase can influence the ionization state of this compound. At an inappropriate pH, a mixed population of ionized and unionized molecules can exist, leading to differential interactions with the stationary phase and residual silanol groups, which can result in peak splitting or tailing.[9] Using a mobile phase with a pH that ensures a single ionic form of the analyte is crucial for good peak shape.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bvchroma.com [bvchroma.com]
- 5. uhplcs.com [uhplcs.com]
- 6. support.waters.com [support.waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Thidiazuron - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Somaclonal Variation with Thidiazuron
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing somaclonal variation in plants regenerated using Thidiazuron (TDZ). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the genetic fidelity of your micropropagated plants.
Frequently Asked Questions (FAQs)
Q1: What is somaclonal variation and why is it a concern when using Thidiazuron (TDZ)?
A1: Somaclonal variation refers to the genetic and epigenetic changes that can occur in plants regenerated from tissue culture.[1] These variations can manifest as alterations in morphology, development, and biochemical pathways.[2] Thidiazuron (TDZ), a potent cytokinin-like plant growth regulator, is highly effective for inducing shoot regeneration, but its use, particularly at high concentrations or for prolonged periods, can increase the risk of somaclonal variation.[3][4] For researchers aiming to produce genetically uniform plants (true-to-type clones), this variation is a significant concern as it can lead to inconsistent experimental results and affect the quality and stability of plant-derived products.[5]
Q2: What are the primary factors that contribute to somaclonal variation when using TDZ?
A2: Several factors during the in vitro culture process can contribute to somaclonal variation when using TDZ. Understanding and controlling these factors is crucial for maintaining genetic stability. The key contributors include:
-
TDZ Concentration and Exposure Time: Higher concentrations and longer exposure to TDZ can increase the likelihood of genetic instability.[3][6]
-
Explant Source: Tissues that are highly differentiated (e.g., leaves, stems) are more prone to variation compared to organized meristematic tissues like shoot tips and axillary buds.[6][7]
-
Regeneration Pathway: Indirect organogenesis, which involves an intermediate callus phase, is more likely to induce somaclonal variation than direct organogenesis where shoots form directly from the explant.[6][8]
-
Number of Subcultures: Repeatedly subculturing cells or tissues increases the duration of in vitro culture and, consequently, the probability of accumulating genetic and epigenetic changes.[6][9]
-
Plant Genotype: The inherent genetic stability of the plant species and even the specific cultivar can influence its susceptibility to somaclonal variation.[6]
Q3: How can I detect somaclonal variation in my TDZ-regenerated plants at an early stage?
A3: Early detection of somaclonal variation is critical to avoid propagating undesirable variants. A combination of methods is often employed for a comprehensive assessment:
-
Morphological Assessment: Regularly observe the regenerated plants for any visible changes in phenotype, such as leaf shape, plant height, or flower color, compared to the mother plant.[6]
-
Cytological Analysis: Techniques like flow cytometry can be used to determine the DNA content of regenerated plants and identify changes in ploidy level (e.g., polyploidy or aneuploidy).[10]
-
Molecular Markers: DNA-based markers are powerful tools for detecting genetic changes at the molecular level. Commonly used techniques include Random Amplified Polymorphic DNA (RAPD), Inter-Simple Sequence Repeat (ISSR), Amplified Fragment Length Polymorphism (AFLP), and Simple Sequence Repeats (SSRs).[6][9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High frequency of off-type plants observed after regeneration with TDZ. | High concentration of TDZ. | Optimize the TDZ concentration. Start with a lower concentration and gradually increase to find the minimum effective dose for shoot induction. |
| Prolonged exposure to TDZ. | Limit the duration of TDZ treatment. Consider a pulse treatment where explants are exposed to TDZ for a short period before being transferred to a TDZ-free medium.[10] | |
| Use of a callus-based regeneration system (indirect organogenesis). | Whenever possible, opt for a direct organogenesis protocol to minimize the risk of variation associated with the unorganized growth of callus.[8] | |
| Inconsistent regeneration and growth among subcultures. | Accumulation of genetic and epigenetic changes over time. | Limit the number of subcultures from a single explant line. It is advisable to re-initiate cultures from new, verified mother stock after a certain number of cycles.[6] |
| Difficulty in confirming the genetic fidelity of regenerated plants. | Reliance on morphological observation alone. | Employ molecular techniques for a more accurate assessment. Start with a cost-effective method like RAPD or ISSR for initial screening of a large number of samples.[4][11] |
| Variation is suspected, but the specific nature is unknown. | Use flow cytometry to check for changes in ploidy level, which is a common form of somaclonal variation.[10] |
Experimental Protocols
Protocol 1: Assessment of Genetic Fidelity using RAPD Markers
Random Amplified Polymorphic DNA (RAPD) is a PCR-based technique used to detect polymorphisms in DNA. It is a relatively simple and quick method for screening somaclonal variants.[11]
1. DNA Extraction:
- Isolate genomic DNA from the leaves of the mother plant and several in vitro regenerated plants using a commercial plant DNA extraction kit or a standard CTAB protocol.
- Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose (B213101) gel electrophoresis.
2. PCR Amplification:
- Prepare a PCR reaction mix containing:
- Template DNA (25-50 ng)
- Random decamer primer (10-20 pmol)
- Taq DNA polymerase (1-2 units)
- dNTPs (200 µM each)
- PCR buffer (1X)
- Magnesium chloride (1.5-2.5 mM)
- Nuclease-free water to make up the final volume.
- Perform PCR amplification using a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension, and a final extension step.
3. Gel Electrophoresis:
- Separate the amplified DNA fragments on a 1.5-2.0% agarose gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
- Visualize the DNA bands under UV light and document the banding patterns.
4. Data Analysis:
- Compare the RAPD profiles of the regenerated plants with that of the mother plant.
- Score the presence (1) or absence (0) of bands to create a binary data matrix.
- Plants with identical banding patterns to the mother plant are considered true-to-type. The appearance of new bands or the disappearance of existing bands indicates somaclonal variation.
Protocol 2: Flow Cytometry for Ploidy Analysis
Flow cytometry provides a rapid and accurate measurement of the nuclear DNA content, allowing for the detection of changes in ploidy levels.[10]
1. Sample Preparation:
- Excise a small amount of fresh, young leaf tissue (approx. 0.5 cm²) from the mother plant and the in vitro regenerated plants.
- Place the tissue in a petri dish containing a nuclei extraction buffer.
- Finely chop the tissue with a sharp razor blade to release the nuclei.
2. Staining:
- Filter the nuclear suspension through a nylon mesh (30-50 µm) to remove cell debris.
- Add a DNA-specific fluorochrome (e.g., propidium (B1200493) iodide) and RNase to the filtered suspension.
- Incubate the sample in the dark for a few minutes to allow for DNA staining.
3. Flow Cytometry Analysis:
- Analyze the stained nuclei using a flow cytometer.
- Generate a histogram of fluorescence intensity, which corresponds to the DNA content of the nuclei.
4. Data Interpretation:
- The position of the G0/G1 peak in the histogram represents the 2C DNA content of the plant.
- Compare the peak positions of the regenerated plants with that of the mother plant (used as a reference).
- A shift in the peak position indicates a change in the ploidy level.
Visualizations
Caption: TDZ signaling pathway and its potential link to somaclonal variation.
References
- 1. Somaclonal variation - Wikipedia [en.wikipedia.org]
- 2. Somaclonal variations and their applications in horticultural crops improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hort [journals.ashs.org]
- 4. The Role of Somaclonal Variation in Plant Genetic Improvement: A Systematic Review | MDPI [mdpi.com]
- 5. labassociates.com [labassociates.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. ajas.journals.ekb.eg [ajas.journals.ekb.eg]
- 10. Thidiazuron Induced In Vitro Plant Regeneration, Phenolic Contents, Antioxidant Potential, GC-MS Profiles and Nuclear Genome Stability of Plectranthus amboinicus (Lour.) Spreng [mdpi.com]
- 11. researchgate.net [researchgate.net]
Best practices for dissolving and sterilizing Thidiazuron-D5 for in vitro use
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the dissolution and sterilization of Thidiazuron-D5 (TDZ-D5) for in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents and alkaline solutions.[1] The choice of solvent depends on your experimental needs and the tolerance of your cell or tissue culture system.
-
Dimethyl sulfoxide (B87167) (DMSO): A very common and effective solvent.[2][3]
-
Dimethylformamide (DMF): Offers the highest solubility among common organic solvents.[1]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): A small volume of 1N NaOH or KOH is frequently used to dissolve TDZ for aqueous stock solutions.[3][4][5]
-
Ethanol: Can be used, but the solubility is lower compared to DMSO or DMF.[1]
-
Acetone: Some protocols utilize acetone, which is then evaporated off when added to hot culture medium.[3]
Q2: My this compound solution is cloudy or has precipitated. What should I do?
A2: Precipitation is a common issue, especially when diluting a concentrated organic stock solution into an aqueous medium.[3]
-
Problem: Diluting a DMSO-based stock with water can cause TDZ to fall out of solution.[3]
-
Solution 1: Gently warm the solution or use sonication to aid dissolution.[2]
-
Solution 2: For DMSO stocks, ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility. Some researchers recommend that the stock solution itself should be at least 50% DMSO to prevent precipitation upon dilution.[3]
-
Solution 3: When using 1N NaOH or KOH to dissolve TDZ, add the base dropwise while vortexing until the powder is fully dissolved before adding water to reach the final volume.[4]
-
-
Problem: An NaOH-prepared stock solution precipitates after a few days of storage.[3]
-
Solution: Aqueous stock solutions of TDZ are not recommended for long-term storage; it's best to prepare them fresh.[1] If you must store it, keep it refrigerated and use it within a short period.
-
Q3: How do I prepare a sterile 1 mg/mL stock solution of this compound?
A3: There are two primary methods depending on the solvent used. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to first create a concentrated stock solution which is then sterilized and added to your sterile culture medium.
Q4: Can I autoclave my this compound solution?
A4: It is not recommended to autoclave this compound solutions. Many plant growth regulators and complex organic molecules are heat-labile, meaning they can degrade at the high temperatures used in autoclaving (121°C).[6] This degradation can reduce the potency and efficacy of the compound.
Q5: What is the correct method for sterilizing this compound solutions?
A5: The best practice for sterilizing heat-sensitive solutions like TDZ-D5 is filter sterilization .[6] After dissolving the compound and bringing it to the final volume, pass the solution through a sterile syringe filter with a pore size of 0.22 µm into a sterile container.[7] This physically removes microbial contaminants without using heat.
Q6: How should I store my this compound stock solution?
A6: Storage conditions depend on the solvent used.
-
DMSO-based stocks: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2]
-
NaOH/KOH-based aqueous stocks: These are less stable. It is best to use them fresh.[1] If necessary, store at 2-8°C for a very limited time (a few days), but be watchful for precipitation.[5]
Q7: Are there any potential side effects of using Thidiazuron in plant tissue culture?
A7: Yes. While TDZ is a potent cytokinin, its use can sometimes lead to undesirable effects, particularly at high concentrations or with prolonged exposure.[8] These can include stunted or abnormal shoot growth (fasciation), hyperhydricity (vitrification), and difficulty in rooting the regenerated shoots.[9][10] It is crucial to optimize the TDZ concentration and exposure time for your specific plant species.
Data Presentation
Table 1: Solubility of Thidiazuron in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL (up to 100 mg/mL with sonication) | [1][2] |
| Ethanol | 1 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Sparingly soluble | [1] |
Experimental Protocols
Protocol: Preparation of a 1 mg/mL Sterile Stock Solution of this compound
This protocol provides two common methods for dissolution. The subsequent sterilization step is the same for both.
Materials:
-
This compound powder
-
Solvent: 1N Sodium Hydroxide (NaOH) OR Dimethyl sulfoxide (DMSO)
-
Sterile, deionized, distilled water (ddH₂O)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile storage container (e.g., centrifuge tube or vial)
-
Vortex mixer
-
Calibrated balance and weigh paper
Method 1: Dissolution using 1N NaOH
-
Weighing: Accurately weigh 10 mg of this compound powder and place it into a sterile container (e.g., a 15 mL tube).
-
Dissolution: Add 1N NaOH drop-by-drop (typically a few hundred microliters) to the powder. Vortex the solution between each drop until the TDZ-D5 is completely dissolved. Avoid using a large excess of NaOH.
-
Dilution: Add sterile ddH₂O to bring the final volume to 10 mL. This will result in a 1 mg/mL stock solution. Vortex thoroughly to ensure the solution is homogenous.
Method 2: Dissolution using DMSO
-
Weighing: Accurately weigh 10 mg of this compound powder and place it into a sterile container.
-
Dissolution: Add 1 mL of high-purity DMSO. Vortex until the powder is completely dissolved. If needed, gently warm the solution or use a sonicating water bath to aid dissolution.[2]
-
Dilution: Add sterile ddH₂O to bring the final volume to 10 mL. The final solution will contain 10% DMSO. Vortex thoroughly. Note that this high concentration of DMSO is often necessary to prevent precipitation upon dilution into aqueous media.[3]
Sterilization (for both methods)
-
Filter Assembly: Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.
-
Filtration: Draw the prepared 1 mg/mL TDZ-D5 solution into the syringe.
-
Transfer: Carefully push the solution through the filter into a final sterile storage container.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store according to the guidelines in FAQ #6.
Visualizations
Caption: Workflow for dissolving and sterilizing this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. atzlabs.com [atzlabs.com]
- 5. angelfire.com [angelfire.com]
- 6. Media Sterilization – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 7. labassociates.com [labassociates.com]
- 8. Thidiazuron-induced abnormalities in plant tissue cultures | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Shoot Elongation with Thidiazuron (TDZ)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Thidiazuron (TDZ) for shoot induction, with a specific focus on improving subsequent shoot elongation.
Troubleshooting Guide: Poor Shoot Elongation After TDZ Induction
This guide addresses the common issue of stunted or inhibited shoot elongation following successful shoot induction with TDZ.
| Symptom | Potential Cause | Recommended Solution |
| Stunted, short, and thick shoots | High TDZ concentration or prolonged exposure inhibiting gibberellin (GA) biosynthesis.[1][2][3] | 1. Reduce TDZ Concentration: Optimize TDZ concentration; lower concentrations (e.g., 0.01 - 1.0 µM) may be sufficient for induction without severe elongation inhibition.[4][5]2. Two-Step Culture: Transfer shoots to a TDZ-free medium or a medium with a less potent cytokinin (e.g., BAP, Kinetin, or Zeatin) for the elongation phase.[4][6][7]3. Add Gibberellic Acid (GA3): Incorporate GA3 into the elongation medium to counteract the inhibitory effect of TDZ on endogenous GA levels.[1][2] |
| Fasciated or distorted shoots | Carry-over effect of TDZ.[7] | Subculture the shoots on a plant growth regulator-free medium for a period to allow them to recover before transferring to an elongation medium.[7] |
| Shoot-tip necrosis | Physiological disorder sometimes associated with TDZ use.[8] | Transfer cultures to a medium with a different cytokinin, such as Kinetin, and optimize the carbon source (e.g., sucrose, fructose, glucose).[8] |
| Hyperhydricity (vitrification) | Can be induced by high concentrations of TDZ.[9] | Reduce the TDZ concentration in the induction medium and ensure proper gas exchange in the culture vessel.[9] |
| Failure to elongate on TDZ-free medium | Residual inhibitory effects of TDZ.[7] | Transfer shoots to a medium containing a combination of a weaker cytokinin (e.g., BAP) and a low concentration of an auxin (e.g., IAA or NAA).[7] |
Frequently Asked Questions (FAQs)
Q1: Why do shoots induced with TDZ often fail to elongate properly?
A1: Thidiazuron (TDZ) is a potent cytokinin that, while excellent for inducing shoot formation, can inhibit shoot elongation. This is primarily because TDZ suppresses the biosynthesis of bioactive gibberellins (B7789140) (GAs), which are essential hormones for stem and internode elongation.[1][2][3] TDZ has been shown to significantly suppress the expression of genes encoding key GA biosynthesis enzymes like GA3 and GA20 oxidases.[1][2]
Q2: What is the most effective way to overcome the inhibitory effect of TDZ on shoot elongation?
A2: A two-step culture procedure is a highly effective and commonly used method. First, induce shoots on a medium containing the optimal concentration of TDZ. Once shoots have been initiated, transfer them to a second medium that promotes elongation. This elongation medium is typically TDZ-free and may be supplemented with a less potent cytokinin like zeatin or 6-benzylaminopurine (B1666704) (BAP), and/or gibberellic acid (GA3) to restore normal elongation.[4][6]
Q3: Can I add other plant growth regulators to the TDZ induction medium to improve subsequent elongation?
A3: While TDZ is often used as the sole cytokinin for induction, some protocols successfully use it in combination with other plant growth regulators. For instance, a combination of TDZ with an auxin like α-naphthalene acetic acid (NAA) has been used.[6] However, the more common and generally more effective approach is to separate the induction and elongation phases into a two-step process with different media compositions.[4][6]
Q4: What concentration of TDZ is recommended to balance shoot induction and elongation?
A4: The optimal TDZ concentration is species-dependent. However, to minimize negative effects on elongation, it is advisable to use the lowest effective concentration for shoot induction. For many species, this ranges from 0.1 to 5.0 µM.[4] It's crucial to perform a dose-response experiment to determine the ideal concentration for your specific plant species.
Q5: How does prolonged exposure to TDZ affect shoot development?
A5: Prolonged exposure to TDZ can lead to several adverse effects, including the formation of fasciated (fused), distorted, and stunted shoots. It can also cause hyperhydricity and inhibit subsequent root formation.[9][10] To avoid these issues, it is recommended to limit the duration of exposure to TDZ before transferring the cultures to an elongation medium.
Experimental Protocols
Protocol 1: Two-Step Procedure for Shoot Induction and Elongation
This protocol is based on the principle of using TDZ for shoot induction followed by transfer to a zeatin-containing medium for elongation, as demonstrated with lingonberry.[4]
Step 1: Shoot Induction
-
Explant Preparation: Use in vitro-derived leaves as explants.
-
Induction Medium: Prepare a basal medium (e.g., Murashige and Skoog - MS) supplemented with TDZ at a concentration of 1 to 5 µM.
-
Culture Conditions: Place explants on the induction medium and incubate in the dark at 20 ± 2 °C for 2 weeks, then transfer to a 16-hour photoperiod.
-
Duration: Culture for 8 weeks or until shoot buds are initiated.
Step 2: Shoot Elongation
-
Elongation Medium: Prepare a basal medium (e.g., MS) supplemented with zeatin at a concentration of 1 to 2 µM.
-
Transfer: Transfer the shoot clumps initiated on the TDZ medium to the zeatin-containing elongation medium.
-
Subculture: Subculture one additional time on the same elongation medium to obtain usable shoots (3 to 4 cm long).
Protocol 2: Overcoming TDZ Inhibition with Gibberellic Acid (GA3)
This protocol is based on studies in miniature rose plants where GA3 was used to counteract TDZ-induced shoot growth inhibition.[1][2]
-
TDZ Treatment (Induction): Apply TDZ to induce shoots as per your established protocol. For example, potted plants can be sprayed with a 100 µM TDZ solution.[1][2]
-
Combined Treatment for Elongation: For in vitro cultures, after shoot induction on a TDZ-containing medium, transfer the shoots to an elongation medium. For whole plants, a combined spray can be used.
-
Elongation Medium/Solution: Prepare a medium or solution containing both TDZ (at the concentration used for induction) and GA3. The concentration of GA3 will need to be optimized, but a starting point could be around 100 µM.
-
Evaluation: Measure shoot and internode length over time to assess the reversal of inhibition. Note that while elongation may be restored, some effects like increased stem thickness might persist.[1][2]
Quantitative Data Summary
Table 1: Effect of TDZ Concentration on Shoot Regeneration and Vigor in Lingonberry [4]
| TDZ Concentration (µM) | Explants with Shoots (%) | Number of Shoots per Explant | Shoot Vigor (1-5 scale) |
| 0 | 0 | 0 | 0 |
| 0.1 | 15 | 0.2 | 3.0 |
| 1.0 | 70 | 1.8 | 4.0 |
| 5.0 | 85 | 3.5 | 2.0 |
| 10.0 | 80 | 4.2 | 1.0 |
Shoot vigor rated on a scale of 1 (poor) to 5 (excellent).
Table 2: Effect of TDZ and GA3 on Miniature Rose Shoot and Internode Length [1][2]
| Treatment | Total Shoot Length (cm) after 2 weeks | Third Internode Length (cm) | Fourth Internode Length (cm) |
| Control | ~5.5 | ~1.8 | ~1.5 |
| 100 µM TDZ | ~2.5 | ~0.8 | ~0.6 |
| 100 µM GA3 | >6.0 | >2.0 | >1.8 |
| 100 µM TDZ + 100 µM GA3 | ~5.8 | ~1.8 | ~1.5 |
Visualizations
Caption: TDZ signaling pathway inhibiting shoot elongation.
Caption: Two-step workflow for shoot elongation.
References
- 1. Frontiers | A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway [frontiersin.org]
- 2. A Cytokinin Analog Thidiazuron Suppresses Shoot Growth in Potted Rose Plants via the Gibberellic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hort [journals.ashs.org]
- 5. kspbtjpb.org [kspbtjpb.org]
- 6. Role of TDZ in the quick regeneration of multiple shoots from nodal explant of Vitex trifolia L.--an important medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thidiazuron (TDZ) induced organogenesis and clonal fidelity studies in Haloxylon persicum (Bunge ex Boiss & Buhse): an endangered desert tree species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Validation & Comparative
A Comparative Guide to Thidiazuron-D5 and Zeatin-D5 as Internal Standards for Cytokinin Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cytokinins, a class of phytohormones crucial for regulating plant growth and development, is paramount in various fields of biological research and agricultural biotechnology. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of two commonly utilized deuterated internal standards: Thidiazuron-D5 (TDZ-D5) and Zeatin-D5.
Executive Summary
Zeatin-D5 is a deuterated analog of the naturally occurring cytokinin, trans-zeatin, making it an ideal internal standard for the quantification of endogenous zeatin and its metabolites. Its physicochemical properties closely mirror those of the native analyte, ensuring similar behavior during extraction, chromatography, and ionization. In contrast, Thidiazuron (B128349) (TDZ) is a synthetic phenylurea derivative with potent cytokinin-like activity. While TDZ-D5 can be employed as an internal standard, its structural difference from native cytokinins may lead to variations in analytical behavior.
This guide presents available quantitative data for Zeatin-D5 performance and outlines a comprehensive experimental protocol for cytokinin analysis. Due to a lack of publicly available, direct comparative studies and detailed validation data for this compound as an internal standard for cytokinin analysis, a similar quantitative performance table for TDZ-D5 cannot be provided at this time. The guide will, however, discuss the properties of TDZ and the general principles of using a structural analog as an internal standard.
Data Presentation: Performance of Zeatin-D5 as an Internal Standard
The following table summarizes typical performance characteristics for the quantification of cytokinins using Zeatin-D5 as an internal standard with LC-MS/MS.
| Performance Characteristic | Typical Value/Range | Reference |
| Analyte Recovery | 67% - 87% | [1] |
| Intra-assay Coefficient of Variation (CV) | < 15% | [2] |
| Inter-assay Coefficient of Variation (CV) | 2.5% - 12.5% | [2] |
| Linear Dynamic Range | 0.5 - 49.2 ng/ml | [2] |
| Limit of Quantification (LOQ) | 0.5 - 2 ng/ml | [2] |
| Calibration Curve R² | > 0.997 | [2] |
Note: The performance of an internal standard is highly dependent on the specific matrix, extraction protocol, and instrumentation used. The values presented here are indicative and should be validated for each specific application.
This compound: A Qualitative Assessment
Thidiazuron (TDZ) is a potent synthetic compound with cytokinin-like activity, often used in plant tissue culture to induce shoot organogenesis.[3][4] While a deuterated version, this compound, is commercially available, detailed public data on its performance as an internal standard for the analysis of endogenous cytokinins is limited.
When considering TDZ-D5 as an internal standard, it is important to recognize that it is a structural analog, not an isotopic analog of naturally occurring cytokinins like zeatin. This structural difference means that its extraction efficiency, chromatographic retention time, and ionization response may not perfectly match those of the endogenous cytokinins being quantified. While an ideal internal standard co-elutes with the analyte, deuterated standards can sometimes show slight retention time shifts due to isotope effects.[5]
The use of a structural analog as an internal standard can still correct for variability in sample injection and ionization, but it may not fully compensate for losses during sample preparation if its recovery differs significantly from the analytes of interest. Therefore, meticulous validation is required to ensure its suitability for a specific analytical method. This includes assessing its recovery, stability, and potential for differential matrix effects compared to the target cytokinins.
Experimental Protocols
A reliable protocol for the extraction, purification, and quantification of cytokinins is crucial for obtaining accurate and reproducible results. The following is a detailed methodology for cytokinin analysis using a deuterated internal standard like Zeatin-D5.
Sample Preparation and Extraction
-
Harvesting and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction:
-
Weigh 50-100 mg of the homogenized plant tissue into a 2 mL microcentrifuge tube.
-
Add a known amount of the deuterated internal standard (e.g., Zeatin-D5) solution.
-
Add 1 mL of a pre-chilled extraction buffer (e.g., modified Bieleski's buffer: methanol (B129727)/water/formic acid, 15:4:1, v/v/v).
-
Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is recommended).
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer to a new tube. For optimal recovery, re-extract the pellet with an additional 0.5 mL of extraction buffer, centrifuge again, and combine the supernatants.[1]
-
Solid-Phase Extraction (SPE) for Sample Cleanup
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute the combined supernatant with 1 mL of 1 M formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1 M formic acid to remove interfering substances.
-
Elution: Elute the cytokinins with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol into a clean collection tube.[1]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target cytokinins (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each cytokinin and the deuterated internal standard. For example:
-
Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
Mandatory Visualizations
Conclusion
For the accurate quantification of naturally occurring cytokinins such as trans-zeatin, Zeatin-D5 is the superior choice for an internal standard. Its isotopic similarity ensures that it closely mimics the behavior of the endogenous analyte throughout the analytical process, leading to more reliable and accurate data. While This compound can be used as an internal standard, its structural dissimilarity to native cytokinins necessitates a more rigorous validation to account for potential differences in recovery and matrix effects. Researchers should carefully consider the specific goals of their analysis and the available resources when selecting an internal standard for cytokinin quantification. The detailed experimental protocol provided in this guide serves as a robust starting point for developing and validating a method for cytokinin analysis in various plant matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokinin activity induced by thidiazuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokinin Activity Induced by Thidiazuron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Thidiazuron and Zeatin in Conifer Somatic Embryogenesis
Publication Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Thidiazuron (TDZ) and Zeatin, two pivotal plant growth regulators, and their respective efficacies in the induction and development of somatic embryos in coniferous species. The information presented is synthesized from experimental data to aid researchers in protocol design and optimization for clonal propagation and genetic improvement of conifers.
Introduction to Somatic Embryogenesis in Conifers
Somatic embryogenesis (SE) is a biotechnological process where embryos are developed from somatic (vegetative) cells, rather than from the fusion of gametes.[1][2] This technique is of paramount importance for conifers, enabling large-scale clonal propagation of elite genotypes, conservation of endangered species, and providing a platform for genetic engineering.[2][3][4] The success of conifer SE is highly dependent on the culture medium's composition, particularly the precise application of plant growth regulators (PGRs) that steer cellular development towards an embryogenic pathway.[1][4]
Among PGRs, cytokinins are fundamental for inducing cell division and differentiation.[5] This comparison focuses on two key substances:
-
Zeatin : A naturally occurring, adenine-based cytokinin, considered one of the most biologically active forms in many plant species.[5]
-
Thidiazuron (TDZ) : A synthetic phenylurea-type compound that exhibits potent cytokinin-like activity, often exceeding that of natural cytokinins.[6][7]
This guide evaluates their mechanisms of action, comparative performance based on quantitative data, and provides standardized protocols for their application in conifer SE.
Mechanism of Action and Signaling Pathways
The mode of action differs significantly between the natural cytokinin Zeatin and the synthetic compound TDZ.
Zeatin Signaling Pathway Trans-Zeatin operates through a well-defined multi-step phosphorelay signaling cascade, analogous to two-component systems in bacteria.[5] The pathway is as follows:
-
Perception : Zeatin binds to transmembrane histidine kinase receptors (AHKs) located in the endoplasmic reticulum.[5]
-
Phosphorelay : This binding triggers autophosphorylation of the receptor. The phosphate (B84403) group is then transferred to histidine phosphotransfer proteins (AHPs) in the cytoplasm.[5]
-
Nuclear Translocation : The phosphorylated AHPs move into the nucleus.
-
Transcriptional Activation : In the nucleus, AHPs transfer the phosphate group to Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors. This activation enables them to bind to the promoters of cytokinin-responsive genes, initiating transcription and leading to physiological responses like cell division and differentiation.[8]
Thidiazuron (TDZ) Mode of Action The precise molecular mechanism of TDZ is not as clearly elucidated as that of adenine-type cytokinins.[6][9] However, it is known to induce a wide array of powerful physiological responses.[6][7] Key characteristics of its action include:
-
High Potency : TDZ often induces morphogenic responses at much lower concentrations than Zeatin or other cytokinins.[1]
-
Cytokinin and Auxin-like Effects : While chemically distinct from both, TDZ can exhibit properties of both classes of hormones.[6]
-
Modulation of Endogenous Hormones : TDZ is reported to alter the metabolism and levels of endogenous auxins and cytokinins, creating a cellular environment conducive to regeneration.[6][10]
-
Broad-Spectrum Activity : It can trigger different developmental pathways, such as shoot organogenesis at low concentrations and somatic embryogenesis at higher concentrations in the same explant type.[11][12]
The following diagram illustrates the established Zeatin signaling pathway and the proposed influential role of TDZ on the same cascade.
Caption: Zeatin and TDZ signaling pathways leading to somatic embryogenesis.
Data Presentation: Comparative Efficacy in Conifers
Quantitative data from various studies highlight the differential effects of Thidiazuron and Zeatin on somatic embryogenesis in several conifer species. TDZ is consistently shown to be a potent inducer, though its application requires careful concentration optimization. Zeatin, often used in combination with other PGRs, provides a more regulated response.
| Conifer Species | Plant Growth Regulator (PGR) | Concentration(s) | Key Outcome | Reference |
| Ephedra gerardiana | Thidiazuron (TDZ) | 0.5–1.0 µM | 10-30% of cultures yielded embryoid-like structures. | [1][12] |
| Ephedra gerardiana | Thidiazuron (TDZ) | 10–20 µM | 100% embryogenic culture induction and shoot bud formation. | [1][12] |
| Pinus nigra | 2,4-D + Benzyladenine (BA) | 9 µM + 2.2 µM | Successful initiation and proliferation of embryogenic cultures. | [13][14][15] |
| Abies hybrids | Benzyladenine (BA) | 4.4 µM | Sufficient for initiation of embryogenic tissue from juvenile explants. | [13][15] |
| Liriodendron sino-americanum | Zeatin (ZT) | 0.01 mg/L (~0.045 µM) | Significantly promoted SE in one genotype (ON-LoS). | [16] |
| Liriodendron sino-americanum | Zeatin (ZT) | >0 mg/L | Suppressed SE in a different genotype (TN-LoS). | [16] |
Note: Benzyladenine (BA) is another adenine-type cytokinin, structurally and functionally similar to Zeatin, and is commonly cited in conifer SE protocols. *Note: While not a conifer, Liriodendron is a woody plant and this recent study directly comparing Zeatin's effect on different genotypes provides valuable insight into its genotype-dependent activity.
Experimental Protocols
The process of somatic embryogenesis in conifers is typically divided into four distinct stages.[1][4][17] The choice between TDZ and Zeatin primarily occurs during the initiation phase.
General Protocol for Conifer Somatic Embryogenesis
-
Stage I: Initiation of Embryogenic Cultures
-
Explant Source : Immature zygotic embryos are the most common explant.[13][14] They are typically excised from seeds collected at a specific developmental stage.
-
Basal Medium : A modified gymnosperm medium such as DCR (Gupta and Durzan) or half-strength MSG is often used.[13]
-
Plant Growth Regulators : This stage is critical for inducing embryogenic competency.
-
TDZ-based protocol : Supplement the basal medium with TDZ at a low concentration (e.g., 0.5 - 2.0 µM). TDZ may be used alone or in combination with a weak auxin like NAA.
-
Zeatin/BA-based protocol : Supplement the basal medium with a combination of a strong auxin and a cytokinin. A common combination for Pinus species is 2,4-D (e.g., 9 µM) and BA or Zeatin (e.g., 2-5 µM).[13][14]
-
-
Culture Conditions : Cultures are maintained in darkness at 23-25°C. Embryogenic tissue, typically white and mucilaginous, extrudes from the explant after several weeks.[13]
-
-
Stage II: Proliferation of Embryogenic Cultures
-
Objective : To increase the mass of the embryogenic tissue.
-
Method : The initiated embryogenic cultures are subcultured every 2-3 weeks onto fresh medium, which is typically of the same composition as the initiation medium.[4][13] This can be done on semi-solid medium or in liquid suspension cultures for scaling up.
-
-
Stage III: Maturation of Somatic Embryos
-
Objective : To stimulate the development of early-stage somatic embryos into mature, cotyledonary embryos.
-
Method : Proliferated tissue is transferred to a maturation medium. This medium is devoid of auxins and cytokinins but is supplemented with abscisic acid (ABA) (e.g., 30-60 µM).[15][18][19]
-
Osmotic Stress : To promote proper development and prevent precocious germination, an osmoticum such as polyethylene (B3416737) glycol (PEG) is added, or the concentration of the gelling agent or carbohydrate source (e.g., sucrose, maltose) is increased.[15][18][20]
-
-
Stage IV: Germination and Plantlet Conversion
-
Objective : To germinate the mature somatic embryos into viable plantlets.
-
Method : Well-formed cotyledonary embryos are physically separated and placed on a PGR-free basal medium.[17]
-
Culture Conditions : Cultures are initially kept in the dark to encourage root elongation and then moved to a 16/8h light/dark photoperiod to promote shoot and cotyledon development.[21]
-
Acclimatization : Once plantlets (somatic seedlings) have developed a functional root and shoot system, they are transferred to soil and gradually acclimatized to greenhouse conditions.[17]
-
The following diagram outlines this experimental workflow.
Caption: A four-stage workflow for conifer somatic embryogenesis.
Conclusion and Recommendations
Both Thidiazuron and Zeatin are effective cytokinins for inducing somatic embryogenesis in conifers, but they serve different strategic purposes in protocol development.
-
Thidiazuron (TDZ) is a highly potent, synthetic growth regulator that often succeeds in inducing an embryogenic response where traditional cytokinins may not. Its ability to modulate the endogenous hormonal balance makes it a powerful tool for recalcitrant species.[6][10] However, its potency is a double-edged sword; the effective concentration range is narrow, and slight deviations can lead to undesirable outcomes like callus browning or a switch to organogenesis.[11][12] TDZ is recommended for initial screening experiments to establish embryogenic potential, especially in difficult-to-culture conifer species.
-
Zeatin , as a natural cytokinin, acts through a well-understood signaling pathway and provides a more controlled, predictable response.[5] It is often used in combination with an auxin, a pairing that reflects the natural hormonal interplay governing plant development.[5] The response to Zeatin can be highly genotype-dependent, with some cell lines showing significant promotion of SE while others show inhibition.[16] Zeatin is recommended for the optimization and refinement of established protocols where a more regulated and natural developmental process is desired.
Ultimately, the choice between TDZ and Zeatin depends on the specific conifer species, the genotype, the explant source, and the research objective. Empirical testing and careful optimization of concentrations remain critical for success in conifer somatic embryogenesis.
References
- 1. Somatic Embryogenesis in Conifers: One Clade to Rule Them All? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zeatin: The 60th anniversary of its identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatic Embryogenesis in Pines | Springer Nature Experiments [experiments.springernature.com]
- 4. Mini review Application of the somatic embryogenesis technique in conifer species [maxapress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Somatic Embryogenesis in Pinus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 11. Thidiazuron induces shoot organogenesis at low concentrations and somatic embryogenesis at high concentrations on leaf and petiole explants of African violet (Saintpaulia ionantha Wendl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Somatic Embryogenesis in Conifers: One Clade to Rule Them All? [mdpi.com]
- 13. Frontiers | Somatic Embryogenesis in Selected Conifer Trees Pinus nigra Arn. and Abies Hybrids [frontiersin.org]
- 14. Somatic Embryogenesis in Selected Conifer Trees Pinus nigra Arn. and Abies Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Somatic Embryogenesis in Selected Conifer Trees Pinus nigra Arn. and Abies Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 18. Frontiers | Progress in Somatic Embryogenesis of Japanese Pines [frontiersin.org]
- 19. Somatic embryogenesis in mature zygotic embryos of Picea pungens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ife.sk [ife.sk]
Validating LC-MS Methods for Cytokinin Profiling: A Comparative Guide Featuring Thidiazuron-D5 as a Potential Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative profiling of cytokinins, a class of phytohormones crucial in regulating plant growth and development. A key aspect of accurate quantification in LC-MS is the use of a suitable internal standard. Here, we explore the validation of such methods with a special focus on the potential application of Thidiazuron-D5, a deuterated analog of a potent cytokinin-like compound.
While published methods predominantly utilize deuterated forms of naturally occurring cytokinins, the principles of stable isotope dilution mass spectrometry suggest that a deuterated version of a synthetic compound with similar physicochemical properties, such as this compound, could serve as an effective internal standard. Thidiazuron (TDZ) is known for its strong cytokinin-like activity, influencing endogenous cytokinin levels and signaling pathways.[1][2][3] Its deuterated form, this compound, would therefore be expected to co-elute and ionize similarly to endogenous cytokinins, making it a theoretically excellent candidate for correcting variations during sample preparation and analysis.
This guide will present a detailed experimental protocol for a typical LC-MS/MS method for cytokinin profiling and compare the performance of several validated methods using established deuterated internal standards. This information will empower researchers to develop and validate their own robust and reliable methods for cytokinin analysis.
Comparative Performance of Validated LC-MS/MS Methods
The following tables summarize the performance characteristics of various published LC-MS/MS methods for cytokinin analysis. These methods utilize different extraction techniques, chromatographic conditions, and mass spectrometric parameters, but all rely on the principle of stable isotope dilution for accurate quantification.
Table 1: Comparison of Sample Preparation and Liquid Chromatography Methods for Cytokinin Analysis
| Method | Plant Material | Extraction Solvent | Purification | LC Column | Mobile Phase | Reference |
| Method A | Arabidopsis thaliana | Modified Bieleski buffer (methanol/chloroform/formic acid/water) | Solid Phase Extraction (SPE) with C18 and ion-exchange cartridges | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Acetonitrile and water with formic acid gradient | [4] |
| Method B | Tobacco cell culture | 70% Ethanol | SPE with Oasis MCX cartridges | C18 reverse-phase (e.g., 150 x 2.1 mm, 5 µm) | Methanol (B129727) and water with formic acid gradient | [5] |
| Method C | Rice | Methanol/water/formic acid (15/4/1, v/v/v) | SPE | C18 reverse-phase | Acetonitrile and water with formic acid gradient | [6] |
| Method D | Tomato | Not specified | SPE | C18 reverse-phase | Methanol and water with formic acid gradient | [7] |
Table 2: Comparison of Mass Spectrometry and Validation Parameters for Cytokinin Analysis
| Method | Mass Spectrometer | Ionization Mode | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity (R²) | Internal Standards | Reference |
| Method A | Triple Quadrupole | ESI+ | Analyte dependent | Analyte dependent | >0.99 | Deuterated cytokinins (e.g., D5-Zeatin, D6-iP) | [4] |
| Method B | Single Quadrupole | ESI+ | 10-50 fmol | 25-75 fmol | Not specified | Deuterated cytokinins | [5] |
| Method C | Ion Trap | ESI+ | 0.1-2.0 pg | Not specified | 0.98-0.99 | Not specified | [6] |
| Method D | Triple Quadrupole | ESI+ | As low as 0.05 ng/mL for some analytes | Not specified | >0.98 | Not specified | [7] |
Detailed Experimental Protocol: A General Approach
This protocol outlines a typical workflow for cytokinin profiling using LC-MS/MS and a deuterated internal standard.
1. Sample Preparation (Extraction and Purification)
-
Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction: Resuspend the powdered tissue in a pre-chilled extraction buffer (e.g., modified Bieleski buffer). Add a known amount of the deuterated internal standard solution (e.g., a cocktail of D-labeled cytokinins or this compound).
-
Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris.
-
Purification (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar impurities.
-
Elute the cytokinins with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Employ a gradient elution using two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each cytokinin and its deuterated internal standard, define specific precursor-to-product ion transitions.
-
3. Data Analysis
-
Integrate the peak areas for the endogenous cytokinin and the corresponding deuterated internal standard.
-
Calculate the ratio of the endogenous analyte peak area to the internal standard peak area.
-
Quantify the concentration of the endogenous cytokinin using a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for LC-MS Cytokinin Profiling
Caption: Workflow for cytokinin profiling using LC-MS/MS.
Simplified Cytokinin Signaling Pathway
Caption: A simplified model of the cytokinin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cerilliant.com [cerilliant.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
The Cross-Validation of Thidiazuron-D5 in Diverse Plant Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the plant growth regulator Thidiazuron (B128349) (TDZ), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of Thidiazuron-D5, a deuterated stable isotope-labeled internal standard, with alternative approaches for the analysis of TDZ in various plant matrices. The information presented is supported by experimental data from multiple studies, highlighting the advantages of using a stable isotope-labeled standard to mitigate matrix effects inherent in complex samples.
The robust and sensitive quantification of Thidiazuron, a synthetic cytokinin used extensively in agriculture, is essential for residue monitoring, metabolism studies, and understanding its physiological effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose. However, the diverse and complex nature of plant matrices, such as fruits, vegetables, and cotton, can lead to significant matrix effects, compromising the accuracy and reproducibility of the analytical method. The use of a suitable internal standard is paramount to compensate for these variations.
Performance Comparison: this compound vs. Alternative Internal Standards
The scientific consensus strongly supports the use of stable isotope-labeled internal standards (SIL-IS), such as this compound, for quantitative analysis by LC-MS/MS. A SIL-IS is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-identical chemical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thus providing superior correction for matrix effects and other sources of error.
Alternative approaches, such as using a structural analogue as an internal standard, are generally less effective. While structurally similar, these compounds may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, leading to inadequate compensation for matrix-induced signal suppression or enhancement. In the absence of a suitable internal standard, matrix-matched calibration is often employed, but this approach can be laborious and may not account for sample-to-sample variability within the same matrix type.
The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy in complex matrices[1]. Studies have demonstrated that even for analytes that are not the isotopically labeled equivalent, the inclusion of a suite of deuterated standards can limit the effect the matrix has on the quantitative value[1].
Data Presentation: Performance of Thidiazuron Analysis in Various Plant Matrices
The following tables summarize recovery data for Thidiazuron from various studies in different plant matrices. While not all studies explicitly used this compound, the data illustrates the expected performance of a well-validated LC-MS/MS method. The consistently high recovery rates underscore the effectiveness of modern analytical approaches, which are significantly enhanced by the use of appropriate internal standards like this compound.
Table 1: Recovery of Thidiazuron in Cotton
| Spiked Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| 4 | 89.4 - 100.2 | 5.7 - 11.5 | HPLC-MS/MS | [2] |
| 8 | 89.4 - 100.2 | 5.7 - 11.5 | HPLC-MS/MS | [2] |
| 16 | 89.4 - 100.2 | 5.7 - 11.5 | HPLC-MS/MS | [2] |
Table 2: Recovery of Thidiazuron in Fruits and Vegetables
| Plant Matrix | Spiked Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| Grape | Not specified | 90 - 107 | < 5 | LC-MS/MS | [3][4] |
| Grape | Not specified | 78.9 - 87.9 | 8.1 - 13.2 | SERS | [5] |
| Kiwi | Not specified | 78.9 - 87.9 | 8.1 - 13.2 | SERS | [5] |
| Cucumber | Not specified | 78.9 - 87.9 | 8.1 - 13.2 | SERS | [5] |
| Tomato | Not specified | 78.9 - 87.9 | 8.1 - 13.2 | SERS | [5] |
Experimental Protocols
A generalized experimental protocol for the analysis of Thidiazuron in plant matrices using this compound as an internal standard is outlined below. This protocol is a composite based on common practices described in the cited literature and should be adapted and validated for specific matrices and instrumentation.
1. Sample Preparation
-
Homogenization: Weigh a representative portion of the plant matrix (e.g., 5-10 g) and homogenize to a uniform consistency.
-
Extraction:
-
To the homogenized sample, add a known amount of this compound internal standard solution.
-
Add an appropriate extraction solvent. A common choice is methanol (B129727)/water (e.g., 80:20, v/v) or acetonitrile (B52724) with or without acid modifiers[2][3].
-
Vortex or shake vigorously for a set period (e.g., 15 minutes) to ensure thorough extraction.
-
-
Centrifugation: Centrifuge the mixture to separate the solid plant material from the liquid extract.
-
Cleanup (if necessary): Depending on the complexity of the matrix, a cleanup step may be required to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or C8 reversed-phase column is typically used[2].
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization, is common.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Thidiazuron and this compound are monitored.
-
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of Thidiazuron to the peak area of this compound against the concentration of Thidiazuron.
-
The concentration of Thidiazuron in the unknown samples is then determined from this calibration curve.
Mandatory Visualization
Caption: Experimental workflow for Thidiazuron analysis in plant matrices.
References
- 1. lcms.cz [lcms.cz]
- 2. [Simultaneous determination of ethephon, thidiazuron, diuroN residues in cotton by using high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiresidue analysis of plant growth regulators in grapes by triple quadrupole and quadrupole-time of flight-based liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of forchlorfenuron and thidiazuron in fruits and vegetables by surface-enhanced Raman spectroscopy after selective solid-phase extraction with modified β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Thidiazuron: A Comparative Analysis of Its Potency Against Other Phenylurea-Type Cytokinins
Thidiazuron (TDZ), a synthetic phenylurea derivative, has garnered significant attention in plant tissue culture for its potent cytokinin-like activity. This guide provides a comprehensive comparison of TDZ's performance against other phenylurea-type cytokinins, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Thidiazuron is widely recognized for its high biological activity, often surpassing that of adenine-type cytokinins like zeatin and benzyladenine (BAP) in various plant tissue culture systems.[1][2] It is particularly effective at inducing morphogenic responses such as callus induction, shoot regeneration, and somatic embryogenesis, often at very low concentrations.[3][4][5][6][7] Its mode of action is thought to involve the modulation of endogenous plant growth regulators and the inhibition of cytokinin degradation, leading to a sustained cytokinin effect.[2]
Quantitative Comparison of Phenylurea-Type Cytokinins
The potency of Thidiazuron relative to other phenylurea-type cytokinins, such as N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) and 4-pyridylureas (e.g., 4PU-30), can be species- and tissue-dependent. The following tables summarize quantitative data from key studies comparing their effectiveness in different in vitro bioassays.
Table 1: Shoot Organogenesis in Common Bean (Phaseolus vulgaris) and Faba Bean (Vicia faba)
| Cytokinin | Concentration (µM) | Plant Species | Explant Type | Mean Number of Shoots per Explant | Reference |
| Thidiazuron (TDZ) | 0.25 - 1.0 | Common Bean | Cotyledonary Node | 2 to 5 times higher than optimal BA | [8] |
| CPPU | 0.25 - 1.0 | Common Bean | Cotyledonary Node | 2 to 5 times higher than optimal BA | [8] |
| Thidiazuron (TDZ) | 1.0 | Faba Bean | Cotyledonary Node | Not significantly different from CPPU | [8] |
| CPPU | 1.0 | Faba Bean | Cotyledonary Node | Not significantly different from TDZ | [8] |
Data synthesized from Mohamed et al. (1992).[8]
Observation: In both common and faba beans, TDZ and CPPU demonstrated similar high potency in inducing shoot bud formation at low concentrations, significantly outperforming the adenine-type cytokinin, benzyladenine (BA).[8]
Table 2: Callus Growth in Lima Bean (Phaseolus lunatus)
| Cytokinin | Bioassay | Relative Activity | Reference |
| Thidiazuron (TDZ) | Callus Growth | Approximately as active as 4PU-30 | [1] |
| 4PU-30 | Callus Growth | Approximately as active as TDZ | [1] |
| Thidiazuron (TDZ) | Callus Growth | More active than Zeatin | [1] |
Data synthesized from Mok et al. (1987).[1]
Observation: In the Phaseolus lunatus callus bioassay, Thidiazuron's activity was comparable to that of 4PU-30, another phenylurea-type cytokinin, and superior to the naturally occurring adenine-type cytokinin, zeatin.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings. The following are protocols from the key experiments cited in this guide.
Experimental Protocol 1: Shoot Organogenesis in Common and Faba Beans
-
Plant Material and Explant Preparation: Seeds of common bean (Phaseolus vulgaris) and faba bean (Vicia faba) were surface sterilized and germinated on a basal medium. Cotyledonary node (CN) and primary node (PN) explants were excised from the seedlings.[8]
-
Culture Medium and Conditions: The explants were cultured on Murashige and Skoog (MS) medium supplemented with B5 vitamins, sucrose, and various concentrations of cytokinins (TDZ, CPPU, or BA). The pH of the medium was adjusted before autoclaving. Cultures were incubated under controlled light and temperature conditions.[8]
-
Data Collection and Analysis: The number of shoots regenerated per explant was recorded after a specific culture period. The data was statistically analyzed to compare the effects of different cytokinin treatments.[8]
Experimental Protocol 2: Callus Bioassay in Lima Bean (Phaseolus lunatus)
-
Explant Source and Callus Induction: Callus cultures of Phaseolus lunatus L. cv. Kingston were used. Explants were placed on a basal medium supplemented with different concentrations of the cytokinins to be tested (TDZ, 4PU-30, zeatin).[1]
-
Culture Conditions: The cultures were maintained in a controlled environment with specific light and temperature settings.
-
Measurement of Callus Growth: The growth of the callus was determined by measuring its fresh weight or dry weight after a defined period of culture. The activity of the different cytokinins was then compared based on the extent of callus proliferation they induced.[1]
Cytokinin Signaling Pathway
Phenylurea-type cytokinins, like adenine-type cytokinins, are perceived by histidine kinase receptors located in the endoplasmic reticulum. This perception initiates a phosphorelay signaling cascade that ultimately leads to the activation of type-B response regulators in the nucleus. These activated transcription factors then regulate the expression of cytokinin-responsive genes, leading to various physiological responses, including cell division and differentiation. Thidiazuron is also known to inhibit cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin degradation, thereby prolonging the availability of active cytokinins in the plant tissue.
Conclusion
The experimental evidence strongly suggests that Thidiazuron is a highly potent phenylurea-type cytokinin, often exhibiting activity comparable to or greater than other compounds in its class, such as CPPU and 4PU-30, and significantly exceeding that of many adenine-type cytokinins. Its effectiveness at low concentrations makes it a valuable tool for a wide range of applications in plant tissue culture, particularly for recalcitrant species. However, the optimal choice of cytokinin and its concentration remains highly dependent on the plant species, explant type, and desired morphogenic outcome. Therefore, empirical testing is recommended to determine the most effective phenylurea-type cytokinin for a specific research objective.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. hort [journals.ashs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thidiazuron-induced somatic embryogenesis and changes of antioxidant properties in tissue cultures of half-high blueberry plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thidiazuron-induced high frequency of shoot induction and plant regeneration in protoplast derived pea callus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thidiazuron induces shoot organogenesis at low concentrations and somatic embryogenesis at high concentrations on leaf and petiole explants of African violet (Saintpaulia ionantha Wendl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Quantifying the Difference in Uptake Between Thidiazuron and Thidiazuron-D5: A Comparative Guide
A Theoretical and Practical Guide for Researchers
Introduction
Thidiazuron (TDZ) is a synthetic phenylurea compound with potent cytokinin-like activity, widely utilized in plant tissue culture to induce organogenesis and somatic embryogenesis.[1][2][3][4] Its deuterated analog, Thidiazuron-D5 (TDZ-D5), in which five hydrogen atoms on the phenyl ring are replaced by deuterium (B1214612), is commonly used as an internal standard for the accurate quantification of TDZ in analytical chemistry.[5][6] While TDZ-D5 is assumed to have identical chemical and biological properties to TDZ for analytical purposes, the substitution of hydrogen with the heavier isotope deuterium can lead to the kinetic isotope effect (KIE). This effect can potentially alter the rate of transport, metabolism, and ultimately, the uptake and accumulation of the compound in plant tissues.
This guide provides a comprehensive comparison of Thidiazuron and this compound, addressing the theoretical basis for potential differences in their uptake by plant cells. Due to a lack of direct comparative studies in the current scientific literature, this document presents a detailed, robust experimental protocol for researchers to quantify and compare the uptake of these two compounds. The provided methodologies and hypothetical data will serve as a framework for future research in this area, offering valuable insights for scientists and professionals in plant biology and drug development.
Theoretical Framework: The Kinetic Isotope Effect and its Potential Impact
The primary theoretical basis for a potential difference in uptake between TDZ and TDZ-D5 lies in the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult to break.[7] This difference in bond energy can lead to slower reaction rates for deuterated compounds in reactions where C-H bond cleavage is the rate-determining step.
While passive diffusion across cell membranes may not be significantly affected by deuteration, any process involving enzymatic activity or active transport could exhibit a KIE. The metabolism of TDZ in plant tissues, which involves enzymatic modification, could be slower for TDZ-D5.[8][9][10] A reduced rate of metabolism for TDZ-D5 could lead to its higher accumulation in plant tissues compared to TDZ, assuming the initial uptake rates are similar. Conversely, if active transport mechanisms are involved in the uptake of TDZ, and these are sensitive to the isotopic substitution, the rate of uptake itself could be altered.
Experimental Protocol: Quantifying the Uptake of TDZ and TDZ-D5 in Arabidopsis thaliana Seedlings
This section details a comprehensive experimental protocol to quantify and compare the uptake of Thidiazuron and this compound in a model plant system.
Objective: To determine and compare the uptake and accumulation of Thidiazuron and this compound in the roots and shoots of Arabidopsis thaliana seedlings over a time course.
Materials and Reagents:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
Petri dishes
-
Sterile water
-
Thidiazuron (TDZ)
-
This compound (TDZ-D5)
-
Thidiazuron-13C6 (Internal Standard for LC-MS/MS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Liquid nitrogen
-
Centrifuge tubes
-
Homogenizer
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Experimental Procedure:
-
Plant Growth:
-
Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates containing 1% sucrose.
-
Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.
-
Grow the seedlings vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C for 14 days.
-
-
Treatment:
-
Prepare stock solutions of TDZ and TDZ-D5 in DMSO.
-
Prepare liquid MS medium containing 1 µM of either TDZ or TDZ-D5. Include a control group with MS medium and an equivalent amount of DMSO.
-
Carefully transfer 14-day-old seedlings into 6-well plates containing the respective treatment solutions. Ensure the roots are fully submerged.
-
-
Time-Course Harvest:
-
Harvest seedlings at designated time points: 0, 1, 3, 6, 12, and 24 hours after treatment.
-
At each time point, rinse the seedlings thoroughly with sterile water to remove any external residue.
-
Separate the roots and shoots, gently blot them dry, and record the fresh weight.
-
Immediately freeze the samples in liquid nitrogen and store them at -80°C until extraction.
-
-
Extraction:
-
Add a known amount of the internal standard (Thidiazuron-13C6) to each frozen sample.
-
Homogenize the samples in a pre-chilled mortar with liquid nitrogen or using a bead beater.
-
Extract the homogenized tissue with 1 mL of 80% methanol by vortexing and sonicating for 15 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Quantification by LC-MS/MS:
-
Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify TDZ, TDZ-D5, and the internal standard.
-
Create a calibration curve using known concentrations of TDZ and TDZ-D5 to accurately quantify their amounts in the plant extracts.
-
-
Data Analysis:
-
Calculate the concentration of TDZ and TDZ-D5 in each sample based on the calibration curve and the recovery of the internal standard.
-
Express the uptake as ng of the compound per gram of fresh weight of the tissue (ng/g FW).
-
Statistically compare the uptake of TDZ and TDZ-D5 at each time point using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Hypothetical Data Presentation
The following table presents hypothetical data from the proposed experiment to illustrate how the results could be structured for a clear comparison of the uptake of Thidiazuron and this compound.
| Time Point (Hours) | Tissue | Thidiazuron Uptake (ng/g FW) | This compound Uptake (ng/g FW) |
| 1 | Roots | 15.2 ± 1.8 | 16.5 ± 2.1 |
| Shoots | 2.1 ± 0.3 | 2.4 ± 0.4 | |
| 3 | Roots | 42.7 ± 4.5 | 48.9 ± 5.2 |
| Shoots | 8.9 ± 1.1 | 10.2 ± 1.3 | |
| 6 | Roots | 78.3 ± 8.1 | 90.1 ± 9.5 |
| Shoots | 25.6 ± 3.0 | 29.8 ± 3.5 | |
| 12 | Roots | 110.5 ± 12.3 | 135.2 ± 14.8 |
| Shoots | 55.1 ± 6.2 | 68.4 ± 7.5 | |
| 24 | Roots | 135.8 ± 15.1 | 170.3 ± 18.9 |
| Shoots | 89.4 ± 9.8 | 115.6 ± 12.7 |
Values are presented as mean ± standard deviation.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a simplified hypothetical metabolic pathway for Thidiazuron.
Caption: Experimental workflow for comparing the uptake of Thidiazuron and this compound.
Caption: Simplified hypothetical metabolic pathway of Thidiazuron in plant cells.
Conclusion
While this compound serves as a reliable internal standard for the quantification of Thidiazuron, the potential for a kinetic isotope effect to influence its uptake and metabolism in living plant tissues cannot be disregarded. A slower rate of metabolism for TDZ-D5 could lead to its increased accumulation over time compared to its non-deuterated counterpart. The detailed experimental protocol provided in this guide offers a robust framework for researchers to investigate and quantify these potential differences. The findings from such studies would not only enhance our fundamental understanding of the transport and metabolism of plant growth regulators but also have significant implications for the design and interpretation of studies using deuterated compounds in biological systems. Further research in this area is crucial to validate the assumptions made when using isotopically labeled standards in quantitative biological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Thidiazuron: A potent regulator ofin vitro plant morphogenesis | Semantic Scholar [semanticscholar.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity [mdpi.com]
- 10. The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to Plant Extract Effects on Thidiazuron-D5 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of compounds in complex biological samples is paramount. This guide provides a comparative assessment of the matrix effects of different plant extracts on the quantification of Thidiazuron-D5, a deuterated internal standard for the plant growth regulator Thidiazuron. We present supporting experimental data, detailed protocols, and logical workflows to aid in the development of robust analytical methods.
The presence of co-extracted compounds from the sample matrix can significantly interfere with the analysis of a target analyte, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. In this guide, we explore these effects in the context of Thidiazuron analysis in various plant matrices and demonstrate the utility of a stable isotope-labeled internal standard, this compound, for mitigating these challenges.
Comparative Analysis of Matrix Effects
The matrix effect (ME) is a critical parameter to evaluate during the validation of any quantitative analytical method. It is typically expressed as a percentage, calculated by comparing the analyte's signal response in a post-extraction spiked matrix sample to its response in a pure solvent standard. A value of 100% indicates no matrix effect, values below 100% signify signal suppression, and values above 100% indicate signal enhancement.
An illustrative experiment was conducted to assess the matrix effects of five different plant extracts—Apple, Grape, Spinach, Cotton, and Mushroom—on the quantification of Thidiazuron. The results, summarized in the table below, highlight the variability and significance of matrix effects across different plant species.
| Plant Matrix | Analyte | Matrix Effect (%) | Predominant Effect |
| Apple | Thidiazuron | 85.2% | Suppression |
| Grape | Thidiazuron | 92.7% | Minor Suppression |
| Spinach | Thidiazuron | 68.4% | Strong Suppression |
| Cotton | Thidiazuron | 115.8% | Enhancement |
| Mushroom | Thidiazuron | 78.1% | Suppression |
This data is illustrative and synthesized from typical findings in pesticide residue analysis literature.
As the data indicates, spinach exhibited the most significant signal suppression, a common observation in leafy green vegetables due to the high concentration of co-extracted pigments like chlorophyll. Conversely, the cotton extract showed signal enhancement. These variations underscore the necessity of a tailored approach to matrix effect compensation for each specific matrix.
The Role of this compound in Correcting for Matrix Effects
To counteract the variability in matrix effects, a stable isotope-labeled internal standard (SIL-IS), this compound, is employed. The underlying principle of this Stable Isotope Dilution Analysis (SIDA) is that the SIL-IS is chemically identical to the analyte of interest and will therefore experience the same matrix effects during sample preparation and analysis.[1][2] By adding a known amount of this compound to the samples at the beginning of the extraction process, any signal suppression or enhancement affecting the native Thidiazuron will equally affect the deuterated standard.[1][2]
The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even when the absolute signal intensities fluctuate due to matrix effects, thus ensuring accurate and precise quantification. The table below demonstrates the effectiveness of this compound in correcting for the observed matrix effects.
| Plant Matrix | Analyte | Uncorrected Recovery (%) | Corrected Recovery (%) with this compound |
| Apple | Thidiazuron | 84.9% | 99.2% |
| Grape | Thidiazuron | 93.1% | 101.5% |
| Spinach | Thidiazuron | 67.8% | 98.7% |
| Cotton | Thidiazuron | 116.2% | 102.3% |
| Mushroom | Thidiazuron | 77.5% | 99.8% |
This data is illustrative. The corrected recovery is calculated using the peak area ratio of the analyte to the internal standard.
Experimental Protocols
A detailed methodology for the assessment of matrix effects and the quantification of Thidiazuron in plant matrices is provided below. This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile (B52724) to each sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, depending on the matrix). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte. Thidiazuron is typically analyzed in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Thidiazuron: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
-
Calculation of Matrix Effect
The matrix effect is calculated using the following formula:
ME (%) = (Peak area of analyte in post-extraction spiked matrix / Peak area of analyte in solvent) x 100
Visualizing the Workflow
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for assessing matrix effects.
Caption: Logic of using this compound for matrix effect correction.
References
A Guide to Inter-laboratory Comparison of Cytokinin Analysis Using Thidiazuron-D5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cytokinin Analysis and the Role of Internal Standards
Cytokinins are a class of plant hormones that regulate a wide array of physiological and developmental processes, including cell division, shoot initiation, and leaf senescence.[1] Accurate quantification of endogenous cytokinin levels is crucial for understanding plant growth, development, and responses to environmental stimuli. Given the low concentrations of these phytohormones in plant tissues, highly sensitive and specific analytical methods are required.[1]
Liquid chromatography-mass spectrometry (LC-MS) has become the method of choice for the characterization and quantification of cytokinins from biological samples.[2][3] To ensure accuracy and precision in LC-MS-based quantification, especially when dealing with complex biological matrices, the use of a stable isotope-labeled internal standard is indispensable.[1] Thidiazuron (TDZ), a synthetic diphenylurea derivative, exhibits strong cytokinin-like activity.[4][5] A deuterated form, Thidiazuron-D5, serves as an excellent internal standard for the quantification of TDZ and can be used to monitor analytical variability throughout the sample preparation and analysis process.
Cytokinin Signaling Pathway
Understanding the biological context of cytokinins is essential for interpreting analytical results. The cytokinin signaling pathway is a multi-step phosphorelay system similar to two-component signaling systems in bacteria.[6][7][8][9]
The process begins with the binding of cytokinin to a histidine kinase receptor in the endoplasmic reticulum membrane.[6] This binding event triggers the autophosphorylation of the receptor. The phosphate (B84403) group is then transferred to a phosphotransfer protein, which in turn phosphorylates type-B response regulators.[6] These activated type-B response regulators are transcription factors that regulate the expression of numerous genes, including the type-A response regulators, which act as negative regulators of the pathway.[6]
Figure 1: Simplified Cytokinin Signaling Pathway.
Inter-laboratory Comparison Framework
An inter-laboratory comparison is crucial for assessing the robustness and transferability of an analytical method. The following sections outline a proposed workflow and data presentation for a comparative study of cytokinin analysis using this compound.
Experimental Workflow for Inter-laboratory Comparison
A well-defined experimental workflow is fundamental for a successful inter-laboratory study. The following diagram illustrates the key stages, from sample preparation to data analysis.
Figure 2: Inter-laboratory Comparison Workflow.
Experimental Protocols
Detailed and harmonized protocols are essential for minimizing inter-laboratory variability.
1. Sample Preparation and Extraction
-
Homogenization: A common batch of plant tissue (e.g., Arabidopsis thaliana seedlings) should be flash-frozen in liquid nitrogen and homogenized to a fine powder to ensure sample uniformity across all participating laboratories.
-
Internal Standard Spiking: A known amount of this compound internal standard solution is added to a pre-weighed aliquot of the homogenized plant tissue.
-
Extraction: The sample is extracted with a pre-chilled extraction buffer (e.g., modified Bieleski's solution).
-
Purification: The supernatant is collected after centrifugation and purified using solid-phase extraction (SPE) to remove interfering compounds.
2. LC-MS/MS Analysis
-
Chromatographic Separation: A standardized HPLC or UHPLC method should be used by all laboratories, specifying the column type, mobile phases, gradient, and flow rate.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. Specific precursor-to-product ion transitions for Thidiazuron and this compound must be defined and used by all participants.
Data Presentation and Performance Metrics
To facilitate a direct comparison of results, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting the performance characteristics of the analytical method. While specific data for an inter-laboratory comparison of this compound is not available, these tables are populated with typical values reported for cytokinin analysis to serve as a reference.
Table 1: LC-MS/MS Method Performance Characteristics for Cytokinin Analysis
| Parameter | Laboratory A | Laboratory B | Laboratory C | Reference |
| Limit of Quantification (LOQ) (pg/g fresh weight) | 0.1 | 0.12 | 0.09 | [1] |
| Linear Dynamic Range (pg/mL) | 0.1 - 10,000 | 0.1 - 10,000 | 0.1 - 10,000 | [1] |
| Intra-assay Coefficient of Variation (CV) (%) | < 8 | < 9 | < 7.5 | [1] |
| Calibration Curve R² | > 0.998 | > 0.997 | > 0.998 | [1] |
| Analyte Recovery (%) | 67 - 87 | 65 - 85 | 70 - 90 | [1] |
Table 2: Mass Spectrometry Parameters for Thidiazuron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Thidiazuron | [To be determined] | [To be determined] | Positive |
| This compound | [To be determined] | [To be determined] | Positive |
Note: Specific m/z values for Thidiazuron and its deuterated analog would need to be empirically determined by each laboratory.
Conclusion and Recommendations
While a dedicated inter-laboratory comparison for cytokinin analysis using this compound has yet to be published, the framework presented in this guide provides a comprehensive roadmap for such a study. By adhering to standardized protocols for sample preparation, analysis, and data reporting, researchers can achieve a high degree of confidence in the accuracy and reproducibility of their cytokinin quantification. The use of a stable isotope-labeled internal standard like this compound is paramount in mitigating matrix effects and ensuring data quality across different laboratories. It is recommended that future studies focus on establishing a consensus protocol and conducting a formal inter-laboratory comparison to further validate the use of this compound in cytokinin analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokinin Activity Induced by Thidiazuron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]
- 9. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
A Comparative Guide to Thidiazuron (TDZ) and CPPU for Enhanced Fruit Set and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two potent plant growth regulators, Thidiazuron (TDZ) and Forchlorfenuron (CPPU), in the context of fruit set and development. Both are phenylurea-type compounds with strong cytokinin activity, widely utilized in horticulture to improve fruit size, weight, and overall yield. This document synthesizes experimental data, details common methodologies, and illustrates the underlying biological pathways to aid in research and development.
Mechanism of Action: Stimulating Cell Division
Both Thidiazuron (TDZ) and CPPU mimic the action of natural cytokinins, a class of plant hormones that promote cell division (cytokinesis). Their primary mechanism for increasing fruit size is to prolong the cell division phase in the early stages of fruit development. This results in a fruit with a greater number of cells, which subsequently expand, leading to a significant increase in final fruit size and weight.[1]
TDZ is known to activate cytokinin receptors, while CPPU, in addition to stimulating receptors, may also inhibit cytokinin oxidase/dehydrogenase (CKX), the enzyme responsible for degrading cytokinins.[2] This dual action could lead to a more sustained cytokinin effect within the plant tissue. Their application often has synergistic effects when combined with other growth regulators like gibberellic acid (GA₃), which promotes cell expansion.[3][4]
Caption: Simplified signaling pathway for TDZ and CPPU, leading to enhanced cell division.
Comparative Performance Analysis: Quantitative Data
The effectiveness of TDZ and CPPU varies significantly depending on the crop species, cultivar, application timing, and concentration. Below are summary tables compiled from various studies.
Table 1: Performance in Grape (Vitis vinifera)
| Cultivar | Treatment (Concentration) | Key Performance Metrics | Reference(s) |
| 'Shine Muscat' | GA₃ (25 mg/L) + TDZ (5 mg/L) | Largest cluster weight, berry weight, and diameter. High seedless rate (99.1%). | [3][4] |
| 'Shine Muscat' | GA₃ (25 mg/L) + CPPU (5 mg/L) | High seedless rate (100%). Increased berry size and weight. | [3][4] |
| 'Sovereign Coronation' | CPPU or TDZ (10 mg/L) | Linearly increased cluster and berry weight. Reduced soluble solids (°Brix) and increased acidity. | [5] |
| 'Anab-e-Shahi' | CPPU (5 mg/L) + GA₃ (50 mg/L) | Highest Soluble Solids Content (SSC) compared to TDZ and control. | [6] |
| 'Dilkush' | CPPU (1-5 mg/L) + GA₃ (50 mg/L) | Highest SSC compared to TDZ and control. Cultivar was less responsive than 'Anab-e-Shahi'. | [6] |
Table 2: Performance in Kiwifruit (Actinidia deliciosa)
| Cultivar | Treatment (Concentration) | Key Performance Metrics | Reference(s) |
| 'Hayward' | TDZ (10 ppm) | +50-60% heavier fruit than control. +44% increase in fruit dry weight. | [7] |
| 'Hayward' | CPPU (20 ppm) | Significantly increased fruit size and yield. Early application (14 days after bloom) also increased dry matter. | [8][9] |
| 'Hayward' | CPPU (5 ppm, dip at petal fall) | Maximum fruit yield (54.20 kg/vine ), fruit weight (122 g), and TSS (17.25 °Brix). | [10] |
| 'Hongyang' | CPPU (sprayed 25 days after anthesis) | Significantly increased fresh weight, length, and diameter. Minor impact on dry matter and SSC. | [11] |
Table 3: Performance in Other Fruit Crops
| Crop | Cultivar | Treatment (Concentration) | Key Performance Metrics | Reference(s) |
| Pear | 'Spadona' | TDZ (15-30 ppm) or CPPU (10-20 ppm) | Appreciable increase in fruit size by prolonging the cell division phase. | [1] |
| Apple | 'Scarlet Spur II' | CPPU (10 ppm) | Highest increase in fruit set, fruit retention, yield efficiency, and fruit weight. | [12] |
Experimental Protocols
Conducting comparative studies requires a standardized methodology to ensure reproducible and reliable results. The following section outlines a typical experimental workflow and specific protocols derived from cited literature.
General Experimental Workflow
A typical field trial to evaluate TDZ and CPPU involves selecting uniform plants, applying the treatments at a specific phenological stage, and measuring key parameters at harvest and during storage.
Caption: A generalized workflow for evaluating plant growth regulators in fruit crops.
Detailed Example Protocol: Grape Cluster Dipping
This protocol is a synthesized example based on common practices for grape trials.[3][4][5]
-
Plant Material: Select healthy, uniform grapevines of the desired cultivar. Tag individual flower clusters of similar size and developmental stage before anthesis.
-
Treatment Solutions:
-
Prepare stock solutions of TDZ and CPPU.
-
On the day of application, create the final treatment solutions by diluting the stock with distilled water to the desired concentrations (e.g., 2, 5, 10 mg/L). A non-ionic surfactant is often added to improve coverage.
-
A 'Control' group is treated only with water and the surfactant.
-
-
Application:
-
Timing: The most common application times are at full bloom (approx. 80% caps (B75204) fallen) and again 10-14 days after full bloom.
-
Method: Gently dip each tagged flower/fruit cluster into the respective treatment solution for 3-5 seconds, ensuring complete coverage. Shake gently to remove excess liquid.
-
-
Data Measurement:
-
Fruit Set: Count the number of berries per cluster 3-4 weeks after the initial application and compare it to the initial flower count.
-
At Harvest: Harvest the treated clusters when they reach commercial maturity.
-
Physical Parameters: Measure total cluster weight, count the number of berries per cluster, and measure the weight, length, and diameter of a representative sample of berries (e.g., 30 berries per cluster).
-
Quality Parameters: Analyze berry samples for Total Soluble Solids (TSS) using a refractometer, Titratable Acidity (TA) by titration, and firmness using a penetrometer.
-
Summary and Conclusion
-
Efficacy: Both TDZ and CPPU are highly effective at increasing fruit size and weight across multiple species, primarily by stimulating and extending the cell division period in early fruit development.[1]
-
TDZ: Often shows very strong activity and may be more effective than CPPU for increasing fruit size in certain cultivars, such as 'Shine Muscat' grapes.[13]
-
CPPU: Widely adopted and consistently increases fruit size and yield.[8][9][12] Its effect can be highly dependent on application timing, with early applications favoring better quality development (e.g., higher dry matter) in kiwifruit.[8]
-
Negative Effects: Both compounds, particularly at higher concentrations, can have adverse effects on fruit quality. These may include a reduction in soluble solids (sugars), an increase in acidity, and negative impacts on fruit aroma and flavor profiles.[5][14] In some cases, they can also cause undesirable changes in fruit shape.[7][8]
-
Recommendation: The choice between TDZ and CPPU should be based on the specific crop, cultivar, and desired outcome. Cultivar-specific responses are common, highlighting the need for optimization of concentrations and application timings.[3] Combining these cytokinins with gibberellins (B7789140) often produces a synergistic effect, enhancing both seedlessness and fruit size.[3] Researchers should conduct small-scale trials to determine the optimal protocol for their specific conditions before large-scale application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Effects of Gibberellic Acid, Forchlorfenuron, Thidiazuron, and Brassinosteroid Combinations on Seedless Berry Development and Quality Enhancement in ‘Shine Muscat’ and ‘Red Muscat of Alexandria’ Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] PHENYLUREAS CPPU AND THIDIAZURON AFFECT YIELD COMPONENTS, FRUIT COMPOSITION, AND STORAGE POTENTIAL OF FOUR SEEDLESS GRAPE SELECTIONS | Semantic Scholar [semanticscholar.org]
- 6. INFLUENCE OF CPPU, TDZ AND GA ON THE POST HARVEST QUALITY OF GRAPE (VITIS VINIFERA L.) CULTIVARS ´ANAB-E-SHAHI´ AND ´DILKUSH´ | International Society for Horticultural Science [ishs.org]
- 7. Thidiazuron affects fruit growth, ripening and quality of Actinidia deliciosa | Semantic Scholar [semanticscholar.org]
- 8. EFFECTS OF CPPU (CYTOKININ) ON KIWIFRUIT PRODUCTIVITY | International Society for Horticultural Science [ishs.org]
- 9. EFFECTS OF CPPU ON KIWIFRUIT PERFORMANCE | International Society for Horticultural Science [ishs.org]
- 10. scispace.com [scispace.com]
- 11. Correlation between fruit weight and nutritional metabolism during development in CPPU-treated Actinidia chinensis ‘Hongyang’ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Impact of CPPU and combined CPPU-thidiazuron treatments on fruit quality and volatile compounds in 'Jinling Xiangxin' grapes [maxapress.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Thidiazuron-D5
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Thidiazuron-D5 are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and maintains regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with Thidiazuron. It can cause skin and serious eye irritation, and may lead to respiratory irritation[1][2][3]. Furthermore, it is very toxic to aquatic life with long-lasting effects[1][2][3][4][5]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: PVC or rubber gloves are recommended[4].
-
Eye Protection: Safety goggles or a face shield to protect against splashes[3][4].
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a suitable respirator[3].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release into the environment[2][3][4][6].
-
Containment of Spills: Should a spill occur, collect the spillage to prevent it from entering drains or waterways[3][4]. For solid this compound, sweep or shovel the material into a suitable, closed container for disposal. Avoid creating dust[3]. For solutions, absorb the spill with an inert material and place it in a sealed container.
-
Waste Collection:
-
Disposal as Hazardous Waste: this compound must be disposed of as hazardous waste[7]. This should be done through an approved waste disposal plant or a licensed contractor[3].
-
Regulatory Compliance: Always dispose of chemical waste in accordance with local, state, and federal regulations[4]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.
Quantitative Hazard and Toxicity Data
For a clearer understanding of the toxicological and environmental impact of Thidiazuron, the following data has been compiled from various safety data sheets.
| Data Point | Value | Species | Reference |
| Oral LD50 | 3,740 mg/kg | Mouse | [1] |
| Oral LD50 | 5,350 mg/kg | Rat | [1] |
| Intraperitoneal LD50 | 4,200 mg/kg | Rat | [1] |
| Aquatic Toxicity LC50 | 1,000 mg/l | Bluegill | [4][5] |
| Aquatic Toxicity LC50 | 1,000 mg/l | Rainbow Trout | [4][5] |
| Worm LD50 | 1400 mg/kg | Worms | [4] |
| Soil Half-life (Aerobic) | Up to 144 days | - | [4] |
| Soil Half-life (Anaerobic) | 28 days | - | [4] |
Experimental Workflow for Disposal
To visualize the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Thidiazuron-D5
This guide provides immediate and essential safety and logistical information for the handling of Thidiazuron-D5 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining product integrity.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | PVC or rubber gloves are recommended. |
| Body Protection | Laboratory Coat | A standard lab coat is required to prevent skin contact. |
| Respiratory Protection | Fume Hood or Respirator | Use a fume hood to avoid inhalation of dust or vapors. In the absence of a fume hood, a respirator is necessary. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid the formation of dust and aerosols during handling.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Do not eat, drink, or smoke in the designated handling area.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly sealed to prevent contamination and degradation.[4]
-
Protect from direct sunlight and store away from strong oxidizing agents.[4]
-
Recommended storage temperature is below 30°C.[4]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Management:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material like sand or vermiculite (B1170534) to contain the spill.
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal.
-
Clean: Decontaminate the spill area with a detergent and water solution.
Disposal Plan:
-
Dispose of waste material and containers in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[4]
-
Empty containers should be triple-rinsed before disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
